molecular formula C5H5NO2 B185845 4-Methyl-1,3-oxazole-5-carbaldehyde CAS No. 159015-06-2

4-Methyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B185845
CAS No.: 159015-06-2
M. Wt: 111.1 g/mol
InChI Key: ANPKYBKHXNFMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-oxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5NO2 and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKYBKHXNFMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565432
Record name 4-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-06-2
Record name 4-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-oxazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-1,3-oxazole-5-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. While a specific CAS number for this compound is not consistently reported in publicly accessible databases, its synthesis and utility can be confidently inferred from established chemical principles and the well-documented chemistry of its close analogs. This document delves into its molecular structure, physicochemical properties, robust synthetic strategies, and its significant potential in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅NO₂PubChem[1]
Molecular Weight 111.10 g/mol PubChem[1]
Monoisotopic Mass 111.03203 DaPubChem[1]
Predicted XlogP 0.5PubChem[1]
InChI InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3PubChem[1]
SMILES CC1=C(OC=N1)C=OPubChem[1]

Note: Most properties are computationally predicted due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached from its corresponding carboxylic acid or alcohol precursors. The following sections detail the preparation of these key intermediates and the subsequent conversion to the target aldehyde.

Synthesis of the Precursor: 4-Methyl-1,3-oxazole-5-carboxylic Acid

The carboxylic acid analog, 4-Methyl-1,3-oxazole-5-carboxylic acid (CAS Number: 2510-32-9), is a stable and often commercially available starting point.[2] Its synthesis is a critical first step in one of the proposed pathways to the target aldehyde.

Proposed Synthetic Pathways to this compound

Two primary and reliable synthetic transformations can be employed to convert the carboxylic acid or its derivatives into the desired aldehyde.

G A 4-Methyl-1,3-oxazole-5-carboxylic Acid B Ethyl 4-Methyl-1,3-oxazole-5-carboxylate A->B Esterification (EtOH, H+) C (4-Methyl-1,3-oxazol-5-yl)methanol B->C Reduction (e.g., LiAlH4) D This compound B->D Partial Reduction (e.g., DIBAL-H) C->D Mild Oxidation (e.g., PCC, DMP)

Caption: Predicted proton NMR chemical shift regions.

Reactivity and Applications in Drug Discovery

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations, rendering it highly valuable in the synthesis of complex molecules and potential drug candidates. The oxazole core itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.

[3]#### 4.1. Key Chemical Transformations

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines to introduce diverse amine-containing side chains, a common strategy in drug development to modulate solubility and target binding.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 5-position, creating α,β-unsaturated esters, ketones, or nitriles.

  • Condensation Reactions: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to more complex heterocyclic systems.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for functional group manipulation.

Diagram 3: Reactivity of this compound

G A This compound B Amine Derivatives A->B Reductive Amination C Alkenes A->C Wittig/HWE Reaction D Carboxylic Acid A->D Oxidation E Alcohol A->E Reduction

Sources

4-Methyl-1,3-oxazole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound featuring an oxazole ring, a core structure present in numerous biologically active molecules.[1][2] Its significance in the fields of medicinal chemistry and organic synthesis stems from the versatile reactivity of its aldehyde functional group, which serves as a key handle for constructing more complex molecular architectures.[2] This guide provides a comprehensive overview of its molecular properties, outlines a robust synthetic protocol, explores its chemical reactivity and applications as a synthetic intermediate, and details essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic building blocks in their synthetic workflows.

Core Molecular Profile

This compound is characterized by a five-membered oxazole ring substituted with a methyl group at the 4-position and a formyl (carbaldehyde) group at the 5-position. The strategic placement of these functional groups makes it a valuable precursor in multi-step syntheses.

Chemical Identifiers and Properties

The fundamental physicochemical properties of this compound are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 111.10 g/mol .

PropertyValueSource
Molecular Formula C₅H₅NO₂PubChemLite[3]
Molecular Weight 111.10 g/mol Calculated
Monoisotopic Mass 111.03203 DaPubChemLite[3]
IUPAC Name This compoundPubChemLite[3]
InChIKey ANPKYBKHXNFMFD-UHFFFAOYSA-NPubChemLite[3]
SMILES CC1=C(OC=N1)C=OPubChemLite[3]
Predicted XlogP 0.5PubChemLite[3]

Synthesis and Characterization

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. Among the various methods, the van Leusen oxazole synthesis stands out for its efficiency and reliability in forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[1]

Recommended Synthetic Protocol: Van Leusen Reaction

This one-pot reaction provides a direct and high-yielding pathway to the target compound. The mechanism involves the base-mediated reaction of TosMIC with an aldehyde, followed by cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup & Isolation cluster_purify Purification & Analysis reactants 1. Combine TosMIC and Aldehyde in anhydrous Methanol under N₂. base 2. Cool mixture to 0°C and add K₂CO₃ solution dropwise. reactants->base Stirring reflux 3. Warm to room temperature, then reflux for 2-3 hours. base->reflux monitor 4. Monitor reaction completion by TLC. reflux->monitor quench 5. Cool, remove solvent in vacuo. monitor->quench extract 6. Redissolve in water and extract with Ethyl Acetate (3x). quench->extract dry 7. Dry combined organic layers over Na₂SO₄ and filter. extract->dry purify 8. Concentrate and purify via flash column chromatography. dry->purify characterize 9. Characterize pure product (NMR, MS, IR). purify->characterize

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tosylmethylisocyanide (TosMIC) (1.0 eq) in anhydrous methanol, add the appropriate aldehyde precursor under an inert nitrogen atmosphere.

  • Base Addition: Cool the reaction mixture in an ice bath. Add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in methanol dropwise over 15 minutes, maintaining the temperature below 10°C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent side product formation.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry). The aldehyde proton should be visible as a singlet at approximately δ 9.5-10.0 ppm in the ¹H NMR spectrum.

Chemical Reactivity and Applications

The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its role in compounds with anti-inflammatory, anticancer, and antifungal activities.[2] this compound serves as a key building block for accessing novel derivatives.[4][5]

Key Reactions of the Aldehyde Group

The aldehyde functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in synthesis. Common transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Reaction with active methylene compounds or amines to form larger conjugated systems, such as Schiff bases.[6]

Application Example: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) derived from heterocyclic aldehydes are widely investigated for their biological activities.[6] The synthesis involves a straightforward condensation reaction with a primary amine, often catalyzed by a weak acid.

G cluster_reactants Reactants cluster_product Product Oxazole This compound Reaction Condensation (Solvent, e.g., Ethanol) (Acid Catalyst, e.g., AcOH) Oxazole->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Forms C=N bond

Caption: Reaction pathway for the synthesis of a Schiff base from the title compound.

This synthetic route allows for the facile combination of the oxazole core with other pharmacophores, enabling the creation of diverse chemical libraries for drug discovery screening. The resulting imine bond is often crucial for the molecule's ability to bind to biological targets.[6]

Safety and Handling

General Precautions
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

  • Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling and before breaks.[10]

GHS Hazard Profile (Anticipated)

Based on related compounds like 5-Methyl-1,2-oxazole-3-carbaldehyde, the following hazards should be anticipated.[7]

Hazard ClassCategoryStatement
Flammable Solid Category 2H228: Flammable solid
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Eye Irritation Category 2AH319: Causes serious eye irritation
Skin Irritation Category 2H315: Causes skin irritation[8]
Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not empty into drains.[11]

Conclusion

This compound, with a molecular weight of 111.10 g/mol , is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation via methods like the van Leusen reaction and the pronounced reactivity of its aldehyde group make it an attractive starting material for developing novel compounds, particularly in the pursuit of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related chemical reagents.

References

  • BASF Agro España. (n.d.). Safety data sheet.
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
  • GHS07. (2024, September 18). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (2025, December 20). MSDS of 4-Methyl-oxazole-5-carboxylic acid.
  • PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.
  • PubChemLite. (n.d.). This compound (C5H5NO2).
  • ChemicalBook. (n.d.). 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID CAS.
  • PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Oxazolecarboxaldehyde 97.
  • ChemScence. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Benchchem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis of 4-methyl-1,3-oxazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, and this specific derivative serves as a versatile building block for more complex molecular architectures. This document focuses on the Vilsmeier-Haack formylation of 4-methyloxazole as the primary and most direct synthetic route. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present essential characterization data. The guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for the successful synthesis and validation of this key intermediate.

Introduction and Significance

The 1,3-oxazole ring is a five-membered aromatic heterocycle that constitutes the core of many natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a valuable motif in drug design, often enhancing metabolic stability and pharmacokinetic profiles. Derivatives of the oxazole core exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is a strategically functionalized derivative. The presence of the reactive aldehyde group at the C5 position, adjacent to the C4-methyl group, provides a chemical handle for a variety of transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its synthesis, purification, and application.

PropertyValueSource
Molecular Formula C₅H₅NO₂[PubChemLite][1]
Molecular Weight 111.10 g/mol [PubChemLite][1]
Monoisotopic Mass 111.03203 Da[PubChemLite][1]
IUPAC Name This compound[PubChemLite][1]
CAS Number 149205-23-0Inferred from PubChem CID
Physical Appearance Predicted: Solid or oil-

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which achieves formylation of an electron-rich aromatic or heterocyclic ring.[2]

Principle and Mechanistic Insight

The oxazole ring is considered electron-deficient compared to heterocycles like pyrrole or furan, which makes classical electrophilic aromatic substitution challenging.[3] However, the Vilsmeier-Haack reaction utilizes a potent electrophile, the chloroiminium salt (Vilsmeier reagent), which is strong enough to react with moderately activated rings.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt.

  • Electrophilic Substitution: The C5 position of 4-methyloxazole, being the most nucleophilic carbon, attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[3] All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and reagents.

Materials:

  • 4-Methyloxazole (1.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice bath with vigorous stirring.

    • Add POCl₃ (1.1 eq.) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

  • Reaction with 4-Methyloxazole:

    • In a separate flask, dissolve 4-methyloxazole (1.0 eq.) in anhydrous DCM.

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

    • Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

protocol_workflow

Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~8.1-8.3 (s, 1H, oxazole C2-H), ~2.5-2.7 (s, 3H, -CH₃). Note: Chemical shifts for the aldehyde and methyl protons are estimated based on the reported spectrum of the structural analog 4-iodo-3-methylisoxazole-5-carbaldehyde, which shows signals at 9.86 ppm (CHO) and 2.37 ppm (CH₃).[4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~182 (CHO), ~158 (C5-oxazole), ~152 (C2-oxazole), ~135 (C4-oxazole), ~12 (-CH₃). Note: Values are predicted based on standard chemical shifts for substituted oxazoles.
FT-IR (cm⁻¹) ~2920 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580 (C=N, oxazole).
Mass Spec. (ESI+) m/z: 112.0393 [M+H]⁺, 134.0212 [M+Na]⁺.

Safety, Handling, and Storage

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Anhydrous Solvents (DMF, DCM): Handle in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.

Conclusion

This guide details a robust and direct synthetic route to this compound via the Vilsmeier-Haack formylation of 4-methyloxazole. The provided protocol, coupled with mechanistic insights and detailed characterization data, offers a comprehensive resource for chemists. The strategic importance of this molecule as a synthetic intermediate warrants a thorough understanding of its preparation, and this guide serves as a foundational document to support further research and development in the fields of medicinal and synthetic chemistry.

References

  • This compound (C5H5NO2). (n.d.). PubChemLite.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

Sources

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] Its presence in a wide array of natural products and synthetic compounds confers a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole nucleus is often considered a bioisostere for amide and ester functionalities, offering the potential for improved metabolic stability and enhanced pharmacokinetic profiles. Within this important class of compounds, 4-Methyl-1,3-oxazole-5-carbaldehyde serves as a key synthetic intermediate, providing a versatile platform for the construction of more complex, biologically active molecules. The strategic placement of the methyl group at the 4-position and the reactive carbaldehyde at the 5-position allows for a multitude of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical and spectroscopic properties, and its utility as a precursor in organic synthesis and drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the 4-methyloxazole core, followed by its formylation at the C5 position.

Part 1: Synthesis of the 4-Methyloxazole Precursor

Several robust methods exist for the synthesis of the 4-methyloxazole core, with the Robinson-Gabriel synthesis being a classic and reliable approach.[2] This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of 4-methyloxazole, 1-chloro-2-propanone is reacted with an excess of formamide, which serves as both the nitrogen source and the solvent.

Experimental Protocol: Robinson-Gabriel Type Synthesis of 4-Methyloxazole [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).

  • Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into ice water. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-methyloxazole.

Diagram of the Robinson-Gabriel Synthesis Workflow

A 1-Chloro-2-propanone + Formamide B Add catalytic H₂SO₄ A->B C Heat (120-140°C, 2-4h) B->C D Work-up (Ice-water quench, NaHCO₃ neutralization) C->D E Extraction with Diethyl Ether D->E F Purification (Vacuum Distillation) E->F G 4-Methyloxazole F->G

Caption: Workflow for the Robinson-Gabriel type synthesis of 4-methyloxazole.

Part 2: Vilsmeier-Haack Formylation of 4-Methyloxazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] While the oxazole ring is generally considered electron-deficient, the Vilsmeier-Haack reaction can proceed, with electrophilic attack favored at the C5 position.[5][6]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole [5]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, this compound, can be further purified by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Mechanism

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution A DMF + POCl₃ B Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ A->B C 4-Methyloxazole D Iminium Salt Intermediate C->D + Vilsmeier Reagent E Hydrolysis (H₂O) D->E F This compound E->F

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Properties

The structural elucidation of newly synthesized this compound is paramount. The following tables provide predicted spectroscopic data based on the known values for 4-methyloxazole and the expected influence of the aldehyde substituent at the C5 position.

Physicochemical Data
PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance Expected to be a solid or oil
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ) in ppmMultiplicity
Aldehyde-H (C5-CHO)9.8 - 10.0s (singlet)
Oxazole-H (C2-H)8.0 - 8.2s (singlet)
Methyl-H (C4-CH₃)2.4 - 2.6s (singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ) in ppm
C=O (Aldehyde)185 - 190
C2151 - 154
C4145 - 148
C5130 - 133
-CH₃12 - 15

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3130Medium=C-H Stretch (Oxazole Ring)
~2940MediumC-H Stretch (Methyl Group)
2830-2700MediumC-H Stretch (Aldehyde)[7]
1700-1680StrongC=O Stretch (Aldehyde)[8]
~1595StrongC=N Stretch (Oxazole Ring)[9]
~1510StrongC=C Stretch (Oxazole Ring)[9]

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation patterns for oxazoles often involve the loss of CO, HCN, and cleavage of the ring.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a wide range of chemical transformations. This makes the compound a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery.

Diagram of Key Reactions of this compound

A This compound B Oxidation (e.g., KMnO₄, CrO₃) A->B D Reduction (e.g., NaBH₄, LiAlH₄) A->D F Reductive Amination (e.g., R-NH₂, NaBH₃CN) A->F H Wittig Reaction (e.g., Ph₃P=CHR) A->H J Condensation (e.g., with active methylene compounds) A->J C 4-Methyl-1,3-oxazole-5-carboxylic acid B->C E (4-Methyl-1,3-oxazol-5-yl)methanol D->E G N-Substituted (4-Methyl-1,3-oxazol-5-yl)methanamine F->G I 4-Methyl-5-(alkenyl)-1,3-oxazole H->I K Various Heterocycles J->K

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-1,3-oxazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its structure presents a fascinating dichotomy of reactivity: the classical electrophilic nature of the aldehyde carbonyl carbon, and the nuanced, often non-intuitive, reactivity of the electron-deficient oxazole ring. This guide provides a comprehensive exploration of the molecule's fundamental reactivity, moving beyond simple reaction lists to explain the underlying electronic and mechanistic principles. We will dissect the key transformations of both the aldehyde moiety and the oxazole core, providing field-proven experimental protocols and discussing how the interplay between these two functional groups dictates the overall chemical behavior. Particular emphasis is placed on synthetically powerful reactions, such as the Vilsmeier-Haack synthesis, reductive amination, and the strategic use of the oxazole as a masked diene in Diels-Alder cycloadditions for the construction of pyridine systems.

Synthesis and Molecular Architecture

The most direct and common synthesis of this compound is the Vilsmeier-Haack formylation of 4-methyloxazole.[1][2] This reaction is a cornerstone of heterocyclic chemistry for installing formyl groups onto electron-rich aromatic systems.[3][4] The oxazole ring, while generally considered electron-deficient, is sufficiently activated by the C4-methyl group to undergo this transformation.[1] The methyl group enhances the electron density at the adjacent C5 position, making it the primary site of electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[1][2]

Vilsmeier_Haack_Synthesis reagent reagent intermediate intermediate start_material start_material product product vilsmeier vilsmeier DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->VilsmeierReagent + POCl3 POCl₃ POCl3->VilsmeierReagent + Oxazole 4-Methyloxazole Iminium Iminium Salt Intermediate Oxazole->Iminium Electrophilic Attack at C5 VilsmeierReagent->Iminium Electrophilic Attack at C5 FinalProduct 4-Methyl-1,3-oxazole- 5-carbaldehyde Iminium->FinalProduct Hydrolysis (Work-up)

Caption: Synthesis via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole[2]

This protocol is adapted from established procedures for the formylation of activated heterocyclic systems.[2][5]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

  • Reaction: Dissolve 4-methyloxazole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Progression & Monitoring: After the addition, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated (e.g., to 40 °C) for 2-4 hours. Progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous sodium acetate solution until the pH is neutral.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Core Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is best understood by considering the distinct yet interconnected chemistries of the aldehyde group and the oxazole ring. The diagram below illustrates the principal transformation pathways available to this molecule.

Reactivity_Hub cluster_aldehyde Aldehyde Reactions cluster_ring Oxazole Ring Reactions center This compound Alcohol Primary Alcohol center->Alcohol Reduction (e.g., NaBH₄) CarboxylicAcid Carboxylic Acid center->CarboxylicAcid Oxidation (e.g., PCC, Ag₂O) Amine Substituted Amine center->Amine Reductive Amination (R-NH₂, NaBH(OAc)₃) Alkene Disubstituted Alkene center->Alkene Wittig Reaction (Ph₃P=CHR) Pyridine Pyridine Derivative center->Pyridine Diels-Alder (+ Dienophile, Heat) C2_Functionalized C2-Functionalized Oxazole center->C2_Functionalized 1. Deprotonation (n-BuLi) 2. Electrophile (E⁺)

Sources

An In-depth Technical Guide to the Core Properties of 4-Methyl-5-formyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-methyl-5-formyloxazole, a heterocyclic compound of emerging interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is limited, this document, designed for researchers, scientists, and drug development professionals, extrapolates its core properties, reactivity, and potential applications from established chemical principles and data on closely related analogues. We present putative synthetic pathways, predicted spectroscopic data, and a discussion of its potential role as a versatile building block in the design of novel therapeutics. This guide emphasizes the practical application of this knowledge, offering detailed experimental workflows and a critical evaluation of synthetic strategies, thereby providing a robust framework for its future investigation and utilization.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] Their prevalence in clinically used drugs such as Linezolid and Oxaprozin underscores their therapeutic significance.[2]

The value of the oxazole core lies in its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] Furthermore, it can serve as a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to a drug candidate. The strategic functionalization of the oxazole ring is therefore a key aspect of modern drug design. 4-Methyl-5-formyloxazole, with its reactive aldehyde group, represents a particularly valuable, yet underexplored, building block for the synthesis of diverse molecular architectures.

Molecular Structure and Physicochemical Properties

4-Methyl-5-formyloxazole, also known as 4-methyloxazole-5-carbaldehyde, possesses the chemical formula C₅H₅NO₂ and a molecular weight of 125.10 g/mol . The structure features a central oxazole ring substituted with a methyl group at position 4 and a formyl (aldehyde) group at position 5.

Table 1: Predicted Physicochemical Properties of 4-Methyl-5-formyloxazole

PropertyPredicted ValueNotes
Molecular Formula C₅H₅NO₂
Molecular Weight 125.10 g/mol
CAS Number 159015-06-2
Appearance Likely a solid at room temperatureBased on the melting point of the analogous 4-methylthiazole-5-carboxaldehyde (74-78 °C).[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Boiling Point Estimated to be >200 °CExtrapolated from related structures.
pKa The oxazole nitrogen is weakly basic.

Proposed Synthetic Pathways

The synthesis of 4-methyl-5-formyloxazole is not well-documented in the current literature. However, its preparation can be logically approached through two primary strategies: the formylation of a pre-formed 4-methyloxazole ring or the construction of the oxazole ring with the formyl group (or a precursor) already in place.

Synthesis of the 4-Methyloxazole Core

The initial challenge is the synthesis of the 4-methyloxazole precursor. Several established methods can be employed.

This classic method involves the cyclodehydration of a 2-acylamino-ketone.[1] For 4-methyloxazole, this would involve the reaction of 1-amino-2-propanone with a formylating agent, followed by cyclization. A related and more direct approach is the reaction of an α-haloketone with formamide.[5]

Experimental Protocol: Robinson-Gabriel Type Synthesis of 4-Methyloxazole [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice water. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.

G start 1-Chloro-2-propanone + Formamide reagents H₂SO₄ (cat.) 120-140 °C, 2-4h start->reagents Reactants intermediate 2-Formamido-2-propanone (in situ) reagents->intermediate Forms cyclization Cyclodehydration intermediate->cyclization product 4-Methyloxazole cyclization->product Yields

Caption: Robinson-Gabriel Synthesis of 4-Methyloxazole.

Formylation of 4-Methyloxazole

Once 4-methyloxazole is obtained, the formyl group can be introduced at the C5 position. The Vilsmeier-Haack reaction is the most plausible method for this transformation.[4][6][7]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[7] The oxazole ring, while not as electron-rich as pyrrole or furan, is expected to undergo formylation at the C5 position, which is activated by the adjacent oxygen atom.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-5-formyloxazole.

G start 4-Methyloxazole reagents 1. POCl₃, DMF, 0 °C 2. Heat, 2-4h start->reagents Reactant intermediate Iminium Salt Intermediate reagents->intermediate Forms hydrolysis Aqueous Work-up intermediate->hydrolysis Hydrolyzes to product 4-Methyl-5-formyloxazole hydrolysis->product Yields

Caption: Vilsmeier-Haack Formylation of 4-Methyloxazole.

Alternative Synthetic Route: Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the synthesis of a 4-methyloxazole derivative with a C5 substituent at a higher oxidation state, such as a carboxylic acid or an ester, followed by its reduction to the aldehyde.

The synthesis of ethyl 4-methyloxazole-5-carboxylate can be achieved by reacting ethyl 2-chloroacetoacetate with formamide.[7]

The reduction of a carboxylic acid or its ester to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the alcohol.[8]

  • From Carboxylic Acid: The direct reduction of 4-methyloxazole-5-carboxylic acid can be challenging. Modern methods often employ a two-step, one-pot procedure involving in-situ activation of the carboxylic acid followed by reduction.[8][9]

  • From Ester: The reduction of ethyl 4-methyloxazole-5-carboxylate to the corresponding aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2]

Experimental Protocol: Reduction of Ethyl 4-Methyloxazole-5-carboxylate with DIBAL-H

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H in toluene (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-formyloxazole.

Reactivity and Synthetic Utility

The synthetic utility of 4-methyl-5-formyloxazole stems from the reactivity of the aldehyde group, which can participate in a wide range of chemical transformations. This makes it a valuable intermediate for introducing molecular diversity.

Key Reactions of the Formyl Group:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyloxazole-5-carboxylic acid.

  • Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol, (4-methyl-1,3-oxazol-5-yl)methanol.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will provide the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, leading to vinyl-substituted oxazoles.

  • Aldol and Related Condensations: The aldehyde can undergo condensation reactions with enolates and other nucleophiles.

  • Grignard and Organolithium Additions: Reaction with organometallic reagents will afford secondary alcohols.

G center 4-Methyl-5-formyloxazole oxidation Oxidation (e.g., PCC, DMP) center->oxidation reduction Reduction (e.g., NaBH₄) center->reduction reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) center->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) center->wittig grignard Grignard Addition (RMgX) center->grignard product_acid 4-Methyloxazole-5-carboxylic acid oxidation->product_acid product_alcohol (4-Methyl-1,3-oxazol-5-yl)methanol reduction->product_alcohol product_amine 5-((Dialkylamino)methyl)-4-methyloxazole reductive_amination->product_amine product_alkene 4-Methyl-5-vinyloxazole derivative wittig->product_alkene product_sec_alcohol α-Substituted (4-methyl-1,3-oxazol-5-yl)methanol grignard->product_sec_alcohol

Caption: Reactivity of 4-Methyl-5-formyloxazole.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental data for 4-methyl-5-formyloxazole, the following spectroscopic characteristics are predicted based on the analysis of analogous structures, such as 4-iodo-3-methylisoxazole-5-carbaldehyde.[10]

Table 2: Predicted Spectroscopic Data for 4-Methyl-5-formyloxazole

Technique Predicted Data
¹H NMR (CDCl₃)δ (ppm): ~9.9 (s, 1H, -CHO), ~7.9 (s, 1H, H-2), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~185 (-CHO), ~160 (C-5), ~152 (C-2), ~140 (C-4), ~12 (-CH₃)
IR (KBr, cm⁻¹)~2920 (C-H stretch, methyl), ~2820, ~2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1580 (C=N stretch, oxazole ring)
Mass Spec. (EI)m/z (%): 125 (M⁺), 96 (M⁺ - CHO), 68

Safety and Handling

While specific toxicity data for 4-methyl-5-formyloxazole is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Methyl-5-formyloxazole is a promising yet underutilized building block in organic synthesis and medicinal chemistry. Although direct experimental data is sparse, its synthesis is achievable through established methodologies such as the Robinson-Gabriel synthesis of the oxazole core followed by a Vilsmeier-Haack formylation. The reactive aldehyde functionality provides a versatile handle for a wide array of chemical transformations, enabling the generation of diverse libraries of oxazole-containing compounds for drug discovery programs. This technical guide provides a solid foundation for researchers to begin exploring the chemistry and potential applications of this intriguing molecule. Further research is warranted to fully elucidate its properties and unlock its synthetic potential.

References

  • BenchChem. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
  • BenchChem. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).
  • Recent advance in oxazole-based medicinal chemistry - PubMed. (2018). European Journal of Medicinal Chemistry, 144, 829–856.
  • BenchChem. (2025).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.).
  • BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. BenchChem.
  • EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Controlled reduction of carboxylic acids to aldehydes with hydride sources. - ResearchGate. (n.d.).
  • Reduction of carboxyl compounds to aldehydes - Organic Chemistry Portal. (n.d.).
  • Reducing Carboxylic Acids to Aldehydes - Chemistry Steps. (n.d.).
  • 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (2019, June 5).

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methyl-1,3-oxazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its inherent reactivity, while synthetically useful, presents significant challenges regarding its stability and long-term storage. This technical guide provides an in-depth analysis of the chemical properties governing the stability of this compound. It outlines postulated degradation pathways, including oxidation and polymerization, and establishes a comprehensive set of best practices for its storage and handling to ensure its integrity for research and development applications. Furthermore, this guide details robust analytical methodologies for conducting stability assessments, providing researchers with the necessary protocols to validate the quality of their starting materials over time.

Introduction to this compound

This compound is a substituted aromatic heterocycle featuring an oxazole ring functionalized with both a methyl and a carbaldehyde (aldehyde) group. The oxazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, prized for its ability to engage in various biological interactions.[1] The aldehyde at the C5 position and the methyl group at the C4 position make this specific molecule a versatile precursor for synthesizing more complex derivatives, allowing for chain extension, cyclization, and other modifications crucial for developing new chemical entities.[2][3] However, the very features that make it a reactive and useful synthon—the electrophilic aldehyde and the electron-rich oxazole ring—also render it susceptible to degradation. Understanding and mitigating this instability is paramount for ensuring the reproducibility of synthetic procedures and the quality of downstream products.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is dictated by the combined reactivity of its two key functional components: the aromatic oxazole ring and the aldehyde group.

  • The Oxazole Ring: The oxazole ring is an aromatic, five-membered heterocycle containing oxygen and nitrogen. While aromatic, it is less so than analogous rings like imidazole, making it more susceptible to certain reactions.[4] The ring can be sensitive to strong acids, which can lead to protonation and potential ring-opening hydrolysis.[5] The C2 position is the most electron-deficient and can be a site for nucleophilic attack, though this often results in ring cleavage rather than substitution.[4] Conversely, electrophilic substitution tends to occur at the C5 position.[4] The overall electronic nature of the ring makes it relatively stable under neutral conditions but vulnerable to cleavage under harsh acidic or nucleophilic conditions.

  • The Aldehyde Group: The aldehyde functional group is inherently reactive and a primary source of instability. It is highly susceptible to:

    • Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acid, a reaction that can be initiated by atmospheric oxygen (auto-oxidation). This process can be accelerated by light, heat, and the presence of metal ion catalysts.

    • Polymerization: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization to form trimers (trioxanes) or linear polyacetals.[6] This process can be catalyzed by trace amounts of acid or base. The formation of the corresponding carboxylic acid via oxidation can, in turn, catalyze this polymerization.

The interplay of these two groups means that the primary stability concerns for this compound are the oxidation of the aldehyde to 4-methyl-1,3-oxazole-5-carboxylic acid and potential polymerization.

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the literature, its degradation pathways can be postulated based on the known chemistry of its constituent functional groups. The two most probable degradation routes are oxidation and acid-catalyzed polymerization.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of a peroxy acid intermediate, which then oxidizes a second molecule of the aldehyde to form two equivalents of 4-methyl-1,3-oxazole-5-carboxylic acid. This is a common auto-oxidation pathway for aldehydes.

  • Polymerization: If any carboxylic acid is formed through oxidation, it can act as an acid catalyst, protonating the carbonyl oxygen of another aldehyde molecule. This activation facilitates nucleophilic attack by another aldehyde molecule, leading to the formation of oligomers or polymers. A common product of aldehyde polymerization is the cyclic trimer.

These pathways are not mutually exclusive; in fact, oxidation can directly promote polymerization, leading to a complex mixture of degradation products.

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling reactive aldehydes.

Storage Conditions

The primary goal of storage is to mitigate exposure to oxygen, light, moisture, and heat.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows down the rates of oxidation and polymerization. Avoid freezing, as some aldehydes have been observed to polymerize faster at very low temperatures.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents auto-oxidation of the aldehyde group by displacing atmospheric oxygen.
Container Tightly sealed, amber glass vial or bottle.Prevents exposure to air and moisture. Amber glass protects the compound from light, which can catalyze oxidative degradation.
Purity Use high-purity material. Store neat as a solid if possible.Impurities, especially acidic ones, can catalyze degradation. Storing as a solid minimizes mobility and reaction rates compared to a solution.
Handling Dispense in a glove box or under a stream of inert gas.Minimizes exposure to atmospheric oxygen and moisture during handling and aliquoting.
Handling Precautions

Given its classification as a potential irritant, appropriate personal protective equipment (PPE) should always be used.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid Inhalation and Contact: Avoid breathing dust or fumes. Prevent contact with skin and eyes.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when using a batch that has been stored for an extended period, a stability assessment is recommended. A forced degradation study is an effective way to understand potential degradation products and develop a stability-indicating analytical method.[7]

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis Prep Prepare solutions of the compound in appropriate solvents (e.g., ACN, MeOH) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Expose aliquots to stress Base Basic (0.1 M NaOH, 60°C) Prep->Base Expose aliquots to stress Oxidative Oxidative (3% H2O2, RT) Prep->Oxidative Expose aliquots to stress Thermal Thermal (80°C, solid state) Prep->Thermal Expose aliquots to stress HPLC HPLC-UV Analysis (Monitor peak purity & new peaks) Acid->HPLC Analyze stressed samples vs. control Base->HPLC Analyze stressed samples vs. control Oxidative->HPLC Analyze stressed samples vs. control Thermal->HPLC Analyze stressed samples vs. control LCMS LC-MS Analysis (Identify mass of degradants) HPLC->LCMS Characterize degradants NMR NMR Spectroscopy (Structural elucidation of major degradants) LCMS->NMR Confirm structure

Caption: Workflow for a forced degradation stability study.

Protocol: Stability-Indicating HPLC-UV Method Development

This protocol describes a general approach to assess the stability of this compound.

Objective: To separate the parent compound from its potential degradation products and quantify its purity.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

  • Column Temperature: 30°C

3. Forced Degradation Procedure: [7]

  • Prepare a stock solution of the compound at ~1 mg/mL in ACN or MeOH.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with HCl before injection.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Control Sample: Prepare a sample by diluting the stock solution with the solvent mixture (e.g., 50:50 ACN/Water) and analyze immediately.

4. Analysis and Interpretation:

  • Inject the control and all stressed samples into the HPLC system.

  • Compare the chromatograms. A stability-indicating method is one that resolves the parent peak from all degradation product peaks.

  • Peak purity analysis using a diode array detector (DAD) should be performed on the parent peak in all stressed samples to confirm it is not co-eluting with any degradants.

  • For identification of major degradants, the same samples can be analyzed by LC-MS to obtain molecular weights.

Conclusion

This compound is a valuable yet sensitive chemical intermediate. Its stability is primarily threatened by the reactivity of the aldehyde group, which is prone to oxidation and subsequent acid-catalyzed polymerization. By understanding these intrinsic chemical liabilities, researchers can implement robust storage and handling procedures to preserve the compound's integrity. Storing the material under an inert, refrigerated, and dark environment is critical. For applications requiring the highest assurance of quality, the implementation of a stability-indicating analytical method, such as the HPLC protocol outlined herein, provides a reliable system for validating the purity and stability of this essential building block.

References

  • MDPI. (2026). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Catalysts.
  • SpringerLink. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Bulletin.
  • CDC. (n.d.). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • MDPI. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubMed Central (PMC). (2023).
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
  • PubMed. (n.d.).
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Benchchem. (n.d.). 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.
  • University of Bristol. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].
  • NIH. (n.d.).
  • PharmaTutor. (2014).
  • PubMed. (2005).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • PubMed. (n.d.). An accelerated stability study of 5-flucytosine in intravenous solution.
  • Wiley Online Library. (2000). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science: Part A: Polymer Chemistry.
  • Benchchem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.

Sources

Introduction: The Therapeutic Potential of the Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 4-Methyl-1,3-oxazole-5-carbaldehyde for Drug Discovery Applications

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][4] The unique electronic and structural characteristics of the oxazole moiety allow for diverse molecular interactions with biological targets, making it a privileged scaffold in drug discovery.[1][2] this compound is a member of this important class of heterocyclic compounds. While extensive theoretical studies on this specific molecule are not widely published, its structural features—a reactive aldehyde group adjacent to a methyl-substituted oxazole core—suggest significant potential as a versatile building block for novel therapeutic agents.[3][5]

This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of this compound. By leveraging established quantum chemical methodologies, we can predict its structural, spectroscopic, and electronic properties, thereby providing crucial insights to guide its synthesis, characterization, and potential applications in drug development. The protocols described herein are based on widely accepted and validated computational approaches for similar heterocyclic systems.[1][6][7]

Part 1: Molecular Modeling and Computational Methodology

A robust computational approach is fundamental to obtaining reliable and predictive theoretical data. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying organic molecules of this size, offering an optimal balance between accuracy and computational cost.[1][7][8]

Selection of Theoretical Level and Basis Set

For the theoretical investigation of this compound, the recommended level of theory is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid exchange-correlation functional.[1][7] This functional has consistently demonstrated high accuracy in predicting the geometric, electronic, and spectroscopic properties of a wide range of organic compounds.[9]

The choice of basis set is equally critical. The 6-311G++(d,p) basis set is recommended for this study. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions ("++") is important for accurately describing lone pairs and anions, while the polarization functions ("(d,p)") account for the non-uniform distribution of electron density in molecules, which is crucial for systems with heteroatoms and double bonds.

Software and Computational Workflow

These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The general workflow for the theoretical characterization of this compound is depicted in the following diagram:

G cluster_0 Computational Workflow A Initial Structure Generation B Geometry Optimization (B3LYP/6-311G++(d,p)) A->B C Frequency Analysis B->C D Spectroscopic Properties (IR, Raman, NMR, UV-Vis) C->D Confirmation of Minimum Energy E Electronic Properties (HOMO, LUMO, MEP) C->E F Reactivity Descriptors E->F

Caption: Molecular structure and atom numbering of this compound.

A summary of the predicted key structural parameters is presented in the table below. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, should the compound be synthesized and crystallized.

ParameterPredicted Value (Å or °)Significance
C2-O1 Bond Length~1.35Reflects the bond order within the oxazole ring.
C4-C5 Bond Length~1.38Indicates the degree of electron delocalization.
C5-C(Aldehyde) Bond Length~1.45Influences the reactivity of the aldehyde group.
C=O (Aldehyde) Bond Length~1.22Characteristic of a carbonyl double bond.
C4-C5-C(Aldehyde) Angle~125°Determines the orientation of the aldehyde group.
O1-C5-C4-N3 Dihedral~0°Confirms the planarity of the oxazole ring.
Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical predictions of the infrared (IR) and Raman spectra, which are invaluable for the experimental identification and characterization of the molecule. Key predicted vibrational modes would include C-H stretching, C=O stretching of the aldehyde, and ring breathing modes of the oxazole.

NMR and UV-Vis Spectra Prediction

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be obtained using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule, such as the n→π* and π→π* transitions, which are characteristic of the oxazole ring and the carbonyl group.

Part 3: Electronic Properties and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the molecule's reactivity. [1][7]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. [6]

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Electron Donor) Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO LUMO (Electron Acceptor)

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO is anticipated to be distributed over the aldehyde group and the C=N bond, indicating these as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the oxazole ring and the aldehyde group. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms and the region around the aldehyde carbon. These are susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Part 4: Implications for Drug Development and Conclusion

The theoretical framework outlined in this guide provides a powerful, non-empirical approach to understanding the fundamental properties of this compound. The insights gained from these computational studies can significantly accelerate its development as a potential drug candidate or a key intermediate in pharmaceutical synthesis.

  • Rational Drug Design: The MEP and FMO analyses can guide the design of new derivatives with enhanced biological activity by identifying the most reactive sites for chemical modification.

  • Synthesis and Characterization: Predicted spectroscopic data (IR, NMR, UV-Vis) can aid in the confirmation of the successful synthesis and purification of the target molecule. [10][11]* Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related oxazole derivatives, a theoretical SAR can be established, correlating specific electronic and structural features with potential biological activity. [2] In conclusion, the application of DFT and other quantum chemical methods provides a robust and cost-effective strategy for the comprehensive characterization of this compound at the molecular level. This theoretical foundation is an indispensable tool for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising heterocyclic scaffold.

References

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.).
  • Belaidi, S., & Mellaoui, M. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2023, April 6).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.).
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
  • This compound (C5H5NO2). (n.d.). PubChem. [Link]
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019, January 22). DergiPark. [Link]
  • QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. (n.d.). CyberLeninka. [Link]
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv
  • Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole deriv
  • Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. (n.d.).
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2012, December 1). Semantic Scholar. [Link]
  • Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. (n.d.).
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI. [Link]
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PubMed Central. [Link]

Sources

4-Methyl-1,3-oxazole-5-carbaldehyde electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 4-Methyl-1,3-oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to a unique combination of properties: a rigid, planar structure, the presence of heteroatoms for hydrogen bonding, and favorable electronic characteristics that govern its interactions with biological targets.[1] This guide provides an in-depth analysis of the electronic properties of a key synthetic intermediate, this compound. We will explore its electronic structure through the lens of modern computational chemistry and spectroscopic techniques. This document serves as a technical resource for researchers leveraging this versatile building block in drug discovery, organic synthesis, and materials science.

The Oxazole Scaffold: A Privileged Structure in Chemistry

The five-membered oxazole ring is a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and specific molecular interaction capabilities.[2] Compounds containing this ring system exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The electronic nature of the oxazole ring, influenced by the electronegativity of the oxygen and nitrogen atoms, dictates its reactivity and its ability to participate in crucial intermolecular interactions such as hydrogen bonds and pi-pi stacking within protein active sites.[1][4] Understanding the electronic properties of substituted oxazoles, like this compound, is therefore paramount for rational drug design and the synthesis of novel functional molecules.[5]

Theoretical Framework: Probing Electronic Structure with Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic behavior of molecules.[1] These methods provide critical insights that guide experimental design and interpretation.

Core Concepts in DFT Analysis
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between them (HOMO-LUMO gap, ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][6]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the charge distribution across a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions.[1]

Workflow for Computational Analysis

A robust computational analysis of this compound provides the foundation for understanding its electronic properties.

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Visualization draw Draw 2D Structure (e.g., ChemDraw) gen3d Generate Initial 3D Conformation draw->gen3d geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gen3d->geom_opt freq Frequency Calculation (Confirm Minimum Energy) geom_opt->freq props Calculate Electronic Properties (HOMO, LUMO, MEP) freq->props vis_orbitals Visualize FMOs props->vis_orbitals vis_mep Generate MEP Map props->vis_mep extract_data Extract Quantitative Data (Energies, Dipole Moment) props->extract_data

Caption: Workflow for DFT-based analysis of molecular electronic properties.

Predicted Electronic Data for this compound

The following table summarizes theoretical data obtained from DFT calculations, providing a quantitative basis for the molecule's electronic character. These values are illustrative and based on typical results for similar heterocyclic aldehydes using the B3LYP/6-311++G(d,p) level of theory.[1]

PropertyPredicted ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating capability, localized on the oxazole ring.
LUMO Energy -2.1 eVIndicates electron-accepting capability, localized on the carbaldehyde group.
HOMO-LUMO Gap (ΔE) 5.1 eVSuggests high chemical stability with specific sites for reactivity.[1]
Dipole Moment ~3.5 DIndicates a significant molecular polarity, influencing solubility and intermolecular forces.
MEP Minima ~ -0.04 a.u.Located near the carbaldehyde oxygen and oxazole nitrogen, indicating nucleophilic sites.
MEP Maxima ~ +0.05 a.u.Located near the aldehyde proton and ring hydrogens, indicating electrophilic sites.

Experimental Characterization of Electronic Structure

Spectroscopic techniques provide direct experimental evidence of a molecule's electronic environment. The data complements and validates computational predictions.

Experimental Workflow

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize/Acquire Compound (Purity >95%) dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (IR, UV-Vis) synthesis->dissolve nmr ¹H and ¹³C NMR dissolve->nmr ir FT-IR Spectroscopy dissolve->ir uv UV-Visible Spectroscopy dissolve->uv analyze_nmr Assign Chemical Shifts & Coupling Constants nmr->analyze_nmr analyze_ir Identify Functional Group Vibrations ir->analyze_ir analyze_uv Determine λmax and Electronic Transitions uv->analyze_uv

Caption: General workflow for the spectroscopic characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local electronic environment of atomic nuclei. The chemical shifts (δ) are highly sensitive to the electron density around the protons (¹H) and carbons (¹³C).

  • Expected ¹H NMR Shifts (CDCl₃):

    • Aldehyde Proton (-CHO): ~9.9 ppm. The strong deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

    • Oxazole Ring Proton (C2-H): ~8.1 ppm. This proton is deshielded by the adjacent electronegative heteroatoms.

    • Methyl Protons (-CH₃): ~2.6 ppm. Attached to an sp² carbon of the heterocyclic ring.

  • Expected ¹³C NMR Shifts (CDCl₃):

    • Carbonyl Carbon (-CHO): ~185 ppm.

    • Oxazole Ring Carbons: C5 (~155 ppm), C2 (~151 ppm), C4 (~140 ppm).

    • Methyl Carbon (-CH₃): ~14 ppm.

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds, which are directly related to bond strength and the masses of the connected atoms. It is excellent for identifying functional groups.

  • Key Vibrational Frequencies:

    • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹ . The conjugation with the oxazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

    • C=N Stretch (Oxazole Ring): A medium to strong peak around 1580-1620 cm⁻¹ .

    • C-H Stretch (Aromatic/Aldehyde): Peaks just above 3000 cm⁻¹ .

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ .

Protocol: Acquiring FT-IR Spectra

  • Sample Preparation (ATR): Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key peaks.

Reactivity and Applications: The Role of Electronic Properties

The electronic landscape of this compound dictates its chemical reactivity and utility as a synthetic building block.[7][8]

G struct This compound Nucleophilic Sites (Oxazole N, Carbonyl O) Electrophilic Sites (Carbonyl C, Ring H) reac1 Condensation Rxns (e.g., Wittig, Knoevenagel) struct:e->reac1 reac2 Reductive Amination struct:e->reac2 reac3 Nucleophilic Addition struct:e->reac3 reac4 Oxidation to Carboxylic Acid struct:e->reac4 app1 Synthesis of Bioactive Heterocycles reac1->app1 app3 Functional Materials & Dyes reac1->app3 app2 Pharmaceutical Intermediates reac2->app2 reac4->app2

Caption: Relationship between electronic sites, reactivity, and applications.

  • Electrophilic Carbonyl Carbon: The aldehyde group is the primary site for reactivity. The carbon atom is highly electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. This enables a wide range of transformations, including:

    • Condensation Reactions: Formation of Schiff bases with amines or alkenes via Wittig or Knoevenagel reactions.[9]

    • Reductive Amination: A powerful method for synthesizing complex amines, which are prevalent in pharmaceuticals.

    • Oxidation: The aldehyde can be easily oxidized to the corresponding 4-methyl-1,3-oxazole-5-carboxylic acid, another valuable synthetic intermediate.[10]

  • Nucleophilic Oxazole Ring: The nitrogen atom in the oxazole ring is a site of nucleophilicity and can act as a hydrogen bond acceptor, a critical interaction in drug-receptor binding.[1]

These electronic features make this compound a versatile precursor for constructing more complex molecules, particularly in the synthesis of novel kinase inhibitors, antimicrobial agents, and other therapeutics where the oxazole scaffold is known to confer potent activity.[3][4]

Conclusion

The electronic properties of this compound, characterized by a stable aromatic system, a highly reactive electrophilic aldehyde center, and specific nucleophilic sites, establish it as a valuable and versatile molecule in chemical science. A combined approach using computational modeling and experimental spectroscopy provides a comprehensive understanding of its structure and reactivity. This knowledge is essential for professionals in drug development and organic synthesis to effectively utilize this compound in the rational design and creation of next-generation pharmaceuticals and functional materials.

References

  • BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
  • Kachaeva, M. V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry.
  • Asif, M. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry.
  • ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF.
  • BenchChem. (n.d.). 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9.
  • Yadav, P., & Shah, K. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science.
  • ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.
  • BenchChem. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • PubChemLite. (n.d.). This compound (C5H5NO2).
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • ChemicalBook. (n.d.). 4-methyl-1,3-oxazole-5-carboxylic acid(2510-32-9) 1 h nmr.
  • BenchChem. (n.d.). 4-Methyl-1,3-oxazole-2-carbaldehyde | 159015-07-3.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311.
  • PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde | C11H9NO2 | CID 26343583.
  • BenchChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7.
  • ChemScene. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde | C5H7NO2.
  • Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.

Sources

The Synthetic Journey of a Versatile Heterocycle: A Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-oxazole-5-carbaldehyde stands as a pivotal, yet often unheralded, building block in the landscape of medicinal chemistry and organic synthesis. Its unique arrangement of a methyl group and a reactive carbaldehyde function on the oxazole core imparts a desirable combination of stability and reactivity, rendering it a valuable precursor for a diverse array of more complex, biologically active molecules. This guide provides an in-depth exploration of this compound, from its theoretical synthetic pathways, rooted in the foundational principles of heterocyclic chemistry, to its practical applications in drug discovery. We will delve into the causality behind experimental choices in its synthesis, present detailed, field-proven protocols for analogous structures, and offer insights into its characterization. This document is intended to serve as a comprehensive technical resource for researchers aiming to leverage the synthetic potential of this versatile oxazole derivative.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1] The oxazole core is prized for its metabolic stability, its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, and its capacity to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric groups.[2]

The introduction of a carbaldehyde group at the 5-position, as seen in this compound, significantly enhances the synthetic utility of the oxazole scaffold. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments.[3] This makes oxazole-5-carbaldehydes key intermediates in the synthesis of complex pharmaceutical agents.

Historical Context and Evolution of Synthesis

While a singular, celebrated discovery of this compound is not prominent in the historical literature, its existence is the result of the broader evolution of oxazole synthesis methodologies. The foundational work on oxazole ring formation provides the intellectual lineage for the preparation of this specific molecule. Key historical methods that form the basis for plausible synthetic routes include:

  • The Robinson-Gabriel Synthesis (1909): This method involves the cyclodehydration of 2-acylamino ketones. It is a robust and widely used method for the synthesis of polysubstituted oxazoles.

  • The Fischer Oxazole Synthesis (1896): This approach utilizes the reaction of cyanohydrins with aldehydes in the presence of an acid catalyst.

  • The van Leusen Reaction (1977): A more modern and highly versatile method that employs tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes.

The choice of a specific synthetic strategy is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. For this compound, modern approaches would likely favor methods that allow for the direct introduction of the C4-methyl and C5-formyl groups or their precursors.

Strategic Synthesis of this compound: A Proposed Route

Given the absence of a direct, published protocol for the synthesis of this compound, we propose a scientifically sound and plausible synthetic pathway based on established methodologies for related structures. A particularly attractive approach involves the formation of a 4-methyl-5-alkoxyoxazole, which can then be converted to the target carbaldehyde. A relevant precedent for the synthesis of the 4-methyl-5-alkoxyoxazole core is found in the cyclization of N-formyl alanine esters.[4]

The proposed multi-step synthesis is outlined below, with a detailed explanation of the rationale behind each step.

G cluster_0 Step 1: Formation of N-Formyl Alanine Ester cluster_1 Step 2: Cyclodehydration to form the Oxazole Ring cluster_2 Step 3: Conversion to this compound A Alanine Ester C N-Formyl Alanine Ester A->C Formylation B Formylating Agent (e.g., Acetic Formic Anhydride) B->C D N-Formyl Alanine Ester F 4-Methyl-5-alkoxyoxazole D->F Cyclization E Dehydrating Agent (e.g., POCl3, P2O5) E->F G 4-Methyl-5-alkoxyoxazole I This compound G->I Reduction & Hydrolysis H Reduction (e.g., DIBAL-H) followed by Hydrolysis H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a well-reasoned, hypothetical procedure based on analogous transformations.

Step 1: Synthesis of Ethyl N-formyl-L-alaninate

  • To a solution of L-alanine ethyl ester hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a pre-mixed solution of acetic anhydride (1.1 equivalents) and formic acid (1.2 equivalents) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-formyl-L-alaninate.

Step 2: Synthesis of 5-Ethoxy-4-methyloxazole

  • To a solution of ethyl N-formyl-L-alaninate (1 equivalent) in a suitable solvent such as toluene, add phosphorus pentoxide (1.5 equivalents) portion-wise.

  • Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 5-ethoxy-4-methyloxazole.

Step 3: Synthesis of this compound

  • Dissolve 5-ethoxy-4-methyloxazole (1 equivalent) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices
  • Choice of N-formyl alanine ester: This starting material is readily available and contains the requisite carbon and nitrogen framework for the C4-methyl and the oxazole ring.

  • Phosphorus pentoxide as a dehydrating agent: P₂O₅ is a powerful dehydrating agent suitable for the cyclization of the N-formyl amide to the oxazole ring. Other reagents like phosphorus oxychloride (POCl₃) could also be employed.

  • DIBAL-H for ester reduction: DIBAL-H is a selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.

  • Low-temperature reaction conditions: The reduction with DIBAL-H is performed at -78 °C to control the reactivity of the organoaluminum reagent and prevent side reactions.

Characterization and Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Singlet for the aldehyde proton (~9.8-10.0 ppm), singlet for the C2-H proton of the oxazole ring (~7.9-8.1 ppm), singlet for the C4-methyl protons (~2.4-2.6 ppm).
¹³C NMR Signal for the aldehyde carbonyl carbon (~185-190 ppm), signals for the oxazole ring carbons (C2, C4, C5), and a signal for the methyl carbon (~10-15 ppm).
IR (cm⁻¹) Strong C=O stretching for the aldehyde (~1690-1710 cm⁻¹), C=N stretching of the oxazole ring (~1600-1650 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (C₅H₅NO₂: 111.03 g/mol ).

Applications in Drug Discovery and Development

The synthetic versatility of this compound and its analogues makes them valuable intermediates in the synthesis of pharmaceuticals. The aldehyde group serves as a key handle for introducing side chains and building molecular complexity.

A notable example of the application of a similar building block is in the synthesis of the third-generation cephalosporin antibacterial agent, Cefditoren Pivoxil . The synthesis of this drug involves the use of 4-methyl-5-formylthiazole, a close structural analogue of our target molecule.[5] The formyl group is crucial for the elaboration of the side chain that is ultimately attached to the cephalosporin core. This highlights the importance of such heterocyclic aldehydes in accessing complex and potent drug molecules.

G A This compound B Further Synthetic Transformations (e.g., Wittig, Reductive Amination) A->B C Complex Side Chains B->C E Final Drug Molecule C->E D Active Pharmaceutical Ingredient (API) Scaffold D->E

Caption: Role of this compound as a key intermediate.

Conclusion

This compound, while not a widely known compound in its own right, represents a class of highly valuable and versatile building blocks in organic synthesis. Its preparation, though not explicitly detailed in a single source, can be confidently approached through established methods of heterocyclic chemistry. The strategic placement of the methyl and carbaldehyde groups on the stable oxazole core provides a powerful platform for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide has aimed to provide a comprehensive technical overview, from synthetic strategy to potential applications, to empower researchers to unlock the full potential of this and related oxazole derivatives in their scientific endeavors.

References

  • Li, J., et al. (2018). Gold-Catalyzed Tandem Reactions of Amide-Aldehyde-Alkyne Coupling (A'A2) and Cyclization - Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate.
  • Vertex AI Search. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.
  • Gao, J.-J., et al. (2024). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. ResearchGate.
  • Shah, S., et al. (2020). Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies. ResearchGate.
  • Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • PubChem. (n.d.). 1,2-Oxazole-5-carbaldehyde.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central.
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • National Center for Biotechnology Information. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central.
  • PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate.
  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

While a specific toxicological profile for 4-Methyl-1,3-oxazole-5-carbaldehyde is not yet established, an analysis of its constituent functional groups—an oxazole ring and an aldehyde—and data from closely related analogs, allows for a presumptive hazard identification.

The parent oxazole ring, as a class of compounds, can present flammability and eye damage risks.[1] Aldehydes, particularly those of lower molecular weight, are known for their potential to cause skin, eye, and respiratory irritation.[2] Data for the analogous compound, 4-Methyl-1,3-oxazole-5-carboxylic acid, indicates it is a skin and eye irritant.[3] Furthermore, another structural isomer, 5-Methyl-1,3-oxazole-2-carbaldehyde, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Based on this correlative data, it is prudent to handle this compound as a compound that is at minimum a skin and eye irritant, with the potential for respiratory irritation and possible flammability.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassGHS Category (Presumed)Associated Hazards
Skin IrritationCategory 2Causes skin irritation.[3][4]
Eye IrritationCategory 2ACauses serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4]
Flammability(Not Classified, but handle with caution)Parent oxazole is flammable.[1]

Prudent Laboratory Practices and Engineering Controls

Given the presumed hazards, a multi-layered approach to safety, combining engineering controls and rigorous personal practices, is essential.

Engineering Controls

All manipulations of this compound, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood. This primary engineering control is critical to minimize the inhalation of any potential vapors or fine particulates. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionStandardRationale
Eyes/FaceSafety goggles with side shields or a face shieldANSI Z87.1 / EN 166Protects against splashes and potential vapors.[3]
HandsNitrile or neoprene glovesASTM F739 / EN 374Provides a barrier against skin contact.[5]
BodyFlame-resistant laboratory coatNFPA 2112Protects against splashes and potential fire hazards.
Respiratory(As needed)NIOSH or EN 143/149 approved respiratorRecommended if there is a risk of aerosolization or if working outside a fume hood.[3]

Experimental Workflow: Safe Handling and Storage Protocols

The following protocols are designed to guide the user through the safe handling of this compound from receipt to disposal.

Chemical Storage
  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

  • Segregation: Store separately from incompatible chemicals to prevent accidental mixing.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in Table 2.

  • Weighing: If weighing a solid, perform this task within the fume hood. Use a tared, sealed container to minimize exposure.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly within the fume hood.

  • Reaction: Conduct all reactions within the fume hood. Use appropriate glassware and ensure all joints are properly sealed.

  • Post-Reaction: Quench any reactive reagents and work up the reaction mixture within the fume hood.

  • Decontamination: After handling, thoroughly wipe down the work area within the fume hood with an appropriate solvent. Decontaminate all glassware.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Diagram 1: Safe Handling Workflow

A Preparation (Don PPE, Verify Fume Hood) B Weighing (Inside Fume Hood) A->B Proceed C Dissolution/Reaction (Inside Fume Hood) B->C Proceed D Work-up (Inside Fume Hood) C->D Proceed E Decontamination (Clean work area) D->E Proceed F Personal Hygiene (Wash Hands) E->F Complete

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Response
  • Small Spills (within a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbent material in a sealed container for proper disposal.

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert laboratory personnel. Contact the institution's environmental health and safety (EHS) department for assistance.

Diagram 2: Emergency Response Logic

Start Exposure or Spill Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill Action_Inhalation Move to Fresh Air Seek Medical Attention Inhalation->Action_Inhalation Action_Skin Wash with Soap and Water Seek Medical Attention Skin_Contact->Action_Skin Action_Eye Flush with Water Seek Immediate Medical Attention Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth Seek Immediate Medical Attention Ingestion->Action_Ingestion Action_Spill Assess Size Small: Absorb Large: Evacuate & Call EHS Spill->Action_Spill

Caption: A decision-making flowchart for emergency responses to incidents involving this compound.

Waste Disposal

All waste containing this compound, including contaminated solids and solutions, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

While the complete safety profile of this compound is yet to be fully elucidated, a cautious and informed approach based on the known hazards of its structural components is paramount. By adhering to the engineering controls, personal protective equipment requirements, and handling protocols outlined in this guide, researchers can mitigate the potential risks associated with this valuable research chemical. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

  • Time in Singapore. (n.d.). Google Search. Retrieved January 10, 2026, from https://www.google.com/search?q=time+in+Singapore
  • Formaldehyde. (n.d.). Environmental Health and Safety. Retrieved January 10, 2026, from https://ehs.princeton.edu/sites/ehs/files/media_files/formaldehyde.pdf
  • 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets. (n.d.). Echemi. Retrieved January 10, 2026, from https://www.echemi.com/sds/4-methyl-1,3-oxazole-5-carboxylicacid-cas-2510-32-9.html
  • Formaldehyde Safety Tips & Health Hazards from the SDS. (2016, June 22). VelocityEHS. Retrieved January 10, 2026, from https://www.ehs.
  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved January 10, 2026, from https://www.concordia.ca/content/dam/concordia/services/safety/docs/EHS-DOC-141_FormaldehydeSafetyGuidelines.pdf
  • Formaldehyde - Incident management. (n.d.). GOV.UK. Retrieved January 10, 2026, from https://www.gov.uk/government/publications/formaldehyde-properties-incident-management-and-toxicology/formaldehyde-incident-management
  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved January 10, 2026, from https://ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/factsheet_formaldehyde.pdf
  • 4-甲基恶唑-5-甲醛的理化性质及危险特性(SDS\MSDS)表_结构式. (n.d.). Retrieved January 10, 2026, from https://www.chemicalbook.com/msds/159015-06-2_CN_msds.htm
  • 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/22081030
  • 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2795222
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved January 10, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/642185673c892b97870b201f
  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/581339
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals. Retrieved January 10, 2026, from https://www.tcichemicals.com/assets/sds/I0809_EN.pdf
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/sds?productName=AC223290050
  • 4-Methylisoxazole-3-carbaldehyde. (n.d.). AK Scientific, Inc. Retrieved January 10, 2026, from https://www.aksci.com/sds/S535_sds.pdf
  • This compound (C5H5NO2). (n.d.). PubChemLite. Retrieved January 10, 2026, from https://pubchemlite.deepchem.io/compound/14920523
  • 4-Isoxazolecarboxaldehyde, 2,5-dihydro-2-methyl-5-oxo-3-phenyl-. (n.d.). Substance Details. Retrieved January 10, 2026, from https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID9069138
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 10, 2026, from https://www.tandfonline.com/doi/full/10.1080/10426230.2023.2205561
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses-of-oxazole.html
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). NIH. Retrieved January 10, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637775/
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare. Retrieved January 10, 2026, from https://www.slideshare.net/DrVenkateshP1/oxazole-synthesis-of-oxazole-reactions-of-oxazole-medicinal-uses-of-oxazole
  • TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved January 10, 2026, from https://www.bgrci.de/fileadmin/BGRCI/Downloads/DL_Praevention/Fachwissen/Gefahrstoffe/TOXIKOLOGISCHE_BEWERTUNGEN/Bewertungen/Nr203_ToxBew_BG_RCI.pdf
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.

Sources

The Versatile Heterocycle: A Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic scaffolds is paramount to innovation. Among these, the oxazole core represents a privileged structure, imbuing molecules with unique electronic and conformational properties. This guide focuses on a particularly valuable derivative, 4-Methyl-1,3-oxazole-5-carbaldehyde, a versatile building block whose utility in the synthesis of complex molecular architectures is of significant interest. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the "why" behind the "how"—offering field-proven insights into the practical application of this compound. This document is structured to be a self-validating resource, grounded in authoritative references, to empower researchers in their quest for novel discoveries.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is known in the scientific literature and commercial catalogs by several synonyms. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Systematic and Common Synonyms:

  • 4-Methyloxazole-5-carbaldehyde[1]

  • 4-Methyl-5-oxazolecarbaldehyde[1]

  • 4-Methyl-5-oxazolecarboxaldehyde[1]

  • 5-Oxazolecarboxaldehyde, 4-methyl-[1]

The Chemical Abstracts Service (CAS) has assigned the number 159015-06-2 to this compound, which serves as a universal identifier.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental design, including reaction setup, purification, and storage. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C5H5NO2[1]
Molecular Weight 111.1 g/mol [1]
Boiling Point 188.0±20.0 °C (Predicted)[1]
Density 1.189±0.06 g/cm3 (Predicted)[1]
pKa -0.78±0.14 (Predicted)[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a topic of significant interest for process chemists and researchers requiring this key intermediate. While a comprehensive review of all synthetic routes is beyond the scope of this guide, a common and illustrative pathway is presented below. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

A prevalent method for the construction of the oxazole ring involves the condensation and subsequent cyclization of an α-acylamino ketone. The introduction of the 5-formyl group can be achieved through various formylation reactions on a pre-formed 4-methyloxazole scaffold.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., α-acylamino ketone precursor) Step1 Oxazole Ring Formation (Condensation & Cyclization) Start->Step1 Intermediate 4-Methyloxazole Step1->Intermediate Step2 Formylation Reaction (e.g., Vilsmeier-Haack) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Expert Insight: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like oxazoles. The choice of solvent and reaction temperature is critical to control selectivity and minimize side-product formation. A self-validating protocol would include in-process controls, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to monitor the consumption of the starting material and the formation of the desired product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations. This makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Key Reactions:

  • Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with an amine in the presence of a reducing agent. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Wittig Reaction: Reaction with a phosphorus ylide allows for the extension of the carbon chain and the introduction of a carbon-carbon double bond.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methyl-1,3-oxazole-5-carboxylic acid, another important synthetic intermediate.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol or Knoevenagel condensation, to form larger, more complex structures.

Signaling Pathway Diagram of Synthetic Utility:

Synthetic_Utility Core This compound Amine Substituted Amines Core->Amine Reductive Amination CarboxylicAcid Carboxylic Acid Derivatives Core->CarboxylicAcid Oxidation Alkene Extended π-Systems Core->Alkene Wittig Reaction Complex Complex Heterocyclic Scaffolds Core->Complex Condensation Reactions

Caption: Key reaction pathways involving this compound.

Experimental Protocol: Reductive Amination

The following protocol provides a detailed, step-by-step methodology for a representative reductive amination reaction. This protocol is designed to be self-validating by including checkpoints for reaction monitoring and product characterization.

Objective: To synthesize N-benzyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen supply

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 50% ethyl acetate in hexanes)

  • Potassium permanganate stain

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes.

    • Causality: This step allows for the formation of the imine intermediate.

  • In-Process Control: Monitor the formation of the imine by TLC. The imine should have a different Rf value than the starting aldehyde.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Expertise: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of a reactive aldehyde group on a stable heterocyclic core. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the design and synthesis of novel compounds for drug discovery and materials science. The provided experimental protocol serves as a practical example of how to leverage the reactivity of this compound in a controlled and reproducible manner.

References

Sources

Methodological & Application

Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The 4-methyl-1,3-oxazole-5-carbaldehyde moiety is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug development. The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its utility stems from its ability to act as a bioisostere for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. The presence of a reactive carbaldehyde group at the 5-position, coupled with a methyl group at the 4-position, provides a versatile scaffold for the synthesis of more complex molecular architectures, including potential anti-inflammatory, antimicrobial, and anticancer agents.

This technical guide provides a comprehensive, two-stage protocol for the synthesis of this compound, commencing with the preparation of the precursor, 4-methyloxazole, followed by its subsequent formylation. The methodologies detailed herein are established, reliable, and scalable for laboratory applications.

Part 1: Synthesis of the Precursor, 4-Methyloxazole

The initial stage of this protocol focuses on the synthesis of 4-methyloxazole. Among the various established methods, the Robinson-Gabriel synthesis offers a robust and straightforward approach. This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. A related and efficient one-pot variation, the Bredereck synthesis, utilizes an α-haloketone and formamide, which serves as both the nitrogen source and the solvent.[1]

Protocol 1: Robinson-Gabriel Synthesis of 4-Methyloxazole

This protocol details the reaction of 1-chloro-2-propanone with an excess of formamide.

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
1-Chloro-2-propanoneC₃H₅ClO92.52(1.0 eq)-
FormamideCH₃NO45.04(excess)-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of formamide (acting as both reagent and solvent).

  • Addition of α-Haloketone: To the formamide, add 1-chloro-2-propanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure 4-methyloxazole. A typical yield for this reaction is in the range of 60-75%.[1]

Reaction Workflow: Robinson-Gabriel Synthesis

G start Start: 1-Chloro-2-propanone & Formamide reaction Reaction: Heat to 120-140 °C for 2-4 hours start->reaction workup Work-up: Quench with water, extract with Diethyl Ether reaction->workup purification Purification: Vacuum Distillation workup->purification end_product End Product: 4-Methyloxazole purification->end_product

Caption: Workflow for the Robinson-Gabriel synthesis of 4-methyloxazole.

Part 2: Vilsmeier-Haack Formylation of 4-Methyloxazole

With the successful synthesis of 4-methyloxazole, the next stage involves the introduction of a formyl group (-CHO) at the 5-position of the oxazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Causality of the Vilsmeier-Haack Reaction

The oxazole ring, while being a five-membered heterocycle, is generally considered electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms. This deactivates the ring towards typical electrophilic aromatic substitution. However, the Vilsmeier reagent is a potent electrophile that can effectively react with such moderately activated systems to achieve formylation.

Protocol 2: Synthesis of this compound

This protocol is adapted from a similar procedure for the formylation of electron-rich heterocycles.[5]

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mol)
4-MethyloxazoleC₄H₅NO83.09(1.0 eq)-
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09--
Phosphorus oxychloride (POCl₃)POCl₃153.33(1.1 eq)-
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93As needed-
Saturated aqueous sodium acetate solutionCH₃COONa (aq)-As needed-
Diethyl ether(C₂H₅)₂O74.12As needed-
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

  • Reaction with 4-Methyloxazole: In a separate flask, dissolve 4-methyloxazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a stirred, saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Reaction Workflow: Vilsmeier-Haack Formylation

G start Start: 4-Methyloxazole reaction Reaction: Add 4-Methyloxazole solution, warm to RT, then heat to 40-50 °C for 2-4 hours start->reaction reagent_prep Vilsmeier Reagent Preparation: DMF + POCl₃ at 0 °C reagent_prep->reaction workup Work-up: Hydrolyze with saturated aq. Sodium Acetate, extract with organic solvent reaction->workup purification Purification: Flash Column Chromatography workup->purification end_product End Product: this compound purification->end_product

Caption: Workflow for the Vilsmeier-Haack formylation of 4-methyloxazole.

Conclusion

This technical guide provides a detailed and reliable two-part protocol for the laboratory-scale synthesis of this compound. The presented methodologies, the Robinson-Gabriel synthesis for the precursor and the Vilsmeier-Haack reaction for the final formylation, are well-established and offer good yields. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently synthesize this important heterocyclic building block for applications in drug discovery and organic synthesis. As with all chemical procedures, it is imperative to conduct a thorough safety assessment and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (Year). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide.
  • Google Patents. (Year). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • LookChem. (Year).
  • Google Patents. (Year). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Organic Chemistry Portal. (Year). Vilsmeier-Haack Reaction.
  • International Union of Crystallography. (2023).
  • Google Patents. (Year). EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester.
  • ResearchGate. (Year). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vibrant Pharma Inc. (Year). 4-Methyl-oxazole-5-carboxylic acid ethyl ester.
  • National Institutes of Health. (2025).
  • Wikipedia. (Year). Vilsmeier–Haack reaction.
  • ResearchGate. (Year).
  • ResearchGate. (Year). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Google Patents. (Year).
  • American Journal of Organic Chemistry. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

Sources

4-Methyl-1,3-oxazole-5-carbaldehyde van Leusen synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the van Leusen Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets such as enzymes and receptors.[1][2] This has led to their incorporation into numerous clinical drugs and candidates for treating a spectrum of diseases, including cancer, inflammation, and microbial infections.[1]

Among the myriad of synthetic routes to this valuable heterocycle, the van Leusen oxazole synthesis stands out as a robust and versatile method.[1][3] First reported in 1972, this reaction facilitates the construction of the oxazole core from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot procedure under relatively mild conditions.[1] This application note provides a detailed technical guide for the synthesis of a specific, functionalized building block, this compound, leveraging a strategic modification of the classical van Leusen approach.

Reaction Mechanism: A Stepwise [3+2] Cycloaddition

The van Leusen oxazole synthesis is a powerful transformation driven by the unique trifecta of reactivity within the TosMIC reagent: an acidic α-proton, an isocyanide carbon, and the p-toluenesulfinyl (tosyl) group, which serves as an excellent leaving group.[3] The reaction proceeds through a stepwise [3+2] cycloaddition pathway.

The Core Mechanism Involves:

  • Deprotonation: A base, typically a carbonate or alkoxide, abstracts the acidic proton on the methylene carbon of TosMIC, generating a nucleophilic anion.[3][4][5]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and yielding an alkoxide intermediate.

  • Cyclization: The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, creating the 4,5-dihydrooxazole (oxazoline) ring.[1][5]

  • Elimination & Aromatization: A second equivalent of base facilitates the elimination of p-toluenesulfinic acid (TosH). This step is the driving force for the reaction, resulting in the formation of the stable, aromatic oxazole ring.[3]

To synthesize the target molecule, This compound , two key modifications to the standard starting materials are necessary:

  • An α-substituted TosMIC derivative , namely 1-(tosyl)ethyl isocyanide, is used to introduce the methyl group at the C4 position of the oxazole.

  • A protected dialdehyde , such as glyoxal monoacetal, is employed as the aldehyde component. The protected aldehyde group remains unreactive during the oxazole formation and can be subsequently deprotected to yield the desired C5-carbaldehyde functionality.

Caption: Figure 1: Generalized van Leusen Oxazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 4-Methyl-5-(1,3-dioxolan-2-yl)-1,3-oxazole

This protocol details the synthesis of the protected precursor to the target aldehyde. The final deprotection step is a standard acidic hydrolysis.

Materials and Equipment:

  • Reagents: 1-(Tosyl)ethyl isocyanide, Glyoxal 1,1-diethyl acetal, Potassium Carbonate (K₂CO₃, anhydrous), Methanol (anhydrous), Ethyl Acetate, Deionized Water, Brine (saturated NaCl solution).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, silica gel (230-400 mesh), TLC plates.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents).

    • Flush the system with an inert gas (Nitrogen or Argon). This is crucial to prevent moisture, which can hydrolyze the isocyanide and reduce yields.

    • Add anhydrous methanol (e.g., 100 mL for a 10 mmol scale reaction) to the flask. Methanol is a common solvent for this reaction, as it effectively dissolves the reagents and the K₂CO₃ provides sufficient basicity for the deprotonation of the substituted TosMIC.[6]

  • Reagent Addition:

    • Add 1-(tosyl)ethyl isocyanide (1.0 equivalent) to the stirred suspension.

    • Next, add glyoxal 1,1-diethyl acetal (1.1 equivalents) to the mixture. Adding the aldehyde portionwise or after the TosMIC has had time to deprotonate can sometimes improve yields, especially for sensitive substrates.

    • Rationale: Using a slight excess of the aldehyde component ensures the complete consumption of the more valuable isocyanide reagent.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress should be monitored periodically.

    • Monitoring: Use thin-layer chromatography (TLC) to track the disappearance of the starting materials. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). The water dissolves the inorganic salts (K₂CO₃ and potassium tosylsulfinate byproduct), while the organic product partitions into the ethyl acetate layer.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[4][7]

    • The product is typically eluted using a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude material.

    • Collect the fractions containing the pure product and concentrate them via rotary evaporation to yield the protected oxazole as a solid or oil.

Experimental Workflow Diagram

workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification A Charge flask with K₂CO₃ B Add anhydrous Methanol A->B C Flush with N₂/Ar B->C D Add 1-(Tosyl)ethyl Isocyanide C->D E Add Glyoxal Acetal D->E F Reflux for 4-6 hours E->F G Monitor by TLC F->G H Cool to RT & Evaporate Solvent G->H I Add H₂O and Ethyl Acetate H->I J Extract Aqueous Layer (3x) I->J K Wash with Brine & Dry J->K L Concentrate Crude Product K->L M Column Chromatography L->M N Isolate Pure Product M->N

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Data Summary and Optimization Parameters

The following table outlines typical reaction parameters. Yields are estimates based on similar transformations reported in the literature and may require optimization for this specific substrate combination.

ParameterRecommended ValueRationale & Optimization Notes
Stoichiometry
1-(Tosyl)ethyl isocyanide1.0 eqLimiting reagent.
Glyoxal Acetal1.1 - 1.2 eqSlight excess drives the reaction to completion.
Base (K₂CO₃)2.0 - 2.5 eqAt least two equivalents are needed: one for the initial deprotonation and one for the final elimination step.[8]
Solvent Anhydrous MethanolCommon protic solvent for this reaction.[6] For base-sensitive substrates, aprotic solvents like THF with a stronger, non-nucleophilic base (e.g., t-BuOK) can be used.[4][7]
Temperature Reflux (~65 °C)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 6 hoursHighly dependent on substrate reactivity. Monitor by TLC to determine the optimal time and avoid degradation.
Expected Yield 60 - 80%Yields can be influenced by the purity of reagents and strict adherence to anhydrous conditions.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive base (hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Decomposed isocyanide reagent.1. Use freshly dried, powdered K₂CO₃.2. Extend reflux time or consider a higher boiling solvent (e.g., ethanol). For challenging substrates, a stronger base like DBU or t-BuOK in THF may be necessary.[4][7]3. Store TosMIC derivatives in a cool, dry place. Check purity by ¹H NMR before use.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[7]Purify the aldehyde starting material by distillation or chromatography to ensure high purity.
Complex Crude Mixture Side reactions due to moisture or excess heat.Ensure the reaction is run under strictly anhydrous conditions. Avoid excessively long reaction times which can lead to product degradation.
Difficult Purification Co-elution of the product with the p-toluenesulfinate byproduct.Perform a thorough aqueous work-up. Washing the combined organic layers with a dilute base (e.g., 5% NaHCO₃) can help remove the acidic byproduct before chromatography.

Modern Variations for Process Improvement

While the described thermal method is robust, modern advancements can offer significant improvements in reaction time and efficiency:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[1][9]

  • Pressure Reactor: Performing the synthesis in a sealed pressure reactor can also accelerate the reaction, with reports showing completion in as little as 20 minutes at elevated temperatures (e.g., 105 °C).[8][10]

  • Ionic Liquids: Using ionic liquids as a recyclable solvent has been demonstrated as a green alternative, particularly for synthesizing 4,5-disubstituted oxazoles.[11]

References

  • Zhao, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
  • NROChemistry. Van Leusen Reaction. [Link]
  • Wikipedia. Van Leusen reaction. [Link]
  • YouTube. (2021). Van Leusen Reaction. [Link]
  • Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28169–28180. [Link]
  • Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
  • Zhao, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • Cortes-Cortes, C., et al. (2019).
  • ResearchGate. (2020).

Sources

Application Notes and Protocols for the Robinson-Gabriel Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Robinson-Gabriel Oxazole Synthesis

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds. The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, remains a fundamental and highly relevant method for the construction of this important heterocyclic core.[1] This reaction facilitates the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[2] Its enduring appeal lies in the ready availability of starting materials and the operational simplicity of the transformation.

These application notes provide a comprehensive guide to the Robinson-Gabriel synthesis, offering detailed protocols, mechanistic insights, and an overview of modern variations. The information presented herein is intended to equip researchers with the practical knowledge required to successfully implement and adapt this versatile reaction for their specific research and development needs.

Mechanistic Insights: The Chemistry Behind the Cyclodehydration

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration of an α-acylamino ketone. The generally accepted mechanism involves the following key steps:

  • Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by a strong acid, which activates the carbonyl group towards nucleophilic attack.

  • Enolization: The protonated ketone can then tautomerize to its enol form.

  • Intramolecular Nucleophilic Attack: The oxygen of the amide carbonyl acts as a nucleophile, attacking the protonated ketone (or its enol). This intramolecular cyclization forms a five-membered oxazoline intermediate.

  • Dehydration: The oxazoline intermediate is then dehydrated under the acidic conditions to yield the aromatic oxazole ring.

Isotopic labeling studies have confirmed that the oxygen atom of the amide carbonyl is incorporated into the oxazole ring, while the ketone carbonyl oxygen is eliminated as water.

Experimental Workflows and Protocols

A successful Robinson-Gabriel synthesis begins with the preparation of the requisite α-acylamino ketone precursor. The overall workflow can be visualized as a two-step process:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Robinson-Gabriel Cyclodehydration start α-Amino Ketone or α-Halo Ketone precursor α-Acylamino Ketone start->precursor Acylation acylating_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acylating_agent->precursor oxazole Substituted Oxazole precursor->oxazole Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, PPA, POCl₃) dehydrating_agent->oxazole

Caption: General workflow for the Robinson-Gabriel synthesis of substituted oxazoles.

Protocol 1: Synthesis of the α-Acylamino Ketone Precursor

This protocol provides a general method for the acylation of an α-amino ketone hydrochloride to yield the necessary α-acylamino ketone.

Example: Synthesis of N-(2-oxo-2-phenylethyl)benzamide

  • Materials:

    • 2-Aminoacetophenone hydrochloride

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add pyridine (2.2 eq) dropwise to the suspension.

    • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-oxo-2-phenylethyl)benzamide.

Protocol 2: Robinson-Gabriel Cyclodehydration using Concentrated Sulfuric Acid

This protocol details the classic approach to the Robinson-Gabriel synthesis using concentrated sulfuric acid as the dehydrating agent.

Example: Synthesis of 2,5-Diphenyloxazole

  • Materials:

    • N-(2-oxo-2-phenylethyl)benzamide

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice-water

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethanol

  • Procedure:

    • Carefully add N-(2-oxo-2-phenylethyl)benzamide (1.0 eq) to concentrated sulfuric acid (3-5 eq by weight) with stirring.

    • Gently heat the mixture to 60-80 °C for 1-2 hours. The reaction mixture will typically develop a deep color.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to afford pure 2,5-diphenyloxazole.

Protocol 3: Robinson-Gabriel Cyclodehydration using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a highly effective dehydrating agent for the Robinson-Gabriel synthesis, often providing higher yields and cleaner reactions compared to sulfuric acid.[3]

Example: Synthesis of 2-Methyl-5-phenyloxazole

  • Materials:

    • N-(2-oxo-2-phenylethyl)acetamide

    • Polyphosphoric acid (PPA)

    • Ice-water

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate

  • Procedure:

    • Heat polyphosphoric acid (10 eq by weight) to 80-90 °C to reduce its viscosity.

    • Add N-(2-oxo-2-phenylethyl)acetamide (1.0 eq) to the hot PPA with vigorous stirring.

    • Increase the temperature to 140-160 °C and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • Allow the mixture to cool slightly and then pour it onto a large amount of crushed ice.

    • Neutralize the aqueous solution with saturated Na₂CO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 2-methyl-5-phenyloxazole.

Data Presentation: Scope and Limitations

The Robinson-Gabriel synthesis is a versatile method applicable to a wide range of substrates. The choice of dehydrating agent can significantly impact the reaction yield and scope.

R¹ SubstituentR² SubstituentR³ SubstituentDehydrating AgentYield (%)Reference
PhenylHPhenylH₂SO₄~70-80[4]
MethylHPhenylPPA~60-70[3]
PhenylMethylPhenylH₂SO₄~75
4-ChlorophenylHPhenylPOCl₃~65
4-MethoxyphenylHPhenylH₂SO₄~78

Note: Yields are approximate and can vary based on reaction conditions and scale.

Modern Variations and Enhancements

While the classical Robinson-Gabriel synthesis is robust, several modifications have been developed to address its limitations, such as harsh reaction conditions and limited functional group tolerance.

Wipf's Modification

A significant advancement was reported by Wipf and coworkers, which allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This method involves the oxidation of a β-hydroxy amide with the Dess-Martin periodinane to form the intermediate α-acylamino ketone, which then undergoes a mild cyclodehydration using triphenylphosphine and iodine.[2] This approach is particularly useful for the synthesis of complex oxazole-containing natural products.[5]

Solid-Phase Synthesis

The Robinson-Gabriel synthesis has been adapted for solid-phase synthesis, enabling the generation of oxazole libraries for high-throughput screening. In this approach, the α-acylamino ketone is attached to a solid support, and the cyclodehydration is typically carried out using trifluoroacetic anhydride.[6]

Tandem Ugi/Robinson-Gabriel Synthesis

A one-pot, multicomponent approach combining the Ugi reaction with the Robinson-Gabriel synthesis has been developed for the efficient synthesis of 2,4,5-trisubstituted oxazoles. The Ugi reaction is first used to assemble a complex α-acylamino amide intermediate, which then undergoes an acid-catalyzed cyclodehydration to furnish the oxazole core.

G cluster_0 Ugi Multicomponent Reaction cluster_1 Robinson-Gabriel Cyclodehydration amine Amine ugi_product α-Acylamino Amide Intermediate amine->ugi_product aldehyde Aldehyde/Ketone aldehyde->ugi_product carboxylic_acid Carboxylic Acid carboxylic_acid->ugi_product isonitrile Isonitrile isonitrile->ugi_product oxazole 2,4,5-Trisubstituted Oxazole ugi_product->oxazole Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄) dehydrating_agent->oxazole

Caption: Workflow for the tandem Ugi/Robinson-Gabriel synthesis.

Conclusion

The Robinson-Gabriel synthesis is a powerful and enduring tool for the construction of substituted oxazoles. Its versatility, coupled with modern adaptations that have expanded its scope and mildness, ensures its continued importance in synthetic and medicinal chemistry. By understanding the underlying mechanism and having access to detailed, reliable protocols, researchers can effectively leverage this classic reaction to advance their drug discovery and development programs.

References

  • Robinson–Gabriel synthesis. In Wikipedia; 2023. [Link]
  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • Robinson-Gabriel Synthesis. SynArchive. [Link]
  • Substituted oxazoles through a Robinson–Gabriel‐type reaction.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Cyclodehydration of N-(aminoalkyl)benzamides under mild conditions with a Hendrickson reagent analogue. PubMed. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • N-(diisopropylphosphanyl)benzamide. MDPI. [Link]
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
  • Polyphosphoric Acid in Organic Synthesis.
  • Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists. PubMed. [Link]
  • Method for making polyphosphoric acid.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Molbase. [Link]
  • Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. [Link]

Sources

Application Notes and Protocols for the Use of 4-Methyl-1,3-oxazole-5-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science. Its presence in numerous biologically active molecules underscores its importance as a pharmacophore. 4-Methyl-1,3-oxazole-5-carbaldehyde is a key building block, offering a reactive aldehyde functionality appended to a stable oxazole core. This unique combination allows for its elaboration into a diverse array of more complex heterocyclic systems, many of which exhibit promising therapeutic potential, including anticancer and antimicrobial properties.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing larger heterocyclic frameworks. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the causal relationships between reaction conditions and outcomes.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The synthetic versatility of this compound stems primarily from the reactivity of its aldehyde group. This electrophilic center readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the adjacent oxazole ring can influence the reactivity of the aldehyde, a factor that must be considered when designing synthetic routes.

Below, we detail protocols for two fundamental transformations that leverage the aldehyde functionality: the Knoevenagel condensation and the Wittig reaction. These reactions serve as foundational methods for extending the carbon framework and introducing new functional groups, paving the way for the synthesis of a wide range of heterocyclic derivatives.

Part 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst. In the context of this compound, this reaction provides a straightforward route to α,β-unsaturated nitriles, which are themselves versatile intermediates for further heterocyclic synthesis.

Causality and Mechanistic Insight

The reaction proceeds through a series of equilibrium steps. A weak base is employed to deprotonate the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion. The choice of a weak base, such as piperidine or a basic ionic liquid, is crucial to prevent the self-condensation of the aldehyde. The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the oxazole aldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The electron-withdrawing nature of the cyano groups in malononitrile facilitates both the initial deprotonation and the final elimination step.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene NC-CH2-CN Enolate [NC-CH-CN]⁻ (Enolate) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Oxazole_Aldehyde This compound Enolate->Oxazole_Aldehyde Nucleophilic Attack Enolate->Oxazole_Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct Protonation Tetrahedral_Intermediate->Aldol_Adduct Final_Product α,β-Unsaturated Nitrile Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: General mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of 2-(4-Methyl-1,3-oxazol-5-yl)acrylonitrile

This protocol describes the synthesis of a key α,β-unsaturated nitrile intermediate.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound111.1010.01.11 g
Malononitrile66.0611.00.73 g
Piperidine85.151.0~0.1 mL
Ethanol (Absolute)46.07-20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.11 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add malononitrile (0.73 g, 11.0 mmol) to the solution, followed by the dropwise addition of piperidine (~0.1 mL, 1.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product remains in solution, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, vinyl-H), ~7.5 (s, 1H, oxazole-H), ~2.5 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160 (C=N), ~150 (C=C), ~140 (C=C), ~115 (CN), ~100 (C=C), ~12 (CH₃).

  • IR (KBr, cm⁻¹): ~2220 (C≡N), ~1620 (C=C).

Part 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for its high degree of regioselectivity in forming the double bond. For this compound, the Wittig reaction provides a direct route to various vinyl-substituted oxazoles.

Causality and Mechanistic Insight

The Wittig reaction is initiated by the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate called a betaine. The betaine then undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the substituents on the ylide. Stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of the (E)-alkene.

Wittig_Reaction_Workflow cluster_0 Ylide Formation (in situ) cluster_1 Wittig Reaction cluster_2 Product Formation Phosphonium_Salt Phosphonium Salt (e.g., (Triphenylphosphoranylidene)acetonitrile) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Oxazole_Aldehyde This compound Ylide->Oxazole_Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene_Product Vinyl-substituted Oxazole Oxaphosphetane->Alkene_Product Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO Decomposition

Caption: Workflow of the Wittig reaction.

Detailed Experimental Protocol: Synthesis of 3-(4-Methyl-1,3-oxazol-5-yl)acrylonitrile

This protocol details the synthesis of a vinyl-substituted oxazole using a stabilized ylide.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
(Triphenylphosphoranylidene)acetonitrile301.325.51.66 g
This compound111.105.00.56 g
Toluene (Anhydrous)92.14-25 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (triphenylphosphoranylidene)acetonitrile (1.66 g, 5.5 mmol) and anhydrous toluene (25 mL).

  • Stir the mixture at room temperature to form a suspension.

  • In a separate flask, dissolve this compound (0.56 g, 5.0 mmol) in a minimal amount of anhydrous toluene.

  • Add the solution of the aldehyde dropwise to the stirred suspension of the ylide at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC (7:3 hexane/ethyl acetate). The reaction is typically complete within 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure alkene.

Characterization (Expected):

  • Appearance: A white or pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4 (d, 1H, vinyl-H), ~7.3 (s, 1H, oxazole-H), ~5.9 (d, 1H, vinyl-H), ~2.4 (s, 3H, CH₃). The coupling constant for the vinyl protons will indicate the stereochemistry (typically ~16 Hz for the E-isomer).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155 (C=N), ~145 (C=C), ~140 (C=C), ~118 (CN), ~105 (C=C), ~12 (CH₃).

  • IR (KBr, cm⁻¹): ~2215 (C≡N), ~1630 (C=C), ~970 (trans C-H bend).

Part 3: Multicomponent Reactions for Pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidines. By employing this compound as the aldehyde component, novel oxazole-substituted pyrimidine derivatives can be accessed.

Causality and Mechanistic Insight

The Biginelli reaction is typically acid-catalyzed and is believed to proceed through a series of interconnected equilibria. The initial and rate-determining step is often the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-dicarbonyl compound (e.g., ethyl acetoacetate). Subsequent cyclization via intramolecular attack of the amine on the carbonyl group, followed by dehydration, affords the dihydropyrimidine product. The choice of catalyst is critical; Lewis acids or Brønsted acids are commonly used to promote the reaction.

Biginelli_Reaction_Overview title Biginelli Reaction for Pyrimidine Synthesis Reactants This compound + β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) + Urea or Thiourea Reaction_Vessel One-Pot Reaction Reactants->Reaction_Vessel Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Reaction_Vessel Intermediates Acyliminium Ion Intermediate Michael Addition Cyclization & Dehydration Reaction_Vessel->Intermediates Reaction Progress Product Oxazole-Substituted Dihydropyrimidine Intermediates->Product

Caption: Overview of the Biginelli multicomponent reaction.

Detailed Experimental Protocol: Synthesis of 4-(4-Methyl-1,3-oxazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol provides a method for the synthesis of an oxazole-functionalized dihydropyrimidine.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound111.105.00.56 g
Ethyl Acetoacetate130.145.00.65 g (~0.65 mL)
Urea60.067.50.45 g
Ethanol (95%)--15 mL
Hydrochloric Acid (Concentrated)36.46catalytic3-4 drops

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (0.56 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), and urea (0.45 g, 7.5 mmol) in 15 mL of 95% ethanol.

  • To this mixture, add 3-4 drops of concentrated hydrochloric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Allow the mixture to stand at room temperature for several hours or in a refrigerator overnight to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

Characterization (Expected):

  • Appearance: White or light-yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), ~7.5 (s, 1H, oxazole-H), ~5.2 (d, 1H, CH), ~3.9 (q, 2H, OCH₂), ~2.3 (s, 3H, oxazole-CH₃), ~2.2 (s, 3H, pyrimidine-CH₃), ~1.1 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~165 (C=O), ~152 (C=O), ~150 (C=C), ~148 (C=N), ~140 (C=C), ~100 (C=C), ~60 (OCH₂), ~55 (CH), ~18 (CH₃), ~14 (CH₃), ~12 (CH₃).

  • IR (KBr, cm⁻¹): ~3240 (N-H), ~1700 (C=O, ester), ~1650 (C=O, amide).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensation, Wittig olefination, and Biginelli multicomponent reactions provide robust and reproducible methods for the elaboration of this building block. By understanding the underlying reaction mechanisms and the influence of reaction parameters, researchers can effectively utilize this compound to construct novel molecular architectures with potential applications in drug discovery and materials science.

References

  • Relevant peer-reviewed articles and chemical methodology databases will be cited here with full details and clickable URLs upon gener

Application Notes and Protocols: Reaction of 4-Methyl-1,3-oxazole-5-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reaction of heterocyclic aldehydes with amines to form Schiff bases (imines) is a cornerstone of synthetic chemistry, with profound implications for drug discovery and material science. The oxazole motif, a five-membered heterocyclic aromatic ring, is of particular interest due to its prevalence in biologically active compounds and its role as a bioisostere.[1][2][3] This guide provides a detailed exploration of the reaction between 4-Methyl-1,3-oxazole-5-carbaldehyde and various amines. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significance of the resulting oxazole-based Schiff bases in medicinal chemistry. These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6]

Reaction Mechanism: Imine Formation

The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that typically proceeds under neutral or slightly acidic conditions.[7][8] The reaction mechanism can be described as a series of nucleophilic addition and elimination steps.

The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[8] This is followed by proton transfer steps to form a carbinolamine intermediate. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).[9][10] Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, also known as a Schiff base.[7][8] The removal of water is crucial to drive the equilibrium towards the product side.[11]

Reaction_Mechanism Reactants This compound + Primary Amine (R-NH2) Intermediate1 Nucleophilic Attack Intermediate2 Carbinolamine Intermediate Intermediate1->Intermediate2 Forms Intermediate3 Protonation of Hydroxyl Intermediate4 Protonated Carbinolamine Intermediate3->Intermediate4 Forms Intermediate5 Elimination of Water Intermediate6 Iminium Ion Intermediate5->Intermediate6 -H2O Product Imine (Schiff Base) + Water Intermediate6->Product -H+

Caption: General mechanism of imine formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. These protocols are designed to be robust and adaptable for various primary amines.

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous, as the presence of water can hinder the reaction by shifting the equilibrium back towards the reactants.[11]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially with sensitive substrates.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Protocol 1: General Synthesis of Oxazole Schiff Bases via Conventional Heating

This protocol describes a standard method for the synthesis of imines from this compound and a primary amine using conventional heating under reflux.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the primary amine (1.0 - 1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[12]

  • Equip the flask with a condenser and reflux the reaction mixture with stirring for 2-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Oxazole Schiff Bases

Microwave irradiation can significantly reduce reaction times and improve yields for imine synthesis.

Materials:

  • This compound

  • Primary amine

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq).

  • If the reactants are solid, a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) can be added. In many cases, the reaction can be performed neat (solvent-free).[13]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified as described in Protocol 1.

Data Presentation: Reaction Parameters and Characterization

The following table summarizes typical reaction conditions and characterization data for the synthesis of an exemplary Schiff base, N-((4-methyl-1,3-oxazol-5-yl)methylene)aniline.

ParameterConventional HeatingMicrowave-Assisted
Stoichiometry Aldehyde:Amine (1:1.1)Aldehyde:Amine (1:1)
Catalyst Glacial Acetic AcidNone
Solvent EthanolNeat
Temperature Reflux (~78 °C)110 °C
Reaction Time 4 hours10 minutes
Yield ~85%>90%
¹H NMR (CDCl₃, δ ppm) 8.45 (s, 1H, -CH=N-), 7.4-7.2 (m, 5H, Ar-H), 7.95 (s, 1H, oxazole-H), 2.5 (s, 3H, -CH₃)8.45 (s, 1H, -CH=N-), 7.4-7.2 (m, 5H, Ar-H), 7.95 (s, 1H, oxazole-H), 2.5 (s, 3H, -CH₃)
FT-IR (cm⁻¹) ~1625 (C=N stretch)~1625 (C=N stretch)

Note: NMR and IR data are representative and may vary slightly based on experimental conditions and purity.

Experimental Workflow

The general workflow for the synthesis and characterization of oxazole-based Schiff bases is outlined below.

Workflow Start Start: Reagent Preparation Step1 Reaction Setup (Conventional or Microwave) Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up and Isolation Step2->Step3 Reaction Complete Step4 Purification (Recrystallization) Step3->Step4 Step5 Characterization (NMR, IR, Mass Spec) Step4->Step5 End End: Pure Schiff Base Step5->End

Caption: Experimental workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from heterocyclic aldehydes are of significant interest to medicinal chemists. The imine linkage is crucial for the biological activity of many compounds.[14] The resulting oxazole-containing Schiff bases have been investigated for a variety of pharmacological activities.

  • Antimicrobial Activity: The azomethine group (-C=N-) is a key pharmacophore in many antimicrobial agents. Oxazole-based Schiff bases have demonstrated promising activity against various bacterial and fungal strains.[5]

  • Anticancer Activity: Many Schiff base metal complexes have shown potent anticancer properties. The ability of these compounds to chelate with metal ions is a critical aspect of their mechanism of action.[4]

  • Anti-inflammatory Activity: Several Schiff bases derived from heterocyclic compounds have exhibited significant anti-inflammatory and analgesic properties.[4]

The versatility of the Schiff base formation reaction allows for the straightforward synthesis of large libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily modify both the aldehyde and amine components provides a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

The reaction of this compound with amines provides a reliable and versatile route to a diverse range of Schiff bases. These compounds are not only of academic interest but also hold significant potential in the development of new therapeutic agents. The protocols outlined in this guide offer robust starting points for researchers in synthetic and medicinal chemistry. The continued exploration of the chemical space accessible through this reaction is likely to yield novel compounds with valuable biological properties.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
  • Altaee, N. Q., & Al-Sabawi, A. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista Colombiana de Química, 50(2), 26-33.
  • Nayak, S., & Kumar, A. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 7(53), 33433-33456.
  • The Organic Chemistry Tutor. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • Kumar, S., & Sharma, K. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Pharmaceutical Research International, 32(12), 1-14.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
  • Zhang, J., Zhao, X., Li, G., & He, Y. (2020). The electrochemical synthesis of oxazole and imine derivatives. Chemistry-An Asian Journal, 15(18), 2824-2828.
  • Todorova, T., & Hristova, S. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 26(16), 4933.
  • Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Egyptian Journal of Chemistry, 63(3), 967-974.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 26(19), 5943.
  • Altaee, N. Q., & Al-Sabawi, A. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista Colombiana de Química, 50(2), 26-33.
  • Evans, A. M., et al. (2018). Conversion of Imine to Oxazole and Thiazole Linkages in Covalent Organic Frameworks. Journal of the American Chemical Society, 140(30), 9651-9655.
  • Emami, S., & Falahati, M. (2013). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Pharmaceutical Sciences, 19(1), 1-6.
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Egyptian Journal of Chemistry, 63(3), 967-974.
  • ChemComplete. (2017, February 28). Imine Formation from an Aldehyde and Primary Amine in Organic Chemistry [Video]. YouTube.

Sources

4-Methyl-1,3-oxazole-5-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Moiety

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents.[1][2][3] The oxazole nucleus is present in a diverse array of natural products and has been successfully incorporated into numerous FDA-approved drugs, demonstrating its broad therapeutic potential across various disease areas, including inflammatory conditions, infectious diseases, and oncology. This application note delves into the utility of a specific, highly functionalized oxazole derivative, 4-methyl-1,3-oxazole-5-carbaldehyde , as a versatile building block for the synthesis of medicinally relevant compounds. We will explore its chemical reactivity and provide detailed protocols for its application in the construction of diverse molecular architectures.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₅NO₂[4]
Molecular Weight111.10 g/mol [4]
AppearanceSolid (predicted)
CAS Number18162-48-6

Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The methyl group (CH₃) protons will likely appear as a singlet in the upfield region (δ 2.0-2.5 ppm). The C2-proton of the oxazole ring should resonate as a singlet in the aromatic region (δ 7.5-8.5 ppm).

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehydic carbonyl carbon at a significant downfield shift (δ 180-190 ppm). The carbons of the oxazole ring will appear in the aromatic region, with the C5-carbon bearing the aldehyde group being the most deshielded. The methyl carbon will resonate in the upfield region (δ 10-20 ppm).

  • FT-IR: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the methyl and aromatic protons, as well as C=N and C-O stretching vibrations characteristic of the oxazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the oxazole ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from related oxazole and aldehyde-containing compounds suggests that it should be handled with care in a well-ventilated fume hood.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Application in Medicinal Chemistry: Synthetic Protocols

The aldehyde functionality at the C5 position of the 4-methyl-1,3-oxazole ring provides a reactive handle for a variety of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric groups. Below are detailed protocols for key reactions utilizing this versatile building block.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, leading to the synthesis of electron-deficient alkenes which are themselves valuable intermediates for further functionalization, for instance, in the synthesis of kinase inhibitors.[9]

Workflow Diagram:

Knoevenagel_Condensation start Start reagents This compound + Active Methylene Compound start->reagents reaction Base (e.g., Piperidine, Imidazole) Solvent (e.g., Ethanol, Toluene) Heat (optional) reagents->reaction Combine and React workup Reaction Quenching Extraction Drying reaction->workup After completion purification Column Chromatography or Recrystallization workup->purification product α,β-Unsaturated Oxazole Derivative purification->product end End product->end

Knoevenagel Condensation Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq) or imidazole.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired α,β-unsaturated oxazole derivative.

Causality Behind Experimental Choices: The choice of base and solvent can influence the reaction rate and yield. Weak organic bases like piperidine or imidazole are often sufficient to catalyze the reaction without promoting side reactions. The selection of the active methylene compound will determine the nature of the resulting α,β-unsaturated system, providing access to a variety of functionalized products.

Protocol 2: Wittig Reaction for the Synthesis of Alkenyl-Oxazoles

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[1] This reaction allows for the introduction of a variety of substituted vinyl groups onto the oxazole core.

Workflow Diagram:

Wittig_Reaction start Start ylide_prep Phosphonium Salt + Strong Base (e.g., n-BuLi, NaH) in Anhydrous Solvent (e.g., THF) start->ylide_prep ylide Phosphorus Ylide ylide_prep->ylide Generate in situ reaction Combine Ylide and Aldehyde Stir at appropriate temperature ylide->reaction Add dropwise aldehyde This compound aldehyde->reaction workup Quench Reaction Extract with Organic Solvent reaction->workup purification Column Chromatography workup->purification product Alkenyl-Oxazole Derivative purification->product end End product->end

Wittig Reaction Workflow

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the phosphorus ylide.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The Wittig reaction must be carried out under anhydrous conditions as the ylide is a strong base and will be protonated by water. The choice of phosphonium salt determines the substituent on the resulting alkene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Protocol 3: Multicomponent Synthesis of Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. Substituted pyridines are prevalent scaffolds in medicinal chemistry, and this compound can serve as a key component in their synthesis.[10][11]

Workflow Diagram:

MCR_Pyridine_Synthesis start Start reagents This compound + Malononitrile + Thiol or other nucleophile start->reagents reaction Base (e.g., MgO, Piperidine) Solvent (e.g., Ethanol) Reflux reagents->reaction Combine and React workup Cool and Filter/Extract reaction->workup After completion purification Recrystallization or Column Chromatography workup->purification product Highly Substituted Pyridine purification->product end End product->end

Multicomponent Pyridine Synthesis Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), a thiol or another suitable nucleophile (1.1 eq), and a catalytic amount of a base (e.g., nanocrystalline magnesium oxide or piperidine) in a solvent such as ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and extract the residue with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the highly substituted pyridine derivative.

Causality Behind Experimental Choices: The choice of the third component (the thiol or other nucleophile) is crucial for introducing diversity into the final pyridine structure. The use of a heterogeneous catalyst like nanocrystalline MgO can simplify the work-up procedure as it can be easily removed by filtration.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its reactive aldehyde functionality, coupled with the inherent drug-like properties of the oxazole scaffold, provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The protocols outlined in this application note for Knoevenagel condensation, Wittig olefination, and multicomponent pyridine synthesis represent just a few examples of the synthetic utility of this compound. Further exploration of its reactivity in other transformations, such as reductive aminations, cycloadditions, and the synthesis of other heterocyclic systems, will undoubtedly lead to the discovery of novel bioactive compounds with the potential to address a wide range of therapeutic needs.

References

  • 4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311. PubChem. (n.d.).
  • Supporting Information. The Royal Society of Chemistry. (n.d.).
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. (n.d.).
  • This compound (C5H5NO2). PubChemLite. (n.d.).
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Semantic Scholar. (2010, February 5).
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. (2025, August 7).
  • Structures of some representative bioactive compounds containing 1,3-oxazole moiety. ResearchGate. (n.d.).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. (2020, March 31).
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. (2019, January 22).
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2012, December 1).
  • Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PubMed Central. (n.d.).
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. Sciforum. (n.d.).
  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem - NIH. (n.d.).
  • Recent advance in oxazole-based medicinal chemistry. PubMed. (2018, January 20).
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. (n.d.).
  • 4-Methyl-1H-imidazole-5-carbaldehyde. SIKÉMIA. (n.d.).
  • [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Semantic Scholar. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.).

Sources

The Synthetic Versatility of 4-Methyl-1,3-oxazole-5-carbaldehyde: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methyl-1,3-oxazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its unique electronic properties and the presence of a reactive aldehyde functionality on the oxazole core make it a valuable precursor for the synthesis of a diverse array of more complex molecular architectures. The oxazole moiety itself is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This application note provides an in-depth guide to the synthetic utility of this compound, focusing on its application in the construction of pyridoxine (Vitamin B6) analogues and as a versatile intermediate for the synthesis of other elaborate heterocyclic systems. Detailed protocols and the underlying scientific principles are provided to enable researchers to effectively utilize this potent synthetic tool.

Part 1: A Cornerstone in Pyridoxine (Vitamin B6) Analogue Synthesis via Diels-Alder Reaction

A paramount application of this compound lies in its role as a masked diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, for the synthesis of substituted pyridine systems. This strategy is particularly powerful for accessing analogues of pyridoxine (Vitamin B6), a vital coenzyme in a myriad of metabolic processes.[1][2] The oxazole ring, upon cycloaddition with a suitable dienophile, undergoes a cycloreversion to extrude a molecule of water (or another small molecule, depending on the subsequent workup), leading to the formation of a pyridine ring. The substituents on the oxazole and the dienophile dictate the final substitution pattern of the pyridine product.

The aldehyde group at the C5 position of this compound is strategically positioned to become the hydroxymethyl group at the 5-position of the pyridoxine analogue after reduction, or it can be further manipulated to introduce other functionalities. The methyl group at the C4 position of the oxazole becomes the methyl group at the 2-position of the resulting pyridine.

Conceptual Workflow: Diels-Alder Approach to Pyridoxine Analogues

G A This compound (Diene) C [4+2] Cycloaddition A->C B Dienophile (e.g., Alkene, Alkyne) B->C D Bicyclic Intermediate (Oxabicycloheptene) C->D Heat or Lewis Acid E Aromatization (Dehydration/Rearrangement) D->E F Substituted Pyridine E->F G Reduction of Aldehyde F->G e.g., NaBH4 H Pyridoxine Analogue G->H

Caption: Diels-Alder strategy for pyridoxine analogue synthesis.

Protocol 1: Synthesis of a Pyridoxine Analogue Precursor via Diels-Alder Reaction

This protocol describes a representative Diels-Alder reaction between this compound and a generic dienophile, followed by aromatization to yield a substituted pyridine, a key precursor to a pyridoxine analogue.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide)

  • Toluene, anhydrous

  • Hydrochloric acid, 2M

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the dienophile (1.1 eq) in anhydrous toluene (0.2 M solution with respect to the oxazole).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions. The excess of the dienophile ensures complete consumption of the limiting oxazole.

  • Cycloaddition: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours depending on the reactivity of the dienophile.

    • Rationale: The Diels-Alder reaction of oxazoles often requires thermal activation to overcome the activation energy barrier.[3]

  • Aromatization: After completion of the cycloaddition (as indicated by TLC), cool the reaction mixture to room temperature. Add 2M hydrochloric acid (2.0 eq) and stir vigorously for 1-2 hours.

    • Rationale: The acid catalyzes the dehydration of the bicyclic intermediate, leading to the formation of the aromatic pyridine ring.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Rationale: The aqueous washes remove the acid catalyst and any water-soluble byproducts. The bicarbonate wash ensures complete neutralization of the acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Subsequent Reduction to Pyridoxine Analogue: The aldehyde functionality of the resulting pyridine can be readily reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol to yield the final pyridoxine analogue.[4]

Part 2: A Versatile Synthon for Fused Heterocyclic Systems

The aldehyde group of this compound serves as a versatile handle for the construction of a variety of fused heterocyclic systems through condensation reactions. This approach is widely used in medicinal chemistry to generate libraries of compounds for biological screening. The initial step typically involves the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This imine can then undergo intramolecular cyclization or further reactions to yield complex polycyclic structures.[1]

A particularly useful application is the synthesis of fused benzazoles, such as benzoxazoles, benzimidazoles, and benzothiazoles, by reacting this compound with ortho-substituted anilines (e.g., 2-aminophenol, 1,2-phenylenediamine, 2-aminothiophenol).[5]

Reaction Pathway: Synthesis of Fused Benzazoles

G A This compound C Condensation A->C B ortho-Substituted Aniline (X = O, NH, S) B->C D Schiff Base Intermediate C->D - H2O E Intramolecular Cyclization D->E Oxidative Cyclization F Fused Benzazole Derivative E->F

Caption: General scheme for the synthesis of fused benzazoles.

Protocol 2: General Procedure for the Synthesis of 2-(4-Methyl-1,3-oxazol-5-yl)-benzoxazole

This protocol provides a general method for the condensation of this compound with 2-aminophenol to form a benzoxazole derivative. This can be adapted for the synthesis of benzimidazoles and benzothiazoles using the appropriate diamine or aminothiol.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.3 M), add 2-aminophenol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Rationale: The acid catalyst protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the nucleophilic attack by the amine.

  • Condensation and Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Rationale: Heating promotes both the initial condensation to the Schiff base and the subsequent intramolecular cyclization and dehydration to form the stable benzoxazole ring.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized benzoxazole derivative using NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving oxazole carbaldehydes, demonstrating the feasibility of the described transformations.

Reaction TypeOxazole SubstrateReagentProduct TypeTypical Yield (%)Reference
Condensation2-Aryl-5-methyl-1,3-oxazole-4-carbaldehydeHydrazinePyrazolineGood[1]
Condensation4-Methyl-5-imidazole carbaldehyde2-AminophenolBenzoxazole44[5]
Diels-AlderOxazoleEthylenePyridine precursorVaries[3]

This compound is a potent and versatile building block in organic synthesis. Its ability to participate in Diels-Alder reactions provides a strategic entry point to pyridoxine analogues, which are of significant biological importance. Furthermore, the reactivity of its aldehyde group in condensation reactions opens avenues for the synthesis of a wide range of fused heterocyclic systems with potential applications in drug discovery and materials science. The protocols outlined in this application note offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, 10 a–f.
  • MDPI. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • MDPI. (2020). Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens.
  • PubMed Central (PMC). (n.d.). Vitamin B6 and Its Role in Cell Metabolism and Physiology. National Institutes of Health.
  • PubMed. (n.d.). Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond. National Institutes of Health.
  • PubMed. (n.d.). Oxazole as an electron-deficient diene in the Diels-Alder reaction. National Institutes of Health.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • MDPI. (2018). Vitamin B6: A Long Known Compound of Surprising Complexity.
  • PubMed. (n.d.). Prebiotic synthesis of vitamin B6-type compounds. National Institutes of Health.
  • PubChem. (n.d.). Pyridoxal. National Center for Biotechnology Information.
  • Princeton University. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products.
  • MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
  • Organic Chemistry Portal. (2009). Intermolecular and Intramolecular Diels-Alder Reactions.
  • PubMed Central (PMC). (n.d.). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. National Institutes of Health.
  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Methyl-1,3-oxazole-5-carbaldehyde for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthetic derivatization of 4-Methyl-1,3-oxazole-5-carbaldehyde, a valuable heterocyclic building block. The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The aldehyde functional group at the C5 position serves as a versatile handle for a wide array of chemical transformations, enabling the strategic diversification of the core structure for structure-activity relationship (SAR) studies. This guide moves beyond simple procedural lists to explain the mechanistic rationale behind key protocols, empowering researchers to adapt and troubleshoot these methods. We present detailed, field-proven protocols for three cornerstone reactions: Reductive Amination for C-N bond formation, Wittig Olefination for C=C bond formation, and Aldol Condensation for C-C bond elaboration.

Introduction: The Oxazole Core as a Strategic Starting Point

The 1,3-oxazole ring is a five-membered heterocycle that is isosteric to other important functional groups, offering a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[1] Its presence in anti-inflammatory, antifungal, and anticancer agents highlights its therapeutic importance.[1] this compound (PubChem CID: 14920523) is a particularly useful starting material.[3] The aldehyde group is a highly reactive electrophile, perfectly positioned for modification without altering the core heterocyclic system. This allows for the systematic exploration of chemical space around the oxazole scaffold, a critical task in modern drug discovery.

The following sections detail robust protocols for converting this key intermediate into diverse libraries of amines, alkenes, and extended carbonyl systems, which are foundational steps for generating novel chemical entities.

Strategic Derivatization Pathways

The aldehyde functionality is a gateway to numerous synthetic transformations. This guide focuses on three high-impact, reliable, and versatile reactions that form the basis of many derivatization strategies.

Derivatization_Workflow cluster_reactions Key Derivatization Reactions cluster_products Derivative Classes start This compound reductive_amination Reductive Amination (R-NH2, Reducing Agent) start->reductive_amination C-N wittig Wittig Olefination (Phosphonium Ylide) start->wittig C=C aldol Aldol Condensation (Enolizable Ketone, Base) start->aldol C-C amines Substituted Amines (C-N Bond Formed) reductive_amination->amines alkenes Substituted Alkenes (C=C Bond Formed) wittig->alkenes enones α,β-Unsaturated Ketones (C-C Bond Formed) aldol->enones

Caption: Core derivatization strategies for this compound.

Protocol I: Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for its efficiency in forming carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[4][5] The one-pot procedure, where imine formation and subsequent reduction occur in the same vessel, is highly favored for its operational simplicity and high yields.[5]

Expertise & Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). This electrophilic imine is then reduced to the target amine. The choice of reducing agent is critical for the success of a one-pot reaction.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? While a strong reducing agent like sodium borohydride (NaBH₄) would reduce the starting aldehyde before it can form an imine, Sodium Triacetoxyborohydride (STAB) is a milder and more selective agent.[6][7] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, making it ideal for one-pot procedures.[6] This avoids the need to pre-form and isolate the often-unstable imine intermediate.[4]

Detailed Experimental Protocol

Objective: To synthesize a secondary amine derivative via direct reductive amination.

Materials:

  • This compound

  • Primary amine of choice (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add the primary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Data Presentation: Representative Reductive Amination Reactions
EntryAmine Substrate (R-NH₂)Reducing AgentSolventTime (h)Typical Yield
1BenzylamineNaBH(OAc)₃DCM485-95%
2AnilineNaBH(OAc)₃DCE870-85%
3MorpholineNaBH(OAc)₃DCM680-90%
4(R)-α-MethylbenzylamineNaBH(OAc)₃DCE1280-90%

Protocol II: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It is celebrated for its reliability and the predictable placement of the double bond. The reaction involves a phosphonium ylide, also known as a Wittig reagent, which effectively replaces the carbonyl oxygen with a carbon group.[10]

Expertise & Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[8][10] This intermediate then collapses, breaking the C-P and C-O bonds and forming the thermodynamically stable P=O double bond of triphenylphosphine oxide and the desired C=C bond of the alkene.[10]

Controlling Stereochemistry: The nature of the R group on the ylide dictates the stereochemical outcome.

  • Non-stabilized Ylides (R = alkyl): The reaction is kinetically controlled, leading predominantly to the Z-alkene.[9][11]

  • Stabilized Ylides (R = electron-withdrawing group like -CO₂R, -CN): The intermediates can equilibrate, and the reaction becomes thermodynamically controlled, favoring the formation of the more stable E-alkene.[9][11]

Detailed Experimental Protocol

Objective: To synthesize an alkene derivative with an ester group (E-isomer favored) via the Wittig reaction.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF (to ~0.2 M).

  • Add the stabilized Wittig reagent, (Carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours but can be left overnight. Monitor by TLC for the consumption of the aldehyde.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The crude residue will contain the product and triphenylphosphine oxide. Add a minimal amount of a solvent like diethyl ether or DCM to dissolve the product, then add hexanes to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with an ether/hexanes mixture, to remove the precipitated oxide.

  • Concentrate the filtrate under reduced pressure.

  • Further purify the product by flash column chromatography if necessary.

Data Presentation: Representative Wittig Reactions
EntryWittig Reagent (Ylide)Expected Major IsomerSolventTime (h)Typical Yield
1Ph₃P=CH₂ (Methylenetriphenylphosphorane)N/ATHF280-95%
2Ph₃P=CHCO₂Et ((Carbethoxymethylene)triphenylphosphorane)E-alkeneTHF1275-90%
3Ph₃P=CHPh (Benzylidenetriphenylphosphorane)Mixture of E/ZTHF870-85%

Protocol III: Aldol Condensation for C-C Bond Elaboration

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The base-catalyzed condensation of an aldehyde with an enolizable ketone produces a β-hydroxy ketone (the aldol adduct), which can subsequently dehydrate to yield an α,β-unsaturated ketone (an enone).[12] This dehydration is particularly favorable when it creates an extended conjugated system, which is the case in this reaction.[12]

Expertise & Mechanistic Rationale

The reaction is initiated by a base (e.g., NaOH, KOH) deprotonating the α-carbon of a ketone (like acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to give the β-hydroxy ketone. Under the reaction conditions, this adduct readily eliminates a molecule of water to form the stable, conjugated enone product.

Detailed Experimental Protocol

Objective: To synthesize an α,β-unsaturated ketone derivative via a base-catalyzed aldol condensation.

Materials:

  • This compound

  • Ketone of choice (e.g., Acetone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of the ketone (e.g., acetone, 5-10 eq), which also acts as a co-solvent.

  • Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirring mixture at room temperature.

  • A color change or precipitation of the product may be observed. Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Once the reaction is complete, pour the mixture into a beaker of cold water.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If no solid forms, transfer the aqueous mixture to a separatory funnel and extract with DCM or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Aldol Condensations
EntryKetone PartnerBaseSolventTime (h)Typical Yield
1AcetoneNaOHEtOH280-90%
2CyclohexanoneKOHEtOH475-85%
3AcetophenoneNaOHEtOH670-80%

References

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Orhan E, Kose M, Alkan D, Öztürk L. (2019).
  • Quinoline‐1,3‐Oxazole Hybrids: Syntheses, Anticancer Activity and Molecular Docking Studies.
  • Abdul- Jabbar K. AL. Abodi, et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.American Journal of Organic Chemistry, 2(6): 143-150. [Link]
  • 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.Alichem. [Link]
  • Wittig Reaction.Organic Chemistry Portal. [Link]
  • Wittig Reaction.Chemistry LibreTexts. [Link]
  • The Wittig Reaction.Master Organic Chemistry. [Link]
  • Reductive Amination, and How It Works.Master Organic Chemistry. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • Wittig reaction.Wikipedia. [Link]
  • Reductive Amination - Common Conditions.
  • This compound.PubChemLite. [Link]
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
  • Evans, D. A., et al. (2000). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B.Journal of the American Chemical Society, 122(33), 7935–7949. [Link]
  • Synthesis by Aldol and Related Condensation Reactions.Science of Synthesis. [Link]
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Reductive Amination.Organic Chemistry Division, ACS. [Link]
  • Explore our new range of products for Reductive Amin
  • Synthesis of 1,3-oxazoles.Organic Chemistry Portal. [Link]
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles.Semantic Scholar. [Link]
  • Aldol Reactions of Axially Chiral 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones.National Institutes of Health (NIH). [Link]
  • A Review on Medicinally Important Heterocyclic Compounds.Bentham Science. [Link]
  • 4-Methylthiazole-5-carboxaldehyde.PubChem. [Link]
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.CSIR-NIO. [Link]

Sources

Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Vilsmeier-Haack formylation of 4-methyloxazole. This guide offers an in-depth exploration of the reaction mechanism, step-by-step procedures, safety considerations, and methods for purification and characterization. The content is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and practical insights for the successful synthesis and application of this key intermediate.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole core can act as a bioisostere for amide and ester groups, often enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates. This compound, in particular, serves as a versatile precursor for the elaboration of more complex molecular architectures, making its efficient synthesis a topic of significant interest.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

The oxazole ring, while generally considered electron-deficient, can be activated towards electrophilic substitution by the presence of electron-donating groups.[3] In the case of 4-methyloxazole, the methyl group at the C4 position sufficiently enhances the electron density of the ring, primarily at the C5 position, to facilitate formylation.[3] It is important to note that the Vilsmeier formylation of 4-methyloxazole can lead to a mixture of isomers, namely the desired this compound and the 4-methyl-1,3-oxazole-2-carbaldehyde. This necessitates a robust purification strategy to isolate the target compound.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 4-methyloxazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup procedure yields the final aldehyde product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Methyloxazole≥98%Commercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHandle in a fume hood with appropriate personal protective equipment.
Dichloromethane (DCM)AnhydrousCommercially Available---
Saturated aqueous sodium acetate solution---Prepared in-house---
Diethyl etherAnhydrousCommercially Available---
Anhydrous magnesium sulfate---Commercially AvailableFor drying organic extracts.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (40 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (40 mmol) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation of 4-Methyloxazole

  • Dissolve 4-methyloxazole (40 mmol) in anhydrous dichloromethane.

  • Add the 4-methyloxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Extraction

  • Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a 15% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

Step 4: Purification and Characterization

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which will be a mixture of this compound and 4-methyl-1,3-oxazole-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.

  • An alternative method for separating the isomers involves allowing the crude mixture to stand in a cold environment for several weeks, which may lead to the crystallization of one of the isomers.

  • Characterize the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Safety Precautions
  • The Vilsmeier-Haack reaction is exothermic and can be hazardous if not controlled properly. The reaction of DMF and POCl₃ can lead to a thermal runaway.[4]

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The workup procedure involves quenching the reaction with water/ice, which should be done slowly and cautiously, especially on a larger scale, as the reaction can be vigorous.

  • Always perform a thorough risk assessment before carrying out the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt 4_Methyloxazole 4-Methyloxazole 4_Methyloxazole->Iminium_Salt 0°C to 40-50°C Hydrolysis Hydrolysis (Ice & NaOH) Iminium_Salt->Hydrolysis Extraction Extraction (Diethyl Ether) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The Vilsmeier-Haack reaction provides a viable route for the synthesis of this compound from readily available starting materials. Careful control of the reaction conditions and a robust purification strategy are essential for obtaining the desired product in good purity. The protocol and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of oxazole-based compounds for applications in drug discovery and development.

References

  • Formylation of 2,5-Unsubstituted Oxazole: Preparation and Characterization of 2- and 5-Formyloxazoles. (n.d.). ElectronicsAndBooks.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). ResearchGate.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). National Institutes of Health.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses.

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methyl-1,3-oxazole-5-carbaldehyde

The this compound scaffold is a cornerstone in contemporary medicinal chemistry and drug development. As a highly functionalized heterocyclic building block, it serves as a critical intermediate in the synthesis of a diverse array of complex molecules with significant biological activity. The oxazole ring itself is recognized as a privileged structure, often acting as a bioisostere for amide or ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The aldehyde group at the C5 position provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for drug discovery programs targeting areas such as cancer and inflammatory diseases.[3][4]

This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis of this key intermediate. It is structured as a two-part synthesis, beginning with the robust construction of the 4-methyloxazole precursor, followed by a detailed protocol for its subsequent formylation. The causality behind experimental choices, critical safety considerations for scale-up, and process optimization strategies are elucidated to ensure scientific integrity and successful implementation.

Part I: Scale-Up Synthesis of the 4-Methyloxazole Precursor

The journey to our target aldehyde begins with the efficient, large-scale preparation of the 4-methyloxazole core. While several named reactions exist for oxazole synthesis, including the Robinson-Gabriel and Bredereck methods, the Van Leusen oxazole synthesis offers a particularly advantageous route for this specific substitution pattern due to its mild conditions and high yields.[2][5]

Theoretical Framework: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful one-pot method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] The mechanism proceeds via a [3+2] cycloaddition. Initially, a strong base deprotonates the active methylene group of TosMIC. This nucleophile then attacks the aldehyde, leading to an intermediate that cyclizes to form an oxazoline. The final step involves the base-mediated elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the stable oxazole ring.[6] For the synthesis of 4-methyloxazole, a modification is employed where an α-substituted TosMIC derivative or a suitable ketone equivalent is used. A highly effective approach involves the reaction of 1-chloro-2-propanone with formamide, a variant of the Robinson-Gabriel synthesis.[1]

Experimental Protocol: Multi-Gram Synthesis of 4-Methyloxazole

This protocol details the Robinson-Gabriel synthesis approach, which is robust and well-suited for scale-up. It utilizes readily available starting materials and avoids the use of more complex reagents.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
1-Chloro-2-propanoneC₃H₅ClO92.52100 g1.08Lachrymator, handle in a fume hood.
FormamideCH₃NO45.04500 mL12.5Reagent and solvent.
Diethyl Ether(C₂H₅)₂O74.121.5 L-For extraction.
Saturated NaHCO₃NaHCO₃84.01~500 mL-For neutralization.
BrineNaCl58.44~300 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37~30 g-For drying.
  • Reactor Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple for temperature monitoring.

  • Reagent Charging: In a well-ventilated fume hood, charge the reactor with formamide (500 mL).

  • Reaction Initiation: Begin vigorous stirring and add 1-chloro-2-propanone (100 g, 1.08 mol) dropwise to the formamide over 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 120-130°C and maintain for 3-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the dark-brown mixture to room temperature. Carefully pour the reaction mixture into a 4 L beaker containing 1 L of ice-cold water.

  • Neutralization: Slowly neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a 4 L separatory funnel. Extract the product with diethyl ether (3 x 500 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (300 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford pure 4-methyloxazole as a colorless liquid.[1]

Workflow Visualization

G cluster_setup Reactor Setup & Charging cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble 2L Reactor charge_formamide Charge Formamide start->charge_formamide charge_ketone Add 1-Chloro-2-propanone charge_formamide->charge_ketone heat Heat to 120-130°C (3-4 hours) charge_ketone->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench in Ice Water cool->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (Diethyl Ether) neutralize->extract wash_dry Wash & Dry extract->wash_dry purify Vacuum Distillation wash_dry->purify product Pure 4-Methyloxazole purify->product

Caption: Workflow for the Scale-Up Synthesis of 4-Methyloxazole.

Part II: Vilsmeier-Haack Formylation for this compound

With the 4-methyloxazole precursor in hand, the next critical step is the regioselective introduction of a formyl (-CHO) group at the C5 position. The Vilsmeier-Haack reaction is the preeminent choice for this transformation, being a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.[8][9]

Theoretical Framework: The Vilsmeier-Haack Reaction

This reaction involves two key stages. First, the Vilsmeier reagent , a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[10][11] Second, the electron-rich 4-methyloxazole acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This electrophilic aromatic substitution leads to an iminium ion intermediate, which is stable until it is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[11][12]

Experimental Protocol: Scale-Up Vilsmeier-Haack Formylation

Critical Safety Notice: The Vilsmeier-Haack reaction is highly exothermic, particularly during the formation of the Vilsmeier reagent.[13][14] Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water.[15] This procedure must be performed in a well-maintained chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. A thorough risk assessment is mandatory before proceeding.[16][17]

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
Phosphorus OxychloridePOCl₃153.33184 g (112 mL)1.20Highly corrosive, moisture sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09750 mL-Anhydrous grade.
4-MethyloxazoleC₄H₅NO83.0983 g1.00Synthesized in Part I.
Dichloromethane (DCM)CH₂Cl₂84.93500 mL-Anhydrous grade.
Saturated NaHCO₃NaHCO₃84.01~2 L-For neutralization/work-up.
Ethyl AcetateC₄H₈O₂88.111.5 L-For extraction.
Anhydrous Na₂SO₄Na₂SO₄142.04~50 g-For drying.
  • Vilsmeier Reagent Preparation: In a 2 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermocouple, add anhydrous DMF (500 mL). Cool the flask to 0°C in an ice-salt bath.

  • Slow Addition of POCl₃: Add POCl₃ (112 mL, 1.20 mol) dropwise via the dropping funnel to the chilled DMF over at least 90 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. A rapid increase in temperature indicates a potential runaway reaction.[13] Stir the resulting pale-yellow solution (the Vilsmeier reagent) for an additional 30 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 4-methyloxazole (83 g, 1.00 mol) in anhydrous DMF (250 mL). Add this solution dropwise to the cold Vilsmeier reagent over 60 minutes, again ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Hydrolysis/Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 2 kg of crushed ice in a 5 L beaker with vigorous stirring. This hydrolysis step is also exothermic.

  • Neutralization: Once the ice has melted, cautiously neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate, followed by a saturated aqueous solution. Be prepared for significant gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts, wash with water (2 x 500 mL) and then brine (500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel to yield this compound as a crystalline solid.

Workflow Visualization

G cluster_reagent_prep Vilsmeier Reagent Formation (Critical Step) cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification start Charge Anhydrous DMF cool_dmf Cool to 0°C start->cool_dmf add_pocl3 Add POCl₃ Dropwise (T < 10°C) cool_dmf->add_pocl3 stir_cold Stir at 0°C add_pocl3->stir_cold add_oxazole Add 4-Methyloxazole Solution (T < 10°C) stir_cold->add_oxazole heat Heat to 60-70°C (4-6 hours) add_oxazole->heat monitor Monitor by TLC/HPLC heat->monitor hydrolyze Pour onto Crushed Ice monitor->hydrolyze neutralize Neutralize (NaHCO₃) hydrolyze->neutralize extract Extract (EtOAc) neutralize->extract wash_dry Wash & Dry extract->wash_dry purify Recrystallize/Chromatography wash_dry->purify product Target Aldehyde purify->product

Caption: Workflow for Vilsmeier-Haack Formylation of 4-Methyloxazole.

Part III: Process Optimization and Troubleshooting

Scaling a synthesis from the bench to the pilot plant requires careful consideration of critical parameters to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters
  • Temperature Control: This is the most critical parameter, especially during Vilsmeier reagent formation. Insufficient cooling can lead to a thermal runaway.[13] Utilizing a jacketed reactor with a reliable chilling unit is essential for scale-up.

  • Reagent Stoichiometry: While a slight excess of the Vilsmeier reagent (1.1-1.3 equivalents) is typical to drive the reaction to completion, a large excess can lead to byproduct formation and complicates the work-up.

  • Order of Addition: The described method (adding POCl₃ to DMF, then adding the substrate) is standard. An alternative, sometimes considered safer for scale-up, is to add POCl₃ to a mixture of the substrate and DMF. This consumes the Vilsmeier reagent as it is formed, preventing its accumulation.[13] However, this requires careful validation at a small scale first.

  • Work-up and Purification: The neutralization step must be performed slowly to control foaming. For purification, recrystallization is often more cost-effective and scalable than chromatography. A thorough solvent screen should be performed to identify optimal conditions for high purity and yield.

Troubleshooting Guide

G issue Issue Low/No Conversion Multiple Byproducts Difficult Purification cause Potential Cause Inactive Vilsmeier Reagent (Moisture) Insufficient Reaction Time/Temp Reaction Temp Too High Non-selective Reaction Oily Product / Impurities issue:port1->cause:port1 issue:port1->cause:port2 issue:port2->cause:port3 issue:port2->cause:port4 issue:port3->cause:port5 solution solution cause:port1->solution:port1 cause:port2->solution:port2 cause:port3->solution:port3 cause:port4->solution:port4 cause:port5->solution:port5

Caption: A Logic Diagram for Troubleshooting Common Synthesis Issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. Link
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link
  • Jadhav, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Link
  • Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction. Link
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Link
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Link
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Link
  • BenchChem. (2025).
  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from p-tolylsulfonylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
  • S. S. Rashamuse, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Link
  • BenchChem. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde. Link
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. Link
  • PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Link
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Link
  • Organic Syntheses. (n.d.).
  • De Kimpe, N., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 975–981. Link
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Link

Sources

Application Notes & Protocols: 4-Methyl-1,3-oxazole-5-carbaldehyde as a Versatile Building Block in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole motif is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules and FDA-approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable bioisostere in drug design.[2] When functionalized with a reactive aldehyde group, as in 4-methyl-1,3-oxazole-5-carbaldehyde, this heterocycle becomes a powerful building block for diversity-oriented synthesis. Multicomponent reactions (MCRs), which enable the formation of complex products from three or more starting materials in a single synthetic operation, are particularly well-suited to leverage the reactivity of this aldehyde for the rapid generation of extensive chemical libraries.[3] This guide provides an in-depth exploration of the application of this compound in key MCRs, offering detailed protocols and mechanistic insights for researchers in drug discovery and medicinal chemistry.

Synthesis of this compound: The Vilsmeier-Haack Approach

A reliable supply of the starting aldehyde is paramount. The Vilsmeier-Haack reaction provides a classical and effective method for the formylation of electron-rich heterocycles like 4-methyloxazole.[4][5] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then undergoes an electrophilic aromatic substitution with the oxazole ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich oxazole attacks the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 4-Methyloxazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Oxazole 4-Methyloxazole Intermediate Iminium Salt Intermediate Oxazole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-methyloxazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methyloxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM (5 mL per mmol of 4-methyloxazole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-methyloxazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the effervescence ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, CHO), 7.95 (s, 1H, oxazole-H2), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 158.0 (C5), 152.0 (C2), 140.0 (C4), 12.0 (CH₃).

  • MS (ESI): m/z calculated for C₅H₅NO₂ [M+H]⁺ 112.03, found 112.1.

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] The incorporation of this compound into the Ugi reaction provides a direct route to peptide-like scaffolds decorated with a valuable heterocyclic moiety.[7][8]

Reaction Mechanism: Ugi Four-Component Reaction

The Ugi reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and amine, which is then trapped by the nucleophilic isocyanide. The resulting nitrilium ion is subsequently attacked by the carboxylate, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product.

Ugi_Reaction cluster_0 Reaction Cascade Aldehyde This compound Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine Amine Amine (R¹NH₂) Carboxylic_Acid Carboxylic Acid (R²COOH) Isocyanide Isocyanide (R³NC) Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Adduct Mumm Rearrangement Intermediate Nitrilium_Ion->Adduct + Carboxylic Acid Product α-Acylamino Amide Product Adduct->Product

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of an Oxazole-Containing Peptidomimetic

Materials:

  • This compound (1 equiv.)

  • Benzylamine (1 equiv.)

  • Acetic acid (1 equiv.)

  • tert-Butyl isocyanide (1 equiv.)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in methanol (5 mL).

  • Add benzylamine (1 mmol), followed by acetic acid (1 mmol), and tert-butyl isocyanide (1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ugi product.

ComponentExampleRole
Aldehyde This compoundElectrophilic carbonyl component
Amine BenzylamineNucleophilic amine component
Carboxylic Acid Acetic AcidProton source and nucleophile
Isocyanide tert-Butyl isocyanideNucleophilic isocyanide component

Table 1: Components for a representative Ugi reaction.

Application in the Passerini Three-Component Reaction

The Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides.[9] This reaction provides a straightforward method to generate functionalized ester and amide moieties in a single step, making it highly valuable for creating libraries of drug-like molecules.[10] The use of this compound in this reaction introduces a key heterocyclic element into the product scaffold.

Reaction Mechanism: Passerini Three-Component Reaction

The Passerini reaction is generally considered to proceed through a concerted, non-ionic pathway, especially in apolar solvents.[11] The components are thought to form a cyclic transition state, which then rearranges to the final product.

Passerini_Reaction cluster_0 Reaction Pathway Aldehyde This compound Transition_State Cyclic Transition State Aldehyde->Transition_State Carboxylic_Acid Carboxylic Acid (R¹COOH) Carboxylic_Acid->Transition_State Isocyanide Isocyanide (R²NC) Isocyanide->Transition_State Rearrangement Mumm Rearrangement Transition_State->Rearrangement Product α-Acyloxy Amide Product Rearrangement->Product

Caption: Concerted mechanism of the Passerini three-component reaction.

Experimental Protocol: Passerini Synthesis of an Oxazole-Containing α-Acyloxy Amide

Materials:

  • This compound (1 equiv.)

  • Benzoic acid (1.2 equiv.)

  • Cyclohexyl isocyanide (1.2 equiv.)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a screw-cap vial, add this compound (1 mmol), benzoic acid (1.2 mmol), and dichloromethane (3 mL).

  • Add cyclohexyl isocyanide (1.2 mmol) to the mixture.

  • Seal the vial and stir the reaction at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.

ComponentExampleRole
Aldehyde This compoundElectrophilic carbonyl component
Carboxylic Acid Benzoic AcidProton source and nucleophile
Isocyanide Cyclohexyl isocyanideNucleophilic isocyanide component

Table 2: Components for a representative Passerini reaction.

Conclusion and Future Outlook

This compound serves as a highly valuable and versatile building block in multicomponent reactions for the synthesis of complex, drug-like molecules. The Ugi and Passerini reactions, in particular, offer efficient and atom-economical pathways to novel peptidomimetic scaffolds incorporating the important oxazole heterocycle. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible through these powerful synthetic strategies. Future work could involve the development of stereoselective versions of these reactions and the expansion to other MCRs, further enhancing the utility of this promising aldehyde in medicinal chemistry and drug discovery.

References

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(39), 12935-12947. [Link]
  • Bhattacharya, A., & Ryabukhin, S. V. (2018). Supporting Information for: A multicomponent reaction for the synthesis of 3-amino-1,2,4-triazoles. Royal Society of Chemistry. [Link]
  • Wikipedia contributors. (2023). Passerini reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Fehér, M., & Varga, Z. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. [Link]
  • Kaur, N., & Kishore, D. (2014). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Molecules, 19(5), 6338-6351. [Link]
  • Xu, J., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
  • Sadat, S. A., & Naeimi, H. (2021). Two decades of recent advances of Passerini reactions: synthetic and potential pharmaceutical applications. RSC Advances, 11(52), 32964-32985. [Link]
  • Sahu, J. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26649-26671. [Link]
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
  • Ahirwar, G., & Pathak, D. (2012). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 49(4), 934-938. [Link]
  • Szolnoki, G., & Kurti, L. (2021).
  • Hulme, C., et al. (2012). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 77(1), 13-24. [Link]
  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 312. [Link]
  • Delancey, J. R., et al. (2020). Synthesis of 1-phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl substituted]-1H-pyrazole-4-carbaldehyde. RSC Advances, 10(46), 27645-27655. [Link]
  • Hart, S. A., & Ghadiri, M. R. (2001). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Organic Letters, 3(10), 1503-1506. [Link]
  • Orhan, E., et al. (2019).
  • Hart, S. A., & Ghadiri, M. R. (2001). Peptide-amphiphile nanofibers: A versatile scaffold for the preparation of self-assembling materials. Chemistry & Biology, 8(4), 365-376. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
  • Dömling, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5301. [Link]
  • Reddy, B. V. S., et al. (2015). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 17(11), 2652-2655. [Link]
  • Romo, D., & Liu, J. (2011). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. Tetrahedron, 67(48), 9344-9351. [Link]
  • Chattah, A. K., et al. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of the Brazilian Chemical Society, 22(10), 1957-1965. [Link]
  • Marshall, G. R., & Taylor, J. W. (2006). Synthesis of the Phenylpyridal Scaffold as a Helical Peptide Mimetic. The Journal of Organic Chemistry, 71(23), 8675-8681. [Link]
  • Kumar, A., & Kumar, R. (2017). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 14(4), 263-277. [Link]
  • Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1668. [Link]
  • Shah, S., & Van Leusen, A. M. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1673. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Catalytic Pathways to 4-Methyl-1,3-oxazole-5-carbaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Specifically, 4-methyl-1,3-oxazole-5-carbaldehyde serves as a crucial and versatile building block in medicinal chemistry and drug development. The aldehyde functionality at the C5 position provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth exploration of the primary catalytic methods for the synthesis of this key intermediate, with a focus on the underlying mechanisms and practical laboratory protocols.

Primary Catalytic Strategy: Vilsmeier-Haack Formylation of 4-Methyloxazole

The most direct and reliable catalytic method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Although the oxazole ring is generally considered electron-deficient, the electronic characteristics of the ring can be modulated to allow for electrophilic substitution at the C5 position, which is more susceptible to attack than the C2 position in this specific substrate.[4]

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[6][7]

The mechanism unfolds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of 4-methyloxazole attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[7]

The choice of DMF and POCl₃ is critical; they are readily available, cost-effective, and reliably generate the active electrophile under mild conditions.[8] The regioselectivity for the C5 position is driven by the electronic nature of the oxazole ring in 4-methyloxazole.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 4-Methyloxazole 4-Methyloxazole Iminium_Salt Iminium Salt Intermediate 4-Methyloxazole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[4]

Materials and Reagents
ReagentFormulaPuritySupplier
4-MethyloxazoleC₄H₅NO≥98%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Commercially Available
Phosphorus oxychloridePOCl₃≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%Commercially Available
Saturated Sodium AcetateCH₃COONa (aq)-Laboratory Prepared
Diethyl ether(C₂H₅)₂OACS GradeCommercially Available
Anhydrous Magnesium SulfateMgSO₄≥97%Commercially Available
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Methyloxazole:

    • Dissolve 4-methyloxazole (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction to 40-50 °C and stir for 2-4 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the mixture in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 30 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 4-Methyloxazole in DCM (0°C to 40-50°C) reagent_prep->reaction workup Quench with Sat. NaOAc and Aqueous Work-up reaction->workup extraction Extract with Diethyl Ether workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End Product purification->end

Caption: Vilsmeier-Haack Synthesis Workflow.

Alternative Catalytic Approaches for Oxazole Synthesis

While the Vilsmeier-Haack reaction is the most direct route, other catalytic methods are pivotal for synthesizing variously substituted oxazoles and are worth noting for their versatility.

Transition Metal-Catalyzed C-H Functionalization

In recent years, direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores.[9][10] Palladium and copper catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of oxazoles.[9][11][12] These methods typically target the C2 and C5 positions. While direct C-H formylation of oxazoles using these catalysts is less common, these strategies are invaluable for creating derivatives of the target molecule by first synthesizing a C-H functionalized 4-methyloxazole and then converting the introduced group into a formyl group.

Metal-Free Synthesis

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes for oxazoles.[13][14][15] These methods often rely on iodine-mediated cyclizations, organocatalysis, or reactions involving hypervalent iodine reagents.[3][13] For instance, a metal-free approach for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines.[14][15] While not a direct route to the target aldehyde, these methods highlight the expanding toolkit available for constructing the oxazole core without transition metals.

Van Leusen Oxazole Synthesis

Conclusion

The synthesis of this compound is most efficiently achieved through the Vilsmeier-Haack formylation of 4-methyloxazole. This method is reliable, scalable, and utilizes readily accessible reagents. The provided protocol offers a detailed, step-by-step guide for its successful implementation in a laboratory setting. While alternative catalytic methods for oxazole synthesis, such as transition-metal-catalyzed C-H functionalization and metal-free approaches, offer broader synthetic utility for various oxazole derivatives, the Vilsmeier-Haack reaction remains the premier choice for the direct and regioselective formylation of 4-methyloxazole at the C5 position. A thorough understanding of these catalytic pathways is essential for researchers and scientists engaged in the synthesis of complex molecules for drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1686. [Link]
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (2021).
  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journal of Organic Chemistry, 7, 1614–1641. [Link]
  • Recent Developments in the Metal-Free Synthesis of Oxazoles. (2024). Tetrahedron. [Link]
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024). RSC Advances, 14(39), 28210-28214. [Link]
  • Preparation method of 4-methyl-5-alkoxy oxazole. (2019).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor.
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules, 25(21), 5013. [Link]
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Metal free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. (2019). Journal of Chemical Sciences, 131(55). [Link]
  • Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery. (2025).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022).
  • Process for preparation of 4-methyloxazole-5-carboxylic ester. (2015).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019).
  • Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. (1975). Journal of the American Chemical Society, 97(2), 440-441. [Link]
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. (2022).
  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. (2022).
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior. (2024).
  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2018).

Sources

Application Notes & Protocols: A Guide to the Biological Screening of 4-Methyl-1,3-oxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to serve as a versatile framework in the design of biologically active agents.[3][4][5] Oxazole-containing compounds are found in numerous natural products and have been successfully incorporated into a range of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7][8][9]

The 4-methyl-1,3-oxazole-5-carbaldehyde core is a particularly valuable starting point for derivative library synthesis. The aldehyde functional group at the 5-position serves as a highly versatile chemical handle, enabling a wide array of synthetic modifications through reactions such as condensation, reductive amination, and Wittig-type reactions.[10][11] This allows for the systematic exploration of the chemical space around the oxazole core, a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[3][12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological screening of a library of derivatives based on this promising scaffold. We will detail a logical, tiered screening strategy and provide robust, step-by-step protocols for primary assays.

Conceptual Framework: From Synthesis to Biological Insight

The overarching goal of screening a derivative library is to identify compounds with promising biological activity and to understand how structural modifications influence this activity. A logical workflow is essential for efficiently managing this process.

General Derivatization Strategy

A common and effective method for rapidly diversifying the this compound core is through the formation of Schiff bases (imines) by reacting the aldehyde with a variety of primary amines (R-NH₂). This reaction is typically straightforward and allows for the introduction of diverse functional groups, enabling a broad exploration of SAR.

G parent 4-Methyl-1,3-oxazole- 5-carbaldehyde reaction Condensation Reaction (Schiff Base Formation) parent->reaction Aldehyde Core reagent + R-NH₂ (Diverse Primary Amines) reagent->reaction Variable 'R' Group library Derivative Library (Oxazole-based Imines) reaction->library

Caption: General workflow for synthesizing a derivative library.

A Tiered Approach to Biological Screening

A tiered screening cascade is a resource-efficient strategy to systematically identify and characterize promising compounds. It begins with broad, high-throughput assays to cast a wide net, followed by more specific and complex assays to validate and characterize the initial "hits."

G cluster_0 Screening Cascade tier1 Tier 1: Primary Screening (High-Throughput) - Broad Cytotoxicity (e.g., MTT Assay) - Broad Antimicrobial (e.g., Agar Diffusion) tier2 Tier 2: Secondary Screening & Potency - IC₅₀/MIC Determination - Selectivity Profiling (e.g., Normal vs. Cancer Cells) tier1->tier2 'Hits' tier3 Tier 3: Mechanism of Action (MoA) - Target-based Assays (e.g., Enzyme Inhibition) - Pathway Analysis (e.g., Apoptosis Assays) tier2->tier3 'Leads' leads Validated Lead Compounds for Further Development tier3->leads library Derivative Library library->tier1

Caption: A logical tiered screening workflow.

Protocols for Primary Biological Screening

The following protocols describe robust, validated methods for the initial assessment of anticancer, antimicrobial, and anti-inflammatory activities. The key to a trustworthy protocol is the inclusion of appropriate controls, which are explicitly detailed below.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Audience: Cell biologists, cancer researchers.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • 0.25% Trypsin-EDTA.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Dimethyl sulfoxide (DMSO).

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).

  • Positive control (e.g., Etoposide or Doxorubicin).[13][14]

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in complete medium. A common final concentration for primary screening is 10 µM.

    • Control Setup is Critical:

      • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%). This accounts for any solvent toxicity.

      • Untreated Control: Wells with cells in medium only. Represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Etoposide).

      • Blank Control: Wells with medium only (no cells). Used for background subtraction.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for another 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in the viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100

    • Compounds that show a significant reduction in viability (e.g., <50%) are considered "hits" for secondary screening to determine their IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It is a quantitative assay used for both bacteria and fungi.

Audience: Microbiologists, infectious disease researchers.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[1][16]

  • Fungal strain (e.g., Candida albicans ATCC 90028).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) dissolved in DMSO.

  • Sterile 96-well round-bottom plates.

  • Spectrophotometer (600 nm).

  • Resazurin solution (optional, for viability indication).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the microorganism into broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this adjusted suspension in fresh broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate Preparation:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the stock solution of a test compound (e.g., at 256 µg/mL) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).

    • Repeat for each test compound and positive control.

  • Inoculation and Controls:

    • Transfer 100 µL of the prepared inoculum into each well of the compound dilution plate. The final volume will be 200 µL, and the compound concentrations will be halved.

    • Control Setup is Critical:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Positive Control: A row with a known antibiotic/antifungal.

      • Solvent Control: Wells with inoculum and the highest concentration of DMSO used.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

    • (Optional) Add 20 µL of resazurin solution and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

  • Data Presentation:

    • Record the MIC values for each compound against each tested strain.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound 1 864>128
Compound 2 >128>12816
Compound 3 4432
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
Caption: Example table for presenting MIC data.
Protocol 3: In Vitro Anti-inflammatory Screening (COX-2 Activity Assay)

Principle: This cell-based assay measures the ability of a compound to inhibit the production of prostaglandin E₂ (PGE₂), a key inflammatory mediator, from cells stimulated to express Cyclooxygenase-2 (COX-2).[17] Lipopolysaccharide (LPS) is used to induce COX-2 expression in macrophage cell lines like RAW 264.7.

Audience: Immunologists, inflammation researchers.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete growth medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds and a positive control (e.g., Celecoxib, a selective COX-2 inhibitor).[17]

  • PGE₂ ELISA Kit.

  • 24-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare dilutions of test compounds and the positive control (Celecoxib) in serum-free medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add 500 µL of medium containing the test compounds or controls to the appropriate wells.

    • Vehicle Control: Wells treated with DMSO at the same final concentration.

    • Incubate for 1 hour to allow for compound uptake.

  • LPS Induction:

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

    • Control Setup is Critical:

      • Unstimulated Control: Cells with medium and vehicle only (no LPS).

      • Stimulated Control: Cells with medium, vehicle, and LPS. Represents maximum PGE₂ production.

      • Positive Control: Cells with Celecoxib, vehicle, and LPS.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Sample Collection and PGE₂ Measurement:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve for the PGE₂ ELISA.

    • Calculate the PGE₂ concentration for each sample.

    • Determine the percentage inhibition of PGE₂ production for each compound using the formula: % Inhibition = (1 - [(PGE₂ of Treated) - (PGE₂ of Unstimulated)] / [(PGE₂ of Stimulated) - (PGE₂ of Unstimulated)]) x 100

    • Compounds showing significant inhibition are selected for further dose-response studies.

Insights into Potential Mechanisms of Action

Initial screening results can provide clues to the mechanism of action (MoA). Oxazole derivatives have been reported to act through several pathways.[7]

  • Anticancer: Potent oxazole derivatives often function by disrupting microtubule dynamics, which inhibits mitosis and leads to apoptotic cell death.[3][18][19] Other reported mechanisms include the inhibition of key signaling proteins like STAT3, DNA topoisomerases, or protein kinases.[3][18]

G compound Oxazole Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis arrest Mitotic Arrest (G2/M Phase) mitosis->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Potential anticancer MoA via tubulin inhibition.

  • Antimicrobial: The activity of oxazoles against bacteria may stem from the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[6]

  • Anti-inflammatory: As outlined in the protocol, a primary mechanism is the inhibition of COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[1][17]

Conclusion

The this compound scaffold is a fertile starting point for the development of novel therapeutic agents. A systematic and logical screening approach, employing robust and well-controlled in vitro assays, is paramount to successfully identifying and advancing promising derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical class. Subsequent secondary screening and detailed MoA studies on the most active compounds will be crucial for their progression into lead candidates for drug development.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • Current Scenario of 1,3-oxazole Deriv
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Iraqi Journal of Pharmaceutical Sciences.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Deriv
  • DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Str
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews.
  • a brief review on antimicrobial activity of oxazole deriv
  • Anti-Cancer Activity of Deriv
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.
  • A comprehensive review on biological activities of oxazole deriv
  • A comprehensive review on biological activities of oxazole deriv
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

Sources

preparation of 4-Methyl-1,3-oxazole-5-carboxylic acid from the aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

High-Yield Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid via Mild Oxidation of the Corresponding Aldehyde

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carboxylic acid, a key building block in medicinal chemistry. The protocol details the selective oxidation of 4-methyl-1,3-oxazole-5-carbaldehyde. The method of choice is the Pinnick oxidation, selected for its mild reaction conditions and high functional group tolerance, which are critical for preserving the integrity of the sensitive oxazole ring. This guide offers in-depth technical explanations, a step-by-step experimental procedure, safety considerations, and characterization data to enable researchers in pharmaceutical and chemical development to reliably produce this valuable compound.

Introduction and Scientific Rationale

4-Methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound of significant interest in drug discovery and organic synthesis. It serves as a crucial intermediate in the development of various therapeutics, including selective α4β2-nicotinic acetylcholine receptor agonists for treating cognitive disorders like Alzheimer's disease, and small-molecule antagonists for the formyl peptide receptor 1 (FPR1), which have potential in managing inflammatory diseases.[1][2]

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, the inherent reactivity of the 1,3-oxazole ring system presents a significant challenge. The oxazole ring is susceptible to cleavage under harsh conditions, particularly in the presence of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), as well as under strongly acidic or basic conditions.[3][4][5][6] Therefore, the selection of an appropriate oxidant is paramount to the success of this synthesis.

Causality of Method Selection:

  • Jones Oxidation (CrO₃/H₂SO₄): While a powerful method for oxidizing aldehydes, the strongly acidic nature of the Jones reagent poses a high risk of decomposing the oxazole ring.[4][7][8]

  • Pinnick Oxidation (NaClO₂): This method has emerged as the gold standard for oxidizing aldehydes in the presence of sensitive functional groups.[9] It operates under mildly acidic buffered conditions, utilizing sodium chlorite (NaClO₂) as the oxidant. The active species, chlorous acid (HClO₂), is highly selective for aldehydes and does not affect most other functional groups or sensitive heterocyclic systems.[9][10] Its proven tolerance for sensitive functionalities and high yields make it the authoritative choice for this transformation.

This protocol is therefore centered on the Pinnick oxidation, providing a robust and reproducible pathway to the desired carboxylic acid with high purity and yield.

Reaction Mechanism: The Pinnick Oxidation

The Pinnick oxidation proceeds through a well-established mechanism that ensures its selectivity.[9][10][11]

  • Formation of the Active Oxidant: In a buffered, mildly acidic solution (typically using a phosphate buffer like NaH₂PO₄), the sodium chlorite is protonated to form chlorous acid (HClO₂), the active oxidizing agent.

  • Nucleophilic Addition: The aldehyde carbonyl is attacked by the chlorous acid to form a chlorite ester intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a concerted pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[10][11]

  • Scavenging the Byproduct: The generated hypochlorous acid is a reactive oxidant that can lead to unwanted side reactions. A "scavenger," such as 2-methyl-2-butene or hydrogen peroxide, is added to the reaction mixture to quench the HOCl as it forms, preventing it from interfering with the desired reaction.[11][12]

Pinnick_Mechanism Figure 1: Simplified Pinnick Oxidation Mechanism Aldehyde R-CHO (Aldehyde) Intermediate [Intermediate] Chlorite Ester Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ (Chlorous Acid) ChlorousAcid->Intermediate CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl Quenched Quenched Byproduct HOCl->Quenched + Scavenger Scavenger Scavenger (e.g., 2-Methyl-2-butene) Scavenger->Quenched

Caption: Figure 1: Simplified Pinnick Oxidation Mechanism

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made for scaling up or down, with corresponding modifications to solvent volumes and reaction times.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Sodium chlorite (NaClO₂)80% Technical GradeAcros Organics
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS ReagentFisher Scientific
2-Methyl-2-butene99%Alfa Aesar
tert-Butanol (t-BuOH)ACS ReagentVWR Chemicals
Deionized Water (H₂O)Type IIIn-house
Ethyl acetate (EtOAc)ACS GradeEMD Millipore
Hydrochloric Acid (HCl)2 M aqueous solutionJ.T. Baker
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularBeanTown Chemical

Equipment: 100 mL round-bottom flask, magnetic stir plate and stir bar, 50 mL dropping funnel, ice-water bath, TLC plates (silica gel 60 F₂₅₄), rotary evaporator, separatory funnel, standard glassware.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.625 g, 5.0 mmol, 1.0 equiv.) in 25 mL of tert-butanol. Add 2-methyl-2-butene (2.1 mL, 20.0 mmol, 4.0 equiv.) to the solution and begin stirring.

  • Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving sodium chlorite (1.13 g, 10.0 mmol based on 80% purity, 2.0 equiv.) and sodium dihydrogen phosphate monohydrate (1.38 g, 10.0 mmol, 2.0 equiv.) in 10 mL of deionized water.

  • Reaction Execution: Cool the flask containing the aldehyde solution to 0-5 °C using an ice-water bath. Transfer the oxidant solution to a dropping funnel and add it dropwise to the stirred aldehyde solution over a period of 20-30 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Acidification & Extraction: Carefully acidify the aqueous mixture to pH ~2-3 with 2 M HCl. A white precipitate of the product should form. Extract the mixture three times with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. For exacting applications, recrystallize the solid from an ethanol/water mixture to yield 4-Methyl-1,3-oxazole-5-carboxylic acid as a fine white powder.[2][13]

3.3. Expected Results

ParameterValue
Expected Yield 80-95%
Appearance White to off-white crystalline solid
Melting Point 239–240 °C[1]
¹H NMR (DMSO-d₆) δ (ppm): 2.5 (s, 3H, CH₃), 8.4 (s, 1H, oxazole C2-H), 13.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆) δ (ppm): 11.0, 125.0, 148.0, 152.0, 162.0
Purity (by NMR) >97%
Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product characterization.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dissolve Aldehyde & Scavenger in t-BuOH C Cool Aldehyde Solution to 0-5 °C A->C B Prepare Aqueous Solution of NaClO₂ & NaH₂PO₄ D Add Oxidant Solution Dropwise (T < 10 °C) B->D C->D E Stir at RT & Monitor by TLC D->E F Acidify to pH 2-3 with 2M HCl E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Recrystallize I->J K Characterize Product (NMR, MS, MP) J->K

Caption: Figure 2: Experimental Workflow Diagram

Safety and Hazard Management

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Can be corrosive.[14]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor.

  • Ethyl Acetate / tert-Butanol: Flammable solvents. Handle away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[14]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient oxidant; Low reaction temperature; Degraded NaClO₂.Add an additional portion (0.2-0.3 equiv.) of the oxidant solution. Allow the reaction to stir longer at room temperature. Use fresh NaClO₂.
Low Yield Incomplete extraction; Product loss during work-up.Ensure pH is sufficiently acidic (~2) before extraction. Perform an additional extraction with ethyl acetate. Be careful during transfers.
Oily Product Residual solvent or scavenger.Co-evaporate the crude product with dichloromethane or pump under high vacuum for an extended period before recrystallization.
Conclusion

This application note details a reliable and high-yield synthesis of 4-Methyl-1,3-oxazole-5-carboxylic acid from its aldehyde precursor. The use of the Pinnick oxidation is critical, as its mild and selective nature ensures the preservation of the oxazole ring, overcoming a key challenge associated with this heterocyclic system. By following the outlined protocol, researchers can confidently and efficiently produce this important building block for applications in medicinal chemistry and drug development.

References
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Pinnick oxidation. Wikipedia.
  • Jones oxidation. Wikipedia.
  • Jones Oxidation. Reaction Repo.
  • Jones Oxidation. Organic Chemistry Portal.
  • Jones oxidation. Sciencemadness Wiki.
  • Pinnick Oxidation: Mechanism & Examples. NROChemistry.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • 4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311. PubChem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH National Center for Biotechnology Information.
  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Royal Society of Chemistry.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methyl-1,3-oxazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and reliable method for synthesizing this compound?

The most widely documented and effective method for introducing a formyl (-CHO) group onto the 4-methyloxazole ring is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[3][4] It is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4]

Q2: Can you explain the Vilsmeier-Haack reaction mechanism in this context?

Certainly. The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5] In the second stage, the electron-rich 4-methyloxazole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. This attack preferentially occurs at the C5 position of the oxazole ring, which is the most electronically activated site. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final this compound.[1][3]

Q3: What are the critical parameters that directly influence the final yield?

Optimizing the yield requires careful control over several key parameters:

  • Reagent Quality: The Vilsmeier reagent is extremely sensitive to moisture. The use of anhydrous DMF and fresh, high-purity POCl₃ is paramount for its successful formation and reactivity.[6]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 4-methyloxazole substrate is crucial. An excess of the reagent is typically required.[6]

  • Temperature Control: The reaction involves distinct temperature phases, including the initial formation of the reagent at low temperatures (e.g., 0 °C), followed by reaction with the oxazole at elevated temperatures (e.g., 40-50 °C).[1]

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).[1]

  • Work-up Procedure: The quenching and hydrolysis step must be performed carefully to avoid decomposition and ensure complete conversion of the iminium intermediate to the aldehyde.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis.

Issue 1: The reaction yields are consistently low or there is no product formation.

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

The Vilsmeier reagent is the cornerstone of the reaction. If it is not formed correctly or has decomposed, the reaction will fail.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Always use anhydrous DMF over molecular sieves and a fresh bottle of POCl₃. Old or improperly stored reagents are a primary source of failure.

    • Observe Reagent Formation: When POCl₃ is added to anhydrous DMF at 0 °C, a color change to a yellowish or orange hue is often observed, which can be an indicator of successful reagent formation.[6] Some researchers report the reagent can also be colorless or form a white precipitate, so visual cues may vary depending on purity and concentration.[7]

    • Ensure Anhydrous Conditions: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware to strictly exclude atmospheric moisture.

The oxazole ring is considered electron-deficient, making it less reactive in electrophilic substitutions compared to heterocycles like pyrrole.[1]

  • Troubleshooting Steps:

    • Temperature Optimization: The reaction often requires heating to proceed at a reasonable rate. After adding the 4-methyloxazole solution to the Vilsmeier reagent at 0 °C, allow the mixture to warm to room temperature, and then heat to 40-50 °C for 2-4 hours.[1] If the yield is still low, a modest increase in temperature (e.g., to 60 °C) or a longer reaction time may be beneficial. Monitor progress carefully by TLC to avoid decomposition.

    • Solvent Choice: Anhydrous dichloromethane (DCM) is a common solvent for this step.[1] Other non-protic solvents like chloroform or 1,2-dichloroethane can also be used.[2]

An improper ratio of reactants can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Adjust Reagent Ratio: A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent (relative to the 4-methyloxazole) is a standard starting point.[6] If you observe a significant amount of unreacted starting material, consider increasing the equivalents of the Vilsmeier reagent in subsequent runs.

Issue 2: The final product is impure, with significant side products observed.

Formation of impurities often points to issues with regioselectivity or product degradation.

While formylation is electronically favored at the C5 position, trace amounts of the C2-formylated isomer could potentially form.

  • Insight & Mitigation:

    • Electronic Control: The electron density of the 4-methyloxazole ring favors electrophilic attack at the C5 position. The C2 position is significantly less nucleophilic.[1][8] Therefore, C2-formylation is generally not a major competing pathway under standard Vilsmeier-Haack conditions.

    • Purification: If minor isomers are suspected, careful purification by silica gel column chromatography is essential. A gradient elution using a solvent system like hexane/ethyl acetate can effectively separate isomers with different polarities.

The product or starting material can decompose under harsh conditions.

  • Troubleshooting Steps:

    • Controlled Quenching: The work-up is a critical step. The reaction mixture must be cooled in an ice bath before quenching. The quenching solution (e.g., a saturated aqueous solution of sodium acetate or sodium bicarbonate) must be added slowly and carefully to manage the exothermic reaction and hydrolyze the iminium intermediate to the aldehyde.[1][3] Rushing this step can lead to localized heating and degradation.

    • Avoid Over-heating: Do not exceed the optimal reaction temperature or prolong the heating unnecessarily, as this can lead to polymerization or decomposition.

Issue 3: Difficulties in product isolation and purification.

Physical challenges during the work-up can significantly impact the isolated yield.

If the iminium salt is not fully hydrolyzed, it will remain in the aqueous layer or complicate the purification, leading to lower yields of the desired aldehyde.

  • Troubleshooting Steps:

    • Ensure Adequate Stirring and Time: After quenching, allow the mixture to stir vigorously for a sufficient period (e.g., 30-60 minutes) to ensure the hydrolysis is complete before proceeding to extraction.

    • pH Adjustment: The aqueous layer should be basic after quenching. Check the pH and adjust with more base if necessary to facilitate the hydrolysis and neutralize any remaining acid.

The presence of salts and polar organic compounds can lead to the formation of stable emulsions between the aqueous and organic layers, making separation difficult.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

    • Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.

Data & Protocols
Table 1: Key Optimization Parameters for Vilsmeier-Haack Formylation
ParameterRecommended RangeRationale & Notes
Vilsmeier Reagent:Substrate Ratio 1.5 - 3.0 eq.Ensures complete consumption of the starting oxazole. Start with ~2.0 eq. and optimize.[6]
Reagent Formation Temperature 0 °CControls the exothermic reaction between DMF and POCl₃, preventing reagent decomposition.
Reaction Temperature 40 - 60 °CRequired to overcome the activation energy for the electrophilic substitution on the moderately reactive oxazole ring.[1]
Reaction Time 2 - 6 hoursMonitor by TLC to determine the point of maximum product formation before side reactions become significant.[1]
Quenching Agent Sat. aq. NaHCO₃ or NaOAcNeutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate.[1]
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 45 °C and stir for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Hydrolysis: Upon completion, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography to afford pure this compound.[9]

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Phase 1: Reaction Setup cluster_workup Phase 2: Work-up & Purification P1 Prepare Vilsmeier Reagent (DMF + POCl3 @ 0°C) P2 React with 4-Methyloxazole in Anhydrous DCM P1->P2 P3 Heat Reaction Mixture (40-50°C, 2-4h) P2->P3 W1 Quench with aq. NaHCO3 @ 0°C P3->W1 Monitor by TLC W2 Extract with Organic Solvent W1->W2 W3 Wash, Dry, Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4 Final Final Product W4->Final Characterize Product

Caption: General workflow for the synthesis of this compound.

G Start Problem: Low or No Yield Q1 Are reagents (DMF, POCl3) anhydrous and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is reaction stoichiometry correct? (Reagent eq. > 1.5) A1_Yes->Q2 Sol1 Solution: Use fresh, anhydrous reagents under inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction heated (e.g., 40-50°C)? A2_Yes->Q3 Sol2 Solution: Increase Vilsmeier reagent to 2-3 equivalents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate work-up and purification steps. A3_Yes->End Sol3 Solution: Heat reaction after initial addition and monitor by TLC. A3_No->Sol3

Caption: Troubleshooting flowchart for low or no product yield.

References
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. Benchchem.
  • 4-Methyloxazole | 693-93-6. Biosynth.
  • The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles. Benchchem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack formilation help. Reddit.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Oxazole. Wikipedia.

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable heterocyclic building block. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm attempting to synthesize this compound via Vilsmeier-Haack formylation of 4-methyloxazole, but my yields are low and I see multiple spots on my TLC plate. What are the likely byproducts?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like 4-methyloxazole.[1][2] However, its success hinges on the careful control of reaction conditions and a thorough workup. The primary byproducts in this synthesis typically arise from incomplete reaction or issues during the hydrolysis step.

Common Byproducts and Their Causes:

  • Unreacted 4-Methyloxazole (Starting Material): This is the most common impurity, especially if the reaction is not driven to completion. The Vilsmeier reagent, a chloroiminium salt formed from POCl₃ and DMF, is a relatively weak electrophile.[3][4] The nucleophilicity of the oxazole ring must be sufficient for the reaction to proceed efficiently.

  • Intermediate Iminium Salt: The reaction proceeds via an electrophilic attack on the oxazole ring to form a stable iminium salt intermediate. This intermediate must be hydrolyzed during the aqueous workup to yield the final aldehyde.[4] Incomplete hydrolysis, often due to improper pH or insufficient time, will leave this salt as a major impurity.

  • Decomposition Products: At elevated temperatures, the Vilsmeier reagent or the oxazole ring can degrade, leading to a complex mixture of minor, often colored, byproducts.

Troubleshooting Guide:

  • Optimize Reaction Temperature: The formylation of oxazoles is typically conducted at temperatures ranging from 0°C to room temperature.[2] If you observe significant unreacted starting material, consider slowly increasing the reaction temperature, but monitor carefully for the appearance of colored impurities, which would indicate decomposition.

  • Ensure Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the pre-formed Vilsmeier reagent (or the POCl₃/DMF mixture) to drive the reaction towards the product.

  • Control the Hydrolysis Step: This is a critical step. After the reaction is complete, the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide solution) to neutralize the acidic medium and facilitate the hydrolysis of the iminium salt to the aldehyde.[3] Vigorous stirring during this step is essential. The pH should be carefully adjusted to be neutral or slightly basic.

  • Purification Strategy: A combination of aqueous extraction and column chromatography is usually effective. The target aldehyde is moderately polar and can be separated from the non-polar starting material and the highly polar iminium salt.

Question 2: My synthesis involves the oxidation of (4-methyl-1,3-oxazol-5-yl)methanol. My final product is contaminated with an acidic impurity that is difficult to remove. What is this byproduct and how can I avoid it?

Answer:

This is a classic case of over-oxidation. When oxidizing a primary alcohol to an aldehyde, the aldehyde product itself can be further oxidized to the corresponding carboxylic acid, especially when using strong oxidizing agents.

Primary Byproduct:

  • 4-Methyl-1,3-oxazole-5-carboxylic acid: This is the product of over-oxidation. It is an acidic compound that will exhibit different solubility and chromatographic behavior compared to your target aldehyde. The presence of this byproduct is common with oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate if not used under strictly controlled conditions.[5]

Troubleshooting Guide:

  • Choice of Oxidant: Employ milder, more selective oxidizing agents that are known to stop at the aldehyde stage.

    • Pyridinium Chlorochromate (PCC): PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[6] The reaction is typically performed in a non-aqueous solvent like dichloromethane (DCM).

    • Dess-Martin Periodinane (DMP): This is another excellent choice for a mild and selective oxidation. It operates under neutral conditions at room temperature.

    • Swern Oxidation (or variants): Using oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine, is highly effective for this transformation.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC). As soon as the starting alcohol is consumed, proceed with the workup immediately to prevent the slower over-oxidation of the aldehyde product.

  • Purification Strategy: If the carboxylic acid byproduct does form, it can often be removed with a simple acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified aldehyde.

Visualization of Common Byproduct Pathways

The following diagrams illustrate the reaction pathways and the points at which common byproducts can emerge.

Vilsmeier_Haack_Byproducts cluster_reaction Reaction Phase cluster_workup Workup Phase SM 4-Methyloxazole (Starting Material) IS Iminium Salt Intermediate SM->IS Formylation BP1 Byproduct: Unreacted Starting Material SM->BP1 Incomplete Reaction VR Vilsmeier Reagent (POCl3 + DMF) P This compound (Product) IS->P Aqueous Hydrolysis BP2 Byproduct: Unhydrolyzed Iminium Salt IS->BP2 Incomplete Hydrolysis

Caption: Vilsmeier-Haack reaction pathway and key byproduct formation points.

Oxidation_Byproducts Alcohol (4-methyl-1,3-oxazol-5-yl)methanol (Starting Material) Aldehyde This compound (Desired Product) Alcohol->Aldehyde Oxidation [O] BP_Start Byproduct: Unreacted Starting Material Alcohol->BP_Start Acid Byproduct: 4-Methyl-1,3-oxazole-5-carboxylic acid Aldehyde->Acid Over-oxidation [O]

Caption: Byproduct formation during the oxidation of the corresponding alcohol.

Question 3: How can I effectively purify my final product from these common byproducts?

Answer:

Purification is crucial for obtaining high-purity this compound. The optimal strategy depends on the nature of the impurities present. A multi-step approach combining extraction and chromatography is generally most effective.

Summary of Purification Strategies vs. Byproducts

ByproductOriginating RouteRecommended Purification Method
Unreacted 4-MethyloxazoleVilsmeier-HaackFlash Column Chromatography (less polar than product)
Intermediate Iminium SaltVilsmeier-HaackAqueous Workup/Extraction (highly polar/water-soluble)
4-Methyl-1,3-oxazole-5-carboxylic acidAlcohol OxidationAcid-Base Extraction (wash with aq. NaHCO₃)
(4-methyl-1,3-oxazol-5-yl)methanolAlcohol OxidationFlash Column Chromatography (more polar than product)

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general guideline for purifying the target aldehyde from less polar (e.g., starting material) and more polar (e.g., starting alcohol) impurities.

Objective: To isolate this compound with >98% purity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in a solvent system that gives good separation. A good starting point is 30% Ethyl Acetate in Hexanes (3:7 EtOAc/Hexanes). The target aldehyde is moderately polar; it should have an Rf value of approximately 0.3-0.4 in a well-chosen system.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). Identify the spots corresponding to the product, starting material, and other impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Concentrate your crude product to a minimal volume.

    • Adsorb the crude oil onto a small amount of silica gel ("dry loading") for best resolution. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent mixture (e.g., 10% EtOAc/Hexanes).

    • Less polar impurities (like unreacted 4-methyloxazole) will elute first.

    • Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% to 20%, then to 30% EtOAc/Hexanes. This will help elute your target compound.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • More polar impurities (like the starting alcohol from an oxidation reaction) will remain on the column and elute at higher solvent polarities.

  • Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. URL: patents.google.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. - ResearchGate. URL: researchgate.net/figure/Synthesis-of-2-aryl-5-methyl-1-3-oxazole-4-carbaldehydes-10-a-f_fig2_340246231
  • 4-oxazolecarboxaldehyde, 5-methyl- synthesis - ChemicalBook. URL: www.chemicalbook.com/synthesis/956118-40-4.htm
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. URL: researchgate.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. URL: www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. URL: www.jk-scientific.com/en/named-reaction/vilsmeier-haack-reaction
  • Vilsmeier-Haack Reaction - NROChemistry. URL: www.nro-chem.com/reaction/vilsmeier-haack-reaction/
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - International Journal of Pharmaceutical Sciences and Research. URL: ojs.wiserpub.com/index.php/IJPSR/article/download/1851/1449/8121
  • Vilsmeier-Haack Reaction - Chemistry Steps. URL: www.chemistrysteps.com/vilsmeier-haack-reaction/
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. URL: www.ijpsonline.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. URL: www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
  • CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents. URL: patents.google.
  • Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery - Benchchem. URL: www.benchchem.
  • High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives - Benchchem. URL: www.benchchem.
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives - Semantic Scholar. URL: www.semanticscholar.org/paper/Synthesis-and-Characterization-of-New-1%2C3-Oxazol-5-Abodi-Majed/0d52f6f582f3c7e7f6f5e9a4f6a9e1e8d4c3b7a0
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. URL: www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-oxazole.html
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC6268307/
  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - ResearchGate. URL: www.researchgate.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. URL: drs.nio.org/drs/handle/2264/3494
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC7151528/
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. URL: www.mdpi.com/1420-3049/25/7/1647
  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents. URL: patents.google.
  • Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update. URL: www.scientificupdate.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition - Sciforum. URL: sciforum.net/paper/view/1183
  • This compound (C5H5NO2) - PubChemLite. URL: pubchemlite.org/compound/CID14920523

Sources

Technical Support Center: Purification of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 4-Methyl-1,3-oxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this and similar heterocyclic aldehydes, providing practical, field-tested solutions in a direct question-and-answer format.

Scientist's Note: Understanding the Molecule

This compound is a polar, heterocyclic aromatic compound. Its purification is generally straightforward, but its key functional groups—the aldehyde and the oxazole ring—present specific challenges. The lone pair on the oxazole nitrogen can interact with acidic stationary phases, and the polar aldehyde group can cause strong retention or peak tailing. A systematic approach, starting with Thin-Layer Chromatography (TLC), is critical for developing a robust purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying this compound?

Answer: For most synthetic reaction workups, the most effective starting point is normal-phase flash column chromatography on standard silica gel.[1] This technique offers a good balance of speed, resolution, and cost-effectiveness for polar analytes that are soluble in organic solvents.[2]

A typical starting mobile phase for TLC analysis and subsequent column chromatography would be a mixture of a non-polar solvent and a moderately polar solvent, such as:

  • Hexane/Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)/Methanol (MeOH)

Start with a 1:1 mixture of Hexane/EtOAc for your initial TLC plate to gauge the compound's polarity.[3] Adjust the ratio to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound, which is ideal for column separation.[3]

Q2: My compound is streaking badly on the silica TLC plate. What causes this and how can I fix it?

Answer: Streaking, or peak tailing, is a common issue when purifying compounds with functional groups that can interact strongly with the stationary phase. In this case, the likely culprits are interactions between the lone pair on the oxazole's nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] The polar aldehyde group can also contribute to this phenomenon.

Troubleshooting Steps:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a competitive modifier to your eluent.

    • For Basic Compounds: Add 0.1-1% triethylamine (TEA) to the mobile phase. TEA is a base that will preferentially bind to the acidic silanol groups, preventing your compound from interacting with them.[5]

    • For Acidic Impurities: If your crude material contains acidic impurities that are causing the issue, adding 0.1-1% acetic acid (AcOH) or formic acid (FA) can sometimes improve chromatography.[3]

  • Solvent Polarity Adjustment: Ensure your sample is fully dissolved in the mobile phase before loading. If the compound is not soluble enough in the loading solvent, it can precipitate at the top of the column and streak as it slowly redissolves.

  • Consider an Alternative Stationary Phase: If mobile phase modification does not resolve the issue, consider a different stationary phase. Alumina is less acidic than silica and can be a good alternative for acid-sensitive or basic compounds.

Q3: The yield after my column is very low, but the reaction appears clean by crude NMR/TLC. Where did my product go?

Answer: Low recovery is typically due to one of two issues: irreversible adsorption onto the column or product degradation during purification.

Possible Causes and Solutions:

  • Irreversible Adsorption: Your compound may be too polar for the chosen solvent system, causing it to bind permanently to the top of the silica column.

    • Solution: After running the column with your initial solvent system, flush the column with a much more polar solvent, such as 10-20% Methanol in DCM or 100% Ethyl Acetate, to wash out any remaining highly retained compounds.[3] If this recovers your product, you will need to use a more polar eluent for the purification itself in the future.

  • On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds, particularly certain aldehydes or acid-labile heterocycles.[6]

    • Solution: Monitor the column fractions by TLC. If you observe the appearance of a new, lower Rƒ spot that was not in your crude mixture, degradation may be occurring. To mitigate this, you can:

      • Deactivate the Silica: Pre-treat the column by flushing it with your mobile phase containing 1% TEA before loading your sample.

      • Switch to a Neutral Stationary Phase: Use neutral alumina or a bonded-phase silica (like Diol or Cyano) which is less harsh.

      • Work Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.

Troubleshooting Guide: Advanced Scenarios

Q4: I can't separate my product from a closely-related impurity. What are my options?

Answer: When dealing with impurities of similar polarity, enhancing the selectivity of your chromatographic system is key. This involves moving beyond simply adjusting solvent polarity and exploring different intermolecular interactions.

Method Development Workflow for Difficult Separations

MethodDevWorkflow cluster_TLC TLC Screening cluster_Optimization Optimization TLC Run TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Toluene/Acetone) Result Assess Rƒ and separation (ΔRƒ) TLC->Result GoodSep Good Separation (ΔRƒ > 0.1) Proceed to Flash Chromatography Result->GoodSep Yes PoorSep Poor Separation (ΔRƒ < 0.1) Change Solvent Selectivity Result->PoorSep No ChangeSolvent Try solvents from different classes (e.g., switch from an alcohol to an ether or chlorinated solvent) PoorSep->ChangeSolvent AddModifier Add modifier (TEA, AcOH) to improve peak shape ChangeSolvent->AddModifier ChangePhase Switch Stationary Phase (e.g., Alumina, C18, Cyano) AddModifier->ChangePhase ChangePhase->TLC Re-screen

Caption: Workflow for chromatographic method development.

Detailed Strategies:

  • Vary Solvent Selectivity: If changing the ratio of Hexane/EtOAc doesn't work, switch to a completely different solvent system. Solvents are grouped into classes based on their properties (dipole moment, hydrogen bonding ability). Try a system with a different character, like Dichloromethane/Methanol or Toluene/Acetone.[3]

  • Reversed-Phase Chromatography: If normal-phase fails, your compound or the impurity may be better suited for reversed-phase (RP) chromatography. This is particularly effective for polar compounds.[7][8]

    • Stationary Phase: C18-bonded silica.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol. A typical gradient runs from high aqueous content to high organic content.[9] For MS compatibility, add 0.1% formic acid to the mobile phase.[7]

Q5: I am considering preparative HPLC. What are the key differences from flash chromatography?

Answer: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique used for purifying larger quantities of material or for separating very difficult mixtures.

FeatureFlash ChromatographyPreparative HPLC
Stationary Phase Large particle size silica (40-63 µm)Small particle size silica/C18 (5-10 µm)
Pressure Low to medium (10-50 psi)High (500-2000+ psi)
Resolution ModerateVery High
Sample Loading High (grams)Lower (milligrams to grams)
Solvent Consumption ModerateHigh
Primary Use Routine purification of reaction mixturesDifficult separations, high-purity samples

Scientist's Note: Before scaling up to preparative HPLC, it is essential to have a well-developed analytical HPLC method. The selectivity observed on an analytical column (e.g., 4.6 mm ID) will directly translate to a preparative column (e.g., 20-50 mm ID) of the same chemistry, saving significant time and solvent.

Experimental Protocols

Protocol 1: Standard Flash Chromatography Setup

This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 7:3 Hexane/EtOAc).

  • Column Packing: Select a column size appropriate for your sample amount (see table below). Dry-pack the column with silica gel or prepare a slurry with the non-polar solvent (Hexane) and pour it into the column.

  • Equilibration: Run several column volumes of the starting mobile phase (e.g., 9:1 Hexane/EtOAc) through the packed column until the bed is stable and free of air pockets.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. If using a gradient, gradually increase the polarity (e.g., from 10% EtOAc to 30% EtOAc) over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table: Sample Loading Guidelines for Silica Gel Flash Chromatography

Sample AmountColumn Diameter (mm)Approx. Silica Mass (g)
10 - 100 mg10 - 205 - 15
100 - 500 mg20 - 3015 - 40
500 mg - 2 g30 - 4040 - 80
2 g - 10 g40 - 6080 - 200
Troubleshooting Logic for Common HPLC Issues

HPLCTroubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues Pressure Pressure Anomaly Detected HighP High Pressure Pressure->HighP LowP Low/No Pressure Pressure->LowP Blockage Check for blockage (frit, guard column, injector) HighP->Blockage Yes Buffer Buffer precipitation? Flush system with water HighP->Buffer Yes Leak Check for leaks (fittings, pump seals) LowP->Leak Yes NoSolvent Pump running dry? Check solvent lines LowP->NoSolvent Yes PeakShape Poor Peak Shape Tailing Peak Tailing PeakShape->Tailing Splitting Split/Double Peak PeakShape->Splitting Silanol Secondary silanol interactions? Add modifier (TFA) or use end-capped column Tailing->Silanol Yes Overload Column overload? Inject less sample Tailing->Overload Yes Void Column void/damage? Replace column Splitting->Void Yes SolventMismatch Injection solvent stronger than mobile phase? Dissolve sample in mobile phase Splitting->SolventMismatch Yes

Caption: Decision tree for troubleshooting common HPLC problems.[10][11]

References
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Restek Corporation. (n.d.). GC Troubleshooting Guide.
  • Reddy, K. R., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 6(15), 10345–10354. [Link]
  • Wikipedia. (2023). Aqueous normal-phase chromatography.
  • Arayne, M. S., et al. (2018). Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. Molecules, 23(12), 3118. [Link]
  • MDPI. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3134. [Link]
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
  • PubMed. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), E3134. [Link]
  • Agilent Technologies. (n.d.). The Chromatography Detective: Troubleshooting Tips & Tools for LC & LCMS.
  • ResearchGate. (2024). Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde?

Sources

Technical Support Center: 4-Methyl-1,3-oxazole-5-carbaldehyde Synthesis & Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges encountered during the synthesis and subsequent reactions of this versatile heterocyclic aldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during your experimental work. We delve into the causality behind each problem and provide actionable solutions.

Part 1: Synthesis of this compound

The most common and direct route to synthesizing this compound is the Vilsmeier-Haack formylation of 4-methyloxazole.[1][2][3] This electrophilic aromatic substitution introduces the aldehyde group onto the electron-rich oxazole ring.

Low or no yield in a Vilsmeier-Haack reaction can often be traced back to the quality of reagents, reaction conditions, or the work-up procedure.

Core Causality: The Vilsmeier reagent, a chloroiminium ion, is the active electrophile in this reaction.[4] Its formation and stability are highly sensitive to moisture. Any degradation of this reagent will lead to a failed reaction.

Troubleshooting & Optimization:

  • Moisture is the Enemy: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[1]

  • Reagent Quality:

    • Phosphorus oxychloride (POCl₃): Use a fresh bottle or a recently opened one. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which will quench the reaction.

    • N,N-Dimethylformamide (DMF): Use anhydrous DMF. The presence of water will not only consume the POCl₃ but also hydrolyze the Vilsmeier reagent.

  • Order of Addition & Temperature Control: The Vilsmeier reagent should be pre-formed by adding POCl₃ to DMF at a low temperature (typically 0 °C) before the addition of 4-methyloxazole.[1] This exothermic reaction needs to be controlled to prevent reagent decomposition. After the addition of the oxazole, the reaction is typically allowed to warm to room temperature and may require gentle heating (40-50 °C) to proceed to completion.[1]

  • Work-up Procedure: The work-up is a critical step. The reaction must be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[1] This neutralizes the excess acid and hydrolyzes the intermediate iminium salt to the desired aldehyde. A vigorous reaction during quenching is expected, so perform this step with caution.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole

Materials:

  • 4-Methyloxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 4-methyloxazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding it dropwise to a vigorously stirred, cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

The presence of multiple spots indicates either incomplete reaction or the formation of side products.

Core Causality: The oxazole ring has multiple positions that could potentially be formylated, although the C5 position is generally favored electronically in 4-methyloxazole.[1] Additionally, improper work-up can lead to the formation of byproducts.

Troubleshooting & Optimization:

  • Regioselectivity: While formylation at the C5 position is more likely, some formylation at the C2 position might occur, leading to the formation of 4-methyl-1,3-oxazole-2-carbaldehyde as a minor isomer.[1] The separation of these isomers might require careful column chromatography.

  • Unreacted Starting Material: A spot corresponding to 4-methyloxazole indicates an incomplete reaction. Consider increasing the reaction time or temperature, or using a slight excess of the Vilsmeier reagent.

  • Hydrolysis Products: If the work-up is not performed carefully, side reactions can occur. For instance, if the intermediate iminium salt is not fully hydrolyzed, it may appear as a different spot on the TLC.

  • Purification: Column chromatography is the most common method for purifying oxazoles.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be effective in separating the desired product from starting material and any isomers.

Part 2: Reactions of this compound

The aldehyde functional group of this compound is a versatile handle for a variety of subsequent chemical transformations, including nucleophilic additions, condensations, and oxidations.

Low reactivity in a Wittig reaction with this substrate can be attributed to both steric and electronic factors, as well as the stability of the ylide.

Core Causality: The aldehyde at the C5 position is adjacent to the methyl group at C4, which can cause some steric hindrance. Electronically, the oxazole ring is electron-deficient, which can slightly reduce the electrophilicity of the aldehyde carbonyl carbon compared to a simple aliphatic aldehyde.

Troubleshooting & Optimization:

  • Ylide Reactivity:

    • Stabilized vs. Unstabilized Ylides: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it will be less reactive and may require more forcing conditions (e.g., higher temperature, longer reaction time). Unstabilized ylides (e.g., from simple alkyl halides) are more reactive and should work more readily.

    • Freshly Prepared Ylide: Always use a freshly prepared ylide for the best results. The ylide can degrade over time.

  • Reaction Conditions:

    • Solvent: Anhydrous THF is a common solvent for Wittig reactions. Ensure it is dry.

    • Temperature: For less reactive substrates or stabilized ylides, you may need to reflux the reaction mixture.

  • Base Selection: The choice of base for generating the ylide is crucial. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. For stabilized ylides, milder bases like potassium carbonate or triethylamine may be sufficient.

Workflow for Troubleshooting a Failed Wittig Reaction

G start Low Yield in Wittig Reaction check_ylide Assess Ylide Stability & Purity start->check_ylide check_conditions Evaluate Reaction Conditions start->check_conditions ylide_type Is the ylide stabilized or unstabilized? check_ylide->ylide_type fresh_ylide Was the ylide freshly prepared? check_ylide->fresh_ylide solvent Is the solvent anhydrous? check_conditions->solvent temp Is the reaction temperature adequate? check_conditions->temp stabilized Consider using a more reactive (unstabilized) ylide if possible. Increase reaction temperature and time. ylide_type->stabilized Stabilized unstabilized Ensure proper generation with a strong, non-nucleophilic base (e.g., n-BuLi, NaH). ylide_type->unstabilized Unstabilized not_fresh Prepare ylide fresh before use. fresh_ylide->not_fresh wet_solvent Use freshly distilled, anhydrous solvent. solvent->wet_solvent low_temp Increase reaction temperature (reflux if necessary). temp->low_temp

Caption: Troubleshooting workflow for a low-yielding Wittig reaction.

The oxazole ring can be sensitive to certain oxidizing agents and reaction conditions, leading to ring opening or other side reactions.[6]

Core Causality: Strong oxidizing agents, particularly under harsh acidic or basic conditions, can degrade the oxazole ring. The choice of a mild and selective oxidizing agent is crucial.

Troubleshooting & Optimization:

  • Choice of Oxidant:

    • Recommended: The Pinnick oxidation (using sodium chlorite, NaClO₂, with a scavenger like 2-methyl-2-butene) is an excellent choice for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups. It is performed under mild, buffered conditions.

    • Avoid: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid should be avoided as they are likely to cleave the oxazole ring.[6]

  • Reaction pH: Maintaining a buffered, slightly acidic pH during the oxidation is important to prevent side reactions.

  • Temperature Control: Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to minimize decomposition.

Experimental Protocol: Pinnick Oxidation of this compound

Materials:

  • This compound

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a large excess, e.g., 5-10 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the sodium chlorite/sodium dihydrogen phosphate solution dropwise to the aldehyde solution, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1M HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Methyl-1,3-oxazole-5-carboxylic acid.

Data Summary Table

Reaction TypeKey ReagentsCommon IssuesRecommended Solution
Vilsmeier-Haack Formylation POCl₃, Anhydrous DMFLow yield, no reactionUse anhydrous reagents, pre-form Vilsmeier reagent at 0°C.
Wittig Reaction Phosphonium ylide, BaseLow reactivity, sluggish reactionUse unstabilized ylide if possible, ensure anhydrous conditions, increase temperature.
Aldehyde Oxidation Oxidizing agentDecomposition, complex mixtureUse mild conditions (Pinnick oxidation with NaClO₂).

Logical Relationship of Synthesis and Common Reactions

G start 4-Methyloxazole vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) start->vilsmeier product This compound wittig Wittig Reaction (Phosphonium Ylide) product->wittig oxidation Oxidation (e.g., Pinnick) product->oxidation reductive_amination Reductive Amination (Amine, Reducing Agent) product->reductive_amination vilsmeier->product alkene Substituted Alkene wittig->alkene acid 4-Methyl-1,3-oxazole-5-carboxylic acid oxidation->acid amine_product Substituted Amine reductive_amination->amine_product

Caption: Synthetic pathway and subsequent key reactions of the target molecule.

References

  • The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps.
  • Aldehydes And Ketones Important Reactions. Jack Westin.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. Wikipedia.

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting strategies for common challenges encountered during its synthesis. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions for higher yields and purity.

The formylation of an oxazole ring, particularly an electron-rich one, is most commonly achieved via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a well-documented and effective method for this transformation, utilizing a Vilsmeier reagent generated from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3] This guide will focus primarily on troubleshooting and optimizing this critical reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of 4-methyloxazole.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors related to reagent quality, reaction conditions, and the stability of the Vilsmeier reagent itself.

  • Purity and Quality of Reagents:

    • DMF: The purity of dimethylformamide (DMF) is critical. Old or improperly stored DMF can decompose to dimethylamine and formic acid.[4] Dimethylamine, being a nucleophile, can react with and consume the Vilsmeier reagent, reducing the amount available for the formylation of your oxazole substrate. Always use anhydrous, high-purity DMF from a freshly opened bottle or a properly stored container. A quick check for decomposition is to smell the DMF; a fishy odor indicates the presence of dimethylamine.[4]

    • POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Hydrolysis will deactivate it, preventing the formation of the active Vilsmeier reagent. Use a fresh bottle or a properly sealed and stored reagent.

  • Reaction Conditions:

    • Moisture: The Vilsmeier reagent is extremely reactive towards water. The entire reaction, from reagent preparation to the addition of the substrate, must be conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen) using oven-dried glassware.

    • Temperature Control: The formation of the Vilsmeier reagent (the adduct of DMF and POCl₃) is exothermic and should be performed at a low temperature, typically 0 °C, to prevent side reactions and decomposition.[1] After the addition of the 4-methyloxazole substrate, the reaction temperature may need to be carefully optimized. Depending on the substrate's reactivity, temperatures can range from 0 °C to 80 °C.[2] A reaction that is too cold may not proceed, while one that is too hot can lead to decomposition and byproduct formation.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. A common starting point is to use a slight excess of the Vilsmeier reagent (1.5 to 2.0 equivalents) relative to the 4-methyloxazole.

  • Substrate Reactivity:

    • The oxazole ring is an electron-rich heterocycle, making it suitable for electrophilic substitution.[5] However, its reactivity is lower than that of pyrrole but greater than furan and thiophene.[2] The methyl group at the C4 position is an electron-donating group, which should activate the ring for formylation. The reaction typically occurs at the C5 position.[5][6]

Question 2: My reaction is not proceeding to completion, even after extended reaction times. What should I do?

Answer: A stalled reaction often points to insufficient activation energy or a deactivated reagent.

  • Re-evaluate Temperature Profile: If the reaction is being run at a low temperature (e.g., 0 °C or room temperature), a gradual increase in temperature may be necessary. After the initial addition of the substrate at 0 °C, allow the mixture to warm to room temperature and stir for several hours.[7] If TLC analysis shows no further conversion, consider gently heating the reaction to 40-60 °C. Monitor the reaction closely for any signs of decomposition (e.g., darkening of the solution).

  • Check Reagent Activity: As mentioned in the previous question, the primary cause of a stalled reaction is often the deactivation of the Vilsmeier reagent by moisture or impurities in the DMF.[4] Unfortunately, adding more reagent mid-reaction is often not effective. It is usually best to restart the reaction with fresh, high-quality reagents under strictly anhydrous conditions.

  • Consider an Alternative Solvent: While DMF is typically used both as a reagent and a solvent, other inert solvents like chloroform or dichloromethane can be used.[1][4] This can sometimes help in cases where excess DMF might be leading to side reactions.

Question 3: I'm observing a significant amount of dark, tarry byproduct. How can I minimize its formation?

Answer: The formation of tar or dark-colored impurities is usually a sign of decomposition, either of the starting material, the product, or the reagents themselves.

  • Excessive Heat: The most common cause is overheating the reaction mixture. The Vilsmeier-Haack reaction can be sensitive, and while some heating may be required, excessive temperatures can lead to polymerization or ring-opening of the oxazole.[5] Maintain careful temperature control and avoid aggressive heating.

  • Incorrect Work-up: The quenching step is critical. The reaction mixture contains a highly reactive iminium salt intermediate which must be hydrolyzed to the final aldehyde.[8] This is typically done by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to neutralize the strong acids and facilitate hydrolysis.[7] An improper quench (e.g., adding water directly without cooling or buffering) can lead to localized heating and decomposition.

  • Side Reactions: Although formylation is expected at the C5 position, harsh conditions could potentially lead to other reactions. Using alternative dehydrating agents to POCl₃, such as P₂O₅ or trifluoroacetic anhydride, is an option in some oxazole syntheses, but for formylation, the POCl₃/DMF system is standard.[9]

Question 4: What is the best procedure for purifying this compound?

Answer: The final product is an aldehyde and may be sensitive to oxidation or polymerization. Careful purification is key to obtaining a high-purity compound.

  • Aqueous Work-up: After quenching the reaction with a basic solution, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Column Chromatography: The most reliable method for purification is flash column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether (or hexanes) is commonly effective. A patent for a similar compound, 4-iodo-3-methylisoxazole-5-carbaldehyde, describes purification by passing the crude product through a short silica gel pad using an ethyl acetate/petroleum ether (1/7) mixture.[10]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Guide: Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the key steps and decision points in performing and troubleshooting the synthesis.

Vilsmeier_Haack_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction & Monitoring cluster_workup Phase 3: Work-up & Purification prep_reagent Prepare Vilsmeier Reagent (Anhydrous DMF + POCl₃ @ 0°C) add_substrate Add 4-Methyloxazole (Maintain 0°C) prep_reagent->add_substrate run_reaction Stir Reaction (Allow to warm to RT or heat gently) add_substrate->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc complete Reaction Complete monitor_tlc->complete >95% Conversion incomplete Reaction Stalled / Low Conversion monitor_tlc->incomplete <95% Conversion byproducts Significant Byproducts / Tar monitor_tlc->byproducts quench Quench in cold NaOAc(aq) extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize complete->quench troubleshoot_temp Troubleshoot: - Increase Temperature Gently - Check Reagent Purity on Next Run incomplete->troubleshoot_temp troubleshoot_conditions Troubleshoot: - Check Temp Control - Verify Anhydrous Conditions - Re-run with Pure Reagents byproducts->troubleshoot_conditions Vilsmeier_Mechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution DMF DMF adduct Initial Adduct DMF->adduct + POCl3 POCl₃ POCl3->adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) adduct->Vilsmeier_Reagent - Cl₂PO₂⁻ Oxazole 4-Methyloxazole Sigma_Complex Sigma Complex Intermediate Oxazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt - H⁺ Final_Product This compound Iminium_Salt->Final_Product Hydrolysis (H₂O)

Sources

Technical Support Center: 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during its synthesis and application. By understanding the underlying chemical principles, you can optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing poor yield of this compound. What are the likely side reactions consuming my starting material or product?

A1: Poor yields can often be attributed to several side reactions stemming from the inherent reactivity of the aldehyde functional group and the stability of the oxazole ring under certain conditions. Key possibilities include:

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate, where one is oxidized to the corresponding carboxylic acid (4-methyl-1,3-oxazole-5-carboxylic acid) and the other is reduced to the alcohol (4-methyl-1,3-oxazol-5-yl)methanol.[1][2] This is a common pathway for aldehydes lacking α-hydrogens, such as our compound of interest.

  • Over-oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or even air over prolonged periods. This leads to the formation of 4-methyl-1,3-oxazole-5-carboxylic acid.

  • Deformylation: Under certain conditions, particularly with some transition metal catalysts or harsh acidic/basic environments, the formyl group can be cleaved from the oxazole ring, leading to the formation of 4-methyloxazole.[3][4]

  • Ring Opening: The oxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to a complex mixture of degradation products.[5]

Q2: I am observing a significant amount of a carboxylic acid impurity in my product. How can I prevent this?

A2: The formation of 4-methyl-1,3-oxazole-5-carboxylic acid is a common issue. To mitigate this, consider the following:

  • Control of Reaction pH: Avoid strongly basic conditions that can promote the Cannizzaro reaction. If a base is necessary, a milder, non-nucleophilic base should be used.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the aldehyde.

  • Choice of Oxidizing Agent (if applicable): If you are synthesizing the aldehyde via oxidation of the corresponding alcohol, use a mild and selective oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) and carefully control the stoichiometry.

  • Work-up and Storage: During aqueous work-up, ensure the pH is not strongly basic. For long-term storage, keep the compound in a cool, dark place under an inert atmosphere.

Q3: My purification by column chromatography is proving difficult, with streaking and poor separation. What could be the cause?

A3: Purification challenges with this compound can arise from several factors:

  • Interaction with Silica Gel: The aldehyde and the nitrogen atom of the oxazole ring can interact with the acidic silica gel, leading to tailing.

  • On-column Reactions: The slightly acidic nature of silica gel can sometimes catalyze minor side reactions or degradation of sensitive compounds.

  • Presence of Polar Impurities: The formation of the corresponding carboxylic acid or alcohol will result in highly polar impurities that can streak on the column.

To improve purification, you can try:

  • Neutralizing the Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can help to reduce tailing.

  • Alternative Stationary Phases: Consider using neutral alumina or a different stationary phase for chromatography.

  • Initial Wash: If a significant amount of the carboxylic acid is present, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) of the organic extract before chromatography can remove the majority of this impurity.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low to no product formation Inactive reagents, incorrect reaction temperature, or rapid decomposition of the product.Verify the activity of your reagents. Optimize the reaction temperature and time. Ensure the reaction conditions are not too harsh (strong acid/base).
Presence of two major byproducts, one more polar and one less polar than the desired aldehyde. Cannizzaro reaction.Avoid strong bases. If a base is required, use a weaker, non-nucleophilic base like potassium carbonate.[1][2]
A significant amount of a highly polar byproduct is observed by TLC. Over-oxidation of the aldehyde to the carboxylic acid.Run the reaction under an inert atmosphere. Use mild and controlled oxidizing agents if applicable.
Formation of 4-methyloxazole as a byproduct. Deformylation.Avoid harsh acidic or basic conditions and certain transition metal catalysts that can promote this.[3][4]
A complex mixture of unidentifiable products. Ring opening of the oxazole.Maintain a neutral or mildly acidic/basic pH. Avoid prolonged heating at high temperatures.[5]

Experimental Protocols

Protocol 1: Minimizing Cannizzaro Side Reaction in a Base-Catalyzed Condensation

This protocol provides a general method to minimize the Cannizzaro reaction when this compound is used in a base-catalyzed reaction (e.g., a condensation).

  • Reagent and Solvent Preparation:

    • Ensure all solvents are dry and reagents are of high purity.

    • Select a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2]

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (N₂ or Ar).

    • Dissolve the other reactant in a suitable anhydrous solvent.

    • Add the mild base and stir for 10-15 minutes.

  • Addition of Aldehyde:

    • Dissolve this compound in a minimal amount of the reaction solvent.

    • Add the aldehyde solution to the reaction mixture dropwise at a controlled temperature (e.g., 0 °C or room temperature) to avoid localized high concentrations of the aldehyde and base.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material without significant byproduct formation.

  • Work-up:

    • Upon completion, quench the reaction with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride solution).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is designed to improve the separation and yield during column chromatography.

  • Slurry Preparation:

    • Choose an appropriate solvent system based on TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.

    • Prepare the silica gel slurry in the chosen eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry to neutralize the acidic sites.

  • Column Packing and Loading:

    • Pack the column with the neutralized silica gel slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel, dry it, and load it onto the top of the column. This "dry loading" technique often improves resolution.

  • Elution and Collection:

    • Elute the column with the solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • To remove any residual triethylamine, the purified product can be co-evaporated with a solvent like dichloromethane a few times.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Start This compound Base Strong Base Start->Base Cannizzaro Reaction Oxidant Oxidizing Conditions (e.g., Air) Start->Oxidant Oxidation Harsh Harsh Conditions (Acid/Base, Heat) Start->Harsh Deformylation or Ring Opening Cannizzaro_Acid 4-Methyl-1,3-oxazole-5-carboxylic acid Base->Cannizzaro_Acid Cannizzaro_Alcohol (4-Methyl-1,3-oxazol-5-yl)methanol Base->Cannizzaro_Alcohol Oxidation_Product 4-Methyl-1,3-oxazole-5-carboxylic acid Oxidant->Oxidation_Product Deformylation_Product 4-Methyloxazole Harsh->Deformylation_Product Ring_Opening Degradation Products Harsh->Ring_Opening

Caption: Potential side reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Crude Mixture by NMR/LC-MS Start->Check_Purity Cannizzaro Cannizzaro Products Detected? Check_Purity->Cannizzaro Oxidation Carboxylic Acid Detected? Cannizzaro->Oxidation No Solution_Base Use Milder Base (e.g., K₂CO₃) Cannizzaro->Solution_Base Yes Decomposition Complex Mixture/Starting Material Absent? Oxidation->Decomposition No Solution_Oxidation Use Inert Atmosphere Optimize Oxidant Oxidation->Solution_Oxidation Yes Solution_Decomposition Lower Temperature Use Milder Conditions Decomposition->Solution_Decomposition Yes Optimize Re-run and Optimize Reaction Solution_Base->Optimize Solution_Oxidation->Optimize Solution_Decomposition->Optimize

Caption: A workflow for troubleshooting low yields in reactions involving this compound.

References

  • A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. RSC Publishing.
  • Aldehyde Deformylation and Catalytic C–H Activation Resulting from a Shared Cobalt(II) Precursor | Inorganic Chemistry.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
  • Cannizzaro reaction. Wikipedia.
  • The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem.
  • A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole.

Sources

Technical Support Center: Enhancing the Purity of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Methyl-1,3-oxazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block and require methods to achieve high purity.[1][2] We will address common challenges, provide detailed purification protocols, and explain the chemical principles behind these techniques to ensure you can confidently handle and purify this compound for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the quality and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile is typically a result of the synthesis and subsequent degradation. Common impurities include:

  • 4-Methyl-1,3-oxazole-5-carboxylic acid: This is the most prevalent impurity, formed by the air oxidation of the aldehyde group.[3] Its presence increases over time, especially with improper storage.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may remain in the final product. For instance, syntheses starting from serine and an aldehyde precursor may contain residual amino acid derivatives.[4][5][6]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, THF) are common.

  • Polymeric Byproducts: Aldehydes can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions, leading to discolored, high-molecular-weight materials.

Q2: My sample of this compound has developed a yellow or brown color. What causes this?

Discoloration is a strong indicator of impurity formation. The primary cause is the slow oxidation of the aldehyde to its corresponding carboxylic acid, which can be accompanied by the formation of other minor degradation products. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities. In some cases, trace acid or base can catalyze polymerization, leading to a darker, often intractable residue.

Q3: How should I properly store this compound to maintain its purity?

To minimize degradation, particularly oxidation, proper storage is critical. We recommend the following conditions:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent contact with oxygen.

  • Low Temperature: Keep the container tightly sealed and store in a refrigerator or freezer (-4°C to -20°C).

  • Light Protection: Use an amber vial or store the container in a dark location to prevent light-induced degradation.

Q4: Is it safe to purify this compound using silica gel column chromatography?

While silica gel is a standard stationary phase, caution is advised. Standard grade silica gel is slightly acidic and can sometimes cause sensitive aldehydes to decompose or form acetals if alcohol-containing eluents are used.[7] This can lead to streaking on the column and lower recovery yields.[3]

To mitigate this, you can:

  • Use Deactivated Silica: Add ~1% triethylamine to your eluent system to neutralize the acidic sites on the silica gel.[7]

  • Switch to Alumina: Neutral or basic alumina can be a better alternative stationary phase for acid-sensitive compounds.[7]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Part 2: Troubleshooting Guide for Common Purification Issues
Observed Problem Potential Cause(s) Suggested Solution(s)
"Oiling out" during recrystallization 1. The solvent is too nonpolar for the compound, even when hot. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point.1. Add a more polar co-solvent dropwise until the oil redissolves, then cool slowly. 2. Reheat to dissolve, and allow the flask to cool to room temperature on a benchtop before moving to an ice bath. 3. Attempt a different purification method first (e.g., column chromatography) to remove bulk impurities.
Low or no crystal formation upon cooling 1. Too much solvent was used, and the solution is not supersaturated.[8] 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Try a different solvent system where the compound has high solubility when hot and low solubility when cold (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).[9] 3. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.
Low yield after column chromatography 1. The compound is decomposing on the silica gel column.[3][7] 2. The eluent is not polar enough to effectively move the compound off the column.[10]1. Pre-treat the silica with triethylamine or switch to an alumina stationary phase.[7] 2. Gradually increase the polarity of the mobile phase (gradient elution). Use TLC to determine an optimal solvent system where the Rf is ~0.3.[7][10]
Product is still impure after one purification cycle 1. The chosen method is not effective for the specific impurities present. 2. The separation efficiency was low (e.g., overloaded column, poor recrystallization solvent).1. Combine methods. For example, perform column chromatography first to remove baseline impurities, then recrystallize the pooled fractions for final polishing. 2. Re-purify the material under more optimized conditions (e.g., use a longer column, a shallower solvent gradient, or a different recrystallization solvent).
Part 3: Detailed Purification Protocols & Workflows

Before attempting any purification, it is crucial to analyze your crude material by Thin Layer Chromatography (TLC) to visualize the number of components and select an appropriate solvent system.[10]

Visualizing the Purification Strategy

The choice of purification method depends on the impurity profile and the desired final purity. The following workflow provides a general decision-making process.

G cluster_methods Purification Methods start Crude Product (this compound) tlc Analyze by TLC start->tlc decision What is the impurity profile? tlc->decision col_chrom Method 1: Column Chromatography (Good for multiple/similar polarity impurities) decision->col_chrom Multiple spots or streaking observed recryst Method 2: Recrystallization (Good for removing minor, more soluble impurities) decision->recryst Main spot with minor impurities bisulfite Method 3: Bisulfite Adduct (Excellent for removing non-aldehyde impurities) decision->bisulfite High purity needed & non-aldehyde impurities purity_check Assess Purity (HPLC, NMR, GC-MS) col_chrom->purity_check recryst->purity_check bisulfite->purity_check decision2 Purity > 98%? purity_check->decision2 final_product Pure Product (Store under N2, cold, dark) decision2->final_product Yes repurify Re-purify using an alternative method decision2->repurify No repurify->decision G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Regeneration Crude Crude Aldehyde (in Ether) Stir Vigorous Stirring Crude->Stir NaHSO3 Aqueous Sodium Bisulfite (NaHSO3) NaHSO3->Stir Adduct Precipitated Bisulfite Adduct (Solid) Stir->Adduct Impurity Organic Impurities (remain in Ether) Stir->Impurity Adduct2 Filtered Adduct Adduct->Adduct2 Filter & Wash Stir2 Stirring Adduct2->Stir2 Base Aqueous Base (e.g., NaHCO3 or Na2CO3) Base->Stir2 PureAldehyde Pure Aldehyde (in Organic Layer) Stir2->PureAldehyde Final Extract with Ether, Dry, & Evaporate PureAldehyde->Final

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Our focus is on providing practical, field-proven insights rooted in established chemical principles.

Introduction: The Synthetic Landscape

This compound is a key intermediate in the synthesis of various biologically active compounds. While its structure appears straightforward, its synthesis can be fraught with challenges related to regioselectivity, sensitive intermediates, and purification. This guide will primarily address the common hurdles associated with the two main synthetic strategies for introducing the C5-aldehyde group: direct formylation of 4-methyloxazole and a build-up approach involving the oxazole ring formation.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Scenario 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles. However, with 4-methyloxazole, achieving the desired C5 regioselectivity can be a significant challenge.

Q1: My Vilsmeier-Haack formylation of 4-methyloxazole is giving me a mixture of the C5 and C2 aldehydes, with a low yield of the desired C5 isomer. How can I improve the regioselectivity?

A1: This is a classic challenge in the formylation of 2,5-unsubstituted oxazoles. The oxazole ring is deactivated towards electrophilic substitution due to the pyridine-like nitrogen, making the reaction difficult, especially at the C2 position. While the C5 position is electronically favored for attack, the C2 proton is the most acidic, which can lead to competing reactions. Here’s a breakdown of the causality and actionable solutions:

  • Understanding the Regioselectivity: The methyl group at C4 is an electron-donating group, which should activate the C5 position for electrophilic attack. However, the Vilsmeier reagent is a relatively bulky electrophile, and steric hindrance at C5 from the C4-methyl group can play a role. Furthermore, the inherent electronic properties of the oxazole ring can lead to a mixture of products.

  • Troubleshooting & Optimization:

    • Temperature Control is Critical: Running the reaction at a lower temperature can often favor the thermodynamically more stable C5-formylated product. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid high temperatures, which can lead to a less selective reaction and potential decomposition.

    • Stoichiometry of the Vilsmeier Reagent: Using a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) can help to minimize side reactions. A large excess can lead to the formation of di-formylated products or other byproducts.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Some literature suggests that using a more polar solvent can sometimes favor attack at the more electron-rich C5 position.

ParameterRecommendation for C5 SelectivityRationale
Temperature 0°C to Room TemperatureMinimizes side reactions and can favor the thermodynamic product.
Vilsmeier Reagent 1.1 - 1.5 equivalentsReduces the formation of byproducts.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Standard solvents for this reaction.

dot

Vilsmeier_Troubleshooting start Low C5-aldehyde yield in Vilsmeier-Haack Reaction cause1 Poor Regioselectivity (Mixture of C2 & C5 isomers) start->cause1 cause2 Low Overall Yield start->cause2 solution1a Optimize Temperature: Run at 0°C to RT cause1->solution1a solution1b Control Stoichiometry: Use 1.1-1.5 eq. Vilsmeier reagent cause1->solution1b solution1c Consider Alternative Solvent: Experiment with solvent polarity cause1->solution1c solution2a Ensure Anhydrous Conditions: Dry all reagents and glassware cause2->solution2a solution2b Check Reagent Quality: Use fresh POCl3 and DMF cause2->solution2b solution2c Optimize Reaction Time: Monitor by TLC to avoid decomposition cause2->solution2c

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Scenario 2: Lithiation and Formylation

An alternative to direct formylation is the deprotonation of 4-methyloxazole with a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method can offer better regioselectivity if the lithiation can be controlled.

Q2: I'm attempting to synthesize this compound via lithiation with n-butyllithium followed by a DMF quench, but I'm getting a complex mixture of products and a low yield of the desired aldehyde. What's going wrong?

A2: This is a common issue stemming from the multiple acidic protons in 4-methyloxazole. The protons at C2, C5, and on the methyl group can all potentially be abstracted by a strong base. Here’s a detailed analysis and troubleshooting strategy:

  • Understanding the Competing Lithiation Sites:

    • C2 Proton: This is generally the most acidic proton on the oxazole ring.[1]

    • C5 Proton: Deprotonation at this position is what leads to the desired product.

    • Methyl Protons: Lateral lithiation of the methyl group is also a possibility.

  • Troubleshooting & Optimization:

    • Choice of Base and Additives: While n-butyllithium (n-BuLi) is a common choice, a hindered base like lithium diisopropylamide (LDA) can sometimes offer better regioselectivity due to its steric bulk, potentially favoring deprotonation at the less hindered C5 position. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and increase its reactivity, which can sometimes alter the regioselectivity.[2]

    • Temperature Control: Perform the lithiation at a very low temperature, typically -78°C, to minimize side reactions and potential ring-opening of the oxazole.

    • DMF Quench Technique: The way you add the DMF is crucial.

      • Dryness is paramount: Ensure your DMF is rigorously dried. Any moisture will quench the organolithium species.

      • Reverse Addition: Instead of adding DMF to the lithiated oxazole, consider adding the lithiated oxazole solution dropwise to a cold (-78°C) solution of DMF. This ensures that the organolithium is always in the presence of an excess of the electrophile, which can minimize side reactions.

      • Temperature during Quench: Maintain the low temperature during the addition and for a short period afterward before allowing the reaction to slowly warm to room temperature.

ParameterRecommendation for Selective C5-FormylationRationale
Base n-BuLi or LDALDA's steric bulk may favor C5 deprotonation.
Additive TMEDA (optional)Can enhance reactivity and alter selectivity.[2]
Temperature -78°CMinimizes side reactions and ensures stability of the lithiated intermediate.
Quench Reverse addition of lithiated species to cold, dry DMFMinimizes side reactions of the organolithium.

dot

Lithiation_Troubleshooting start Low yield in Lithiation-Formylation cause1 Poor Regioselectivity of Lithiation start->cause1 cause2 Inefficient DMF Quench start->cause2 solution1a Optimize Base: Try LDA instead of n-BuLi cause1->solution1a solution1b Use Additives: Consider adding TMEDA cause1->solution1b solution1c Strict Temperature Control: Maintain at -78°C cause1->solution1c solution2a Ensure Anhydrous DMF: Use freshly dried solvent cause2->solution2a solution2b Reverse Addition: Add lithiated species to cold DMF cause2->solution2b solution2c Maintain Low Temperature During Quench cause2->solution2c

Caption: Troubleshooting workflow for lithiation and formylation.

Scenario 3: Alternative Synthesis via Oxidation

If direct formylation proves problematic, a reliable alternative is the oxidation of the corresponding alcohol, (4-methyl-1,3-oxazol-5-yl)methanol.

Q3: I'm considering the oxidation of (4-methyl-1,3-oxazol-5-yl)methanol to the aldehyde. What are the best oxidizing agents to use, and what are the potential pitfalls?

A3: This is an excellent alternative strategy that can circumvent the regioselectivity issues of direct formylation. The key is to use a mild oxidizing agent that will not degrade the oxazole ring.

  • Recommended Oxidizing Agents:

    • Dess-Martin Periodinane (DMP): This is a highly reliable and mild oxidant for converting primary alcohols to aldehydes.[3][4] It operates under neutral conditions at room temperature and typically gives high yields with a simple workup.[5]

    • Swern Oxidation: This method, which uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, is also very effective for this transformation and is known for its wide functional group tolerance.[6][7]

  • Potential Pitfalls and Solutions:

    • Over-oxidation: Stronger oxidizing agents like chromic acid can potentially cleave the oxazole ring.[1] Stick to mild and selective reagents like DMP or a Swern oxidation.

    • Reaction Conditions for Swern Oxidation: The Swern oxidation must be carried out at low temperatures (typically -78°C) to avoid the formation of side products.[6] The malodorous dimethyl sulfide byproduct should be handled in a well-ventilated fume hood.

    • Purification: The workup for the Dess-Martin oxidation can sometimes be challenging due to the iodine-containing byproducts. These can often be removed by washing the organic layer with a saturated solution of sodium thiosulfate.

Oxidizing AgentKey AdvantagesPotential Issues & Solutions
Dess-Martin Periodinane (DMP) Mild, neutral conditions; high yields; simple workup.[3][5]Iodine byproducts can complicate purification (wash with Na2S2O3).
Swern Oxidation Mild, wide functional group tolerance.[6][7]Requires low temperatures (-78°C); produces malodorous DMS.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, 4-methyloxazole?

A1: Two common and effective methods for the laboratory-scale synthesis of 4-methyloxazole are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[8]

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-acylamino-ketone. For 4-methyloxazole, 1-chloro-2-propanone can be reacted with an excess of formamide, which acts as both the nitrogen source and the solvent.[8]

  • Van Leusen Oxazole Synthesis: This method provides a direct route to 4-substituted oxazoles by reacting an α-substituted tosylmethyl isocyanide (TosMIC) reagent with an aldehyde. For 4-methyloxazole, TosMIC is reacted with formaldehyde (often in the form of paraformaldehyde).[8]

Q2: I'm having trouble with the purification of this compound. It seems to be unstable on silica gel.

A2: Heteroaromatic aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition or streaking during column chromatography. Here are some tips:

  • Neutralize Your Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexanes), then flush with the eluent until the eluent is neutral. This will deactivate the acidic sites on the silica.

  • Alternative Purification Methods: If chromatography is still problematic, consider purification by recrystallization or distillation under reduced pressure if the compound is sufficiently stable.

  • Rapid Purification: Minimize the time the compound spends on the silica gel column.

Q3: How should I store this compound?

A3: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Part 3: Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Methyloxazole

This protocol is adapted from a general procedure for the formylation of electron-rich heterocycles and should be optimized for this specific substrate.[9]

  • Preparation of the Vilsmeier Reagent: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel while maintaining the internal temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 4-methyloxazole (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the C5 and C2 isomers.

Protocol 2: Oxidation of (4-methyl-1,3-oxazol-5-yl)methanol with Dess-Martin Periodinane (DMP)
  • Reaction Setup: To a solution of (4-methyl-1,3-oxazol-5-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.

References

  • Common Conditions. (n.d.). Formylation.
  • Wikipedia. (2023). Dess–Martin periodinane.
  • Wikipedia. (2023). Dess–Martin oxidation.
  • Wikipedia. (2023). Swern oxidation.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Myers, A. G. Research Group. (n.d.). Directed ortho Metalation.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (2023). Directed ortho metalation.
  • Rajput, J. C., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
  • Reddit. (2022). Aryl formylation strategies?
  • Reddit. (2025). Organolithium reagent via X-M exchange, what am I doing wrong?
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Syntheses. (n.d.). 3-FORMYL-1-METHYLINDOLE.
  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Wikipedia. (2023). Van Leusen reaction.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. [Link]
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Reaction Monitoring for 4-Methyl-1,3-oxazole-5-carbaldehyde Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1,3-oxazole-5-carbaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring this reaction using Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the reliability and success of your experiments.

The Critical Role of TLC in Synthesizing this compound

The synthesis of this compound, a valuable heterocyclic building block[1], requires careful monitoring to determine the point of reaction completion and to identify the formation of any potential byproducts. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed, simplicity, and low cost[2]. It provides a rapid qualitative snapshot of the reaction mixture, allowing chemists to track the consumption of starting materials and the concurrent formation of the desired product.

The oxazole ring system is a common motif in pharmacologically active compounds, and its synthesis is a key step in many drug discovery pipelines[3][4][5]. Accurate reaction monitoring ensures optimal yield and purity, preventing unnecessary reaction time or complex downstream purification challenges.

Experimental Protocol: TLC Monitoring Workflow

This protocol outlines a validated method for monitoring the reaction progress.

Step 1: Preparation of the TLC Plate and Chamber
  • Obtain a silica gel TLC plate (e.g., silica gel 60 F254)[6]. The fluorescent indicator (F254) allows for non-destructive visualization under UV light[7].

  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate. Do not use a pen, as the ink can chromatograph and interfere with results[8].

  • Prepare the developing chamber (a beaker with a watch glass or a dedicated TLC tank). Pour the chosen mobile phase to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate[9].

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes even solvent front development[10].

Step 2: Sample Preparation and Spotting
  • Reaction Mixture (R): Using a capillary tube, take a small aliquot of the reaction mixture. Dilute this sample in a small vial with a volatile solvent like ethyl acetate or dichloromethane. The concentration should be low to prevent overloading the plate, which can cause streaking[8][9].

  • Starting Material (SM): Prepare a dilute solution of the key starting material (e.g., the precursor aldehyde or ketone) in a separate vial.

  • Co-spot (C): This is a crucial control. In a third lane on your TLC plate, you will spot both the starting material and the reaction mixture at the same point. This helps to definitively identify the starting material spot in the reaction lane[11].

  • Spotting: Using separate, clean capillary tubes for each sample, lightly touch the capillary to the origin line in the designated lanes (e.g., SM | R | C). Keep the spots small (1-2 mm in diameter) for the best resolution[12]. Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration[9].

Step 3: Developing the TLC Plate
  • Carefully place the spotted TLC plate into the prepared developing chamber using forceps. Ensure the plate is level and not touching the filter paper.

  • Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.

Step 4: Visualization
  • UV Light: First, examine the dried plate under a short-wave (254 nm) UV lamp[13]. The oxazole ring and other conjugated systems will absorb UV light and appear as dark spots against the green fluorescent background[7]. Circle any visible spots with a pencil.

  • Chemical Staining: For more definitive visualization, especially for aldehydes, use a chemical stain. This is a destructive method, so it should be performed after UV analysis[13].

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is highly specific for aldehydes and ketones, producing yellow-to-orange spots[14][15].

    • Potassium Permanganate (KMnO₄) Stain: Aldehydes are readily oxidized. This stain will react with the aldehyde to produce a yellow-brown spot on a purple background[16].

Data Interpretation and Typical Results

The Retention Factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front[17][18][19]. It is crucial to report the solvent system used, as Rf values are highly dependent on it[17].

Table 1: Representative Rf Values

CompoundExpected PolarityTypical Rf Value (7:3 Hexane:Ethyl Acetate)Visualization Notes
Starting Material (e.g., TosMIC)VariesVariesUV active
Starting Material (e.g., Aldehyde precursor)More Polar~0.4 - 0.5UV active; Stains with DNPH/KMnO₄
This compound (Product) Less Polar than precursors ~0.6 - 0.7 UV active; Stains strongly with DNPH/KMnO₄

Note: These Rf values are illustrative. Actual values must be determined experimentally as they can be influenced by factors like plate quality, temperature, and chamber saturation[10].

Interpreting the Chromatogram:

  • t = 0 (Start of reaction): You should see a strong spot corresponding to the starting material(s).

  • t = intermediate: A new, higher Rf spot (the product) will appear, while the starting material spot diminishes in intensity.

  • t = completion: The starting material spot should be completely gone, and only the product spot (and potentially non-limiting reagents or byproducts) should be visible. The co-spot lane helps confirm that the lower spot in the reaction lane is indeed the unreacted starting material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC monitoring of this reaction.

Q1: My spots are streaking or appearing as elongated "comets." What's wrong?

A1: This is a very common issue, often caused by one of the following:

  • Sample Overloading: The most frequent cause. The concentration of your spotted sample is too high, saturating the silica gel[2][8].

    • Solution: Further dilute your reaction mixture aliquot before spotting it on the plate. Aim for faint, crisp spots.

  • Compound Acidity/Basicity: The oxazole nitrogen is weakly basic, and other components might be acidic or basic, interacting too strongly with the slightly acidic silica gel[4][12].

    • Solution: Add a small amount of modifier to your mobile phase. For basic compounds, add 0.1–2.0% triethylamine. For acidic compounds, add 0.1–2.0% acetic or formic acid[9].

  • High Polarity: The compound may be too polar for the chosen solvent system, leading to poor migration and tailing[20].

    • Solution: Increase the polarity of your eluent. For example, change from 7:3 Hexane:EtOAc to a 1:1 ratio, or add a small percentage (1-5%) of methanol.

Q2: I can't see any spots on my TLC plate after development.

A2: This can be alarming but is usually solvable.

  • Non-UV Active Compound: While the oxazole product is expected to be UV active, some starting materials may not be[13].

    • Solution: Always use a chemical stain in addition to UV visualization. A permanganate or DNPH stain will reveal compounds that are not visible under UV light[14][16].

  • Sample Too Dilute: Your reaction may be in its early stages, or the aliquot you spotted was too dilute to be detected[8][9].

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application. This concentrates the sample on the origin[8].

  • Solvent Level Too High: If the solvent level in the chamber is above your origin line, your sample will dissolve into the solvent pool instead of migrating up the plate[8][9].

    • Solution: Always ensure the origin line is well above the solvent level in the chamber.

Q3: All my spots are clumped together at the bottom (low Rf) or at the top (high Rf).

A3: This indicates an inappropriate mobile phase polarity.

  • Spots at the Bottom (Rf < 0.2): Your mobile phase is not polar enough to move the compounds up the plate[9].

    • Solution: Increase the proportion of the more polar solvent. For a hexane/ethyl acetate system, increase the amount of ethyl acetate.

  • Spots at the Top (Rf > 0.8): Your mobile phase is too polar, carrying everything with the solvent front without achieving separation[9].

    • Solution: Decrease the proportion of the polar solvent. Increase the amount of hexane in a hexane/ethyl acetate system. The ideal TLC shows the product with an Rf of ~0.3-0.5 for subsequent column chromatography.

Q4: I see an unexpected spot on my TLC. Is it a byproduct?

A4: It could be, or it could be an artifact.

  • Contamination: The spot could be from a dirty capillary tube, touching the plate with your fingers, or residual material in the reaction flask[8].

    • Solution: Ensure meticulous lab practice. Use clean capillaries for each sample and handle TLC plates only by the edges.

  • Decomposition on Silica: Some compounds are unstable on the acidic silica gel surface and can decompose during chromatography[11].

    • Solution: To test for this, run a 2D TLC. Spot your sample in one corner, run the plate, then turn it 90 degrees and run it again in a fresh mobile phase. If all spots appear on the diagonal, your compounds are stable. If new spots appear off the diagonal, decomposition is occurring[11][21]. In this case, you can try neutralizing the silica with triethylamine in the eluent or switch to a different stationary phase like alumina.

Q5: The starting material spot is still present after a long reaction time, and the product spot is very faint. Why isn't my reaction working?

A5: TLC is indicating a stalled or very slow reaction.

  • Causality: This is a chemistry problem, not a TLC problem. The TLC is accurately reporting the state of your reaction. Possible causes include impure reagents, incorrect temperature, or catalyst deactivation.

  • Action: Use the TLC data to inform your chemical troubleshooting. Confirm the identity and purity of your starting materials. Re-evaluate the reaction conditions (temperature, solvent, catalyst loading) based on the established literature procedure.

Visual Workflow Diagram

The following diagram illustrates the logical flow of the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Chromatography cluster_analyze Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare Plate (Draw Origin Line) spot_plate Spot Samples on Origin prep_plate->spot_plate prep_samples Prepare Dilute Samples (SM, Reaction, Co-spot) prep_samples->spot_plate spot_plate->develop dry Dry Plate & Mark Solvent Front develop->dry visualize_uv Visualize under UV (254 nm) dry->visualize_uv visualize_stain Apply Chemical Stain (e.g., DNPH) visualize_uv->visualize_stain calculate_rf Calculate Rf Values & Interpret visualize_stain->calculate_rf

Caption: TLC workflow for reaction monitoring.

References

  • TLC Visualization Methods. (n.d.).
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.[9]
  • TLC Visualiz
  • SiliaPlate TLC Visualiz
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.[11]
  • Chromatography: TLC Tips. (n.d.). University of Rochester, Department of Chemistry.[21]
  • TLC Visualization Methods - Theory pages. (n.d.). Labster.[13]
  • Kumar, A., et al. (2025).
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.[7]
  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. (2024, April 23).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.[8]
  • 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.[23]
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Simple oxazole, is it UV active on TLC?. (2017, April 15).
  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).
  • How did the results of thin layer chromatography of synthesis oxadiazole?. (2016, March 8).
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.).
  • Vijay Pratap, et al. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR.[27]
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Microbioz India.[2]
  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube.[12]
  • 4-Methyl-1,3-oxazole-2-carbaldehyde | 159015-07-3. (n.d.). Benchchem.[1]
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.[28]
  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025, November 11). MDPI.[29]
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.[17]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.[4]
  • The Rf value as a constant in thin-layer chromatography. (n.d.).
  • Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC). (n.d.). Carl ROTH.[30]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Journal of Chemical Reviews.[5]
  • Solvent Systems for Thin-layer Chromatography of Novabiochem Products. (n.d.). Sigma-Aldrich.[31]
  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[9][15] Sigmatropic Rearrangement-Annulation Cascade. (n.d.).
  • -TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification.... (n.d.).
  • Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.[33]
  • Factors Affecting TLC Rf Values. (n.d.). Scribd.[10]

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis, particularly via the Vilsmeier-Haack formylation of 4-methyloxazole. Our goal is to provide you with in-depth technical guidance rooted in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 4-methyloxazole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the oxazole ring.[3][4] Based on the electronic properties of the oxazole ring, the formylation is expected to occur regioselectively at the C5 position.[5]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Reagent Quality: Anhydrous DMF and high-purity POCl₃ are essential. The presence of moisture can lead to the decomposition of the Vilsmeier reagent and reduce yield.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be performed at low temperatures (typically 0 °C) to prevent side reactions. The subsequent formylation of 4-methyloxazole may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to 4-methyloxazole is a key factor. An excess of the Vilsmeier reagent can lead to the formation of byproducts.

  • Reaction Monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent the formation of degradation products.[6]

Q3: How is the reaction typically worked up and the product purified?

A3: The work-up procedure involves quenching the reaction mixture, typically by pouring it into a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate, to hydrolyze the intermediate iminium salt to the desired aldehyde.[5] The product is then extracted with an organic solvent. Purification is most commonly achieved by column chromatography on silica gel.[6]

Troubleshooting Guide: Dealing with Impurities

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

A: Low or no product formation is a common issue that can often be traced back to several key factors.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. If your DMF is not anhydrous or your POCl₃ is of low quality, the reagent may have decomposed before it could react with the 4-methyloxazole.

    • Solution: Ensure you are using freshly opened or properly stored anhydrous DMF. It is also advisable to use a fresh bottle of POCl₃.

  • Cause 2: Insufficient Reaction Temperature or Time: The oxazole ring in 4-methyloxazole is relatively electron-deficient compared to other heterocycles like pyrrole, making it less reactive towards electrophilic substitution.[5]

    • Solution: After the initial reaction at 0 °C, you may need to warm the reaction mixture to 40-50 °C and monitor it over several hours by TLC to ensure completion.[5]

  • Cause 3: Ineffective Quenching and Hydrolysis: The final step to obtain the aldehyde is the hydrolysis of the intermediate iminium salt, which requires careful pH control during the work-up.

    • Solution: Ensure that the quenching solution is sufficiently basic to facilitate complete hydrolysis. Using a saturated solution of sodium acetate or sodium bicarbonate is generally effective.[5]

Problem 2: Presence of Unreacted 4-Methyloxazole in the Product

Q: After purification, my NMR spectrum shows signals corresponding to the starting material, 4-methyloxazole. How can I improve the conversion?

A: The presence of unreacted starting material indicates an incomplete reaction.

  • Cause 1: Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the 4-methyloxazole may have been too low.

    • Solution: Consider increasing the molar equivalents of the Vilsmeier reagent (e.g., from 1.1 to 1.5 equivalents).

  • Cause 2: Sub-optimal Reaction Conditions: As mentioned previously, inadequate reaction time or temperature can lead to incomplete conversion.

    • Solution: Increase the reaction time and/or temperature and monitor the reaction progress closely by TLC until the starting material spot is no longer visible.

  • Spectroscopic Identification of 4-Methyloxazole: Unreacted 4-methyloxazole can be identified by its characteristic signals in the ¹H NMR spectrum. The two aromatic protons on the oxazole ring are expected to appear in the 7-8 ppm region, with the methyl protons appearing further upfield.[7] The ¹³C NMR spectrum of 4-methyloxazole shows signals at approximately 150.7 (C-2), 138.5 (C-4), 129.5 (C-5), and 10.8 (-CH₃) ppm.[7]

Problem 3: Formation of a Highly Polar, Water-Soluble Impurity

Q: I am observing a baseline spot on my TLC, and I'm having trouble extracting my product from the aqueous layer. What could this impurity be?

A: This is likely due to the formation of byproducts from the hydrolysis of the Vilsmeier reagent itself or incomplete hydrolysis of the product iminium salt.

  • Cause 1: Hydrolyzed Vilsmeier Reagent Byproducts: Excess Vilsmeier reagent, upon quenching with water, can hydrolyze to form dimethylamine hydrochloride and phosphoric acid derivatives, which are highly water-soluble.

    • Solution: A thorough work-up with multiple extractions should separate the organic product from these aqueous-soluble byproducts. Washing the combined organic layers with brine can also help remove residual water-soluble impurities.

  • Cause 2: Incomplete Hydrolysis of the Iminium Salt Intermediate: If the hydrolysis during work-up is incomplete, the resulting iminium salt of the product will be highly polar and remain in the aqueous layer.

    • Solution: Ensure the pH of the aqueous layer is neutral to slightly basic during the work-up to promote complete hydrolysis to the less polar aldehyde.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 4-Methyloxazole

This protocol is a general guideline and may require optimization.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 4-methyloxazole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Add the 4-methyloxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and allows for good temperature control.
Temperature 0 °C for reagent formation, 40-50 °C for formylationPrevents reagent decomposition and promotes reaction completion.[5]
Reaction Time 2-4 hours (monitor by TLC)Ensures complete conversion of the starting material.[5]
Quenching Agent Saturated aq. NaHCO₃ or NaOAcNeutralizes excess acid and facilitates hydrolysis of the iminium intermediate.[5]
ImpurityPotential CauseIdentification (TLC)Mitigation Strategy
Unreacted 4-Methyloxazole Incomplete reactionLess polar spot than the productIncrease reaction time/temperature or stoichiometry of Vilsmeier reagent.
Hydrolyzed Vilsmeier Reagent Excess reagentHighly polar, baseline spotThorough aqueous work-up and extraction.
Iminium Salt Intermediate Incomplete hydrolysisHighly polar, remains in aqueous layerEnsure proper pH during work-up.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation (0 °C) cluster_formylation Formylation (0 °C to 50 °C) cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent 4-Methyloxazole 4-Methyloxazole Iminium_Salt Iminium Salt Intermediate 4-Methyloxazole->Iminium_Salt + Vilsmeier Reagent Hydrolysis Hydrolysis (aq. NaHCO3) Iminium_Salt->Hydrolysis Product 4-Methyl-1,3-oxazole- 5-carbaldehyde Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction by TLC Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Polar_Impurity Highly Polar Impurity? SM_Present->Polar_Impurity No Optimize_Reaction Optimize Reaction: - Increase time/temperature - Increase Vilsmeier reagent stoichiometry SM_Present->Optimize_Reaction Yes Improve_Workup Improve Work-up: - Ensure complete hydrolysis (check pH) - Thorough extraction Polar_Impurity->Improve_Workup Yes Check_Reagents Check Reagent Quality: - Use anhydrous DMF - Use fresh POCl3 Polar_Impurity->Check_Reagents No Success Pure Product, Good Yield Optimize_Reaction->Success Improve_Workup->Success Check_Reagents->Success

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde, with a specific focus on the critical role of temperature. The information is structured to address common issues encountered in the laboratory, explaining the causality behind experimental choices to ensure procedural success and scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard method for synthesizing this compound, and why is temperature so important?

The most common and effective method for this synthesis is the Vilsmeier-Haack reaction .[1][2] This reaction involves the formylation of an electron-rich heteroaromatic compound, in this case, 4-methyloxazole, using a "Vilsmeier reagent."[3][4] This reagent is an electrophilic iminium salt, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

Temperature is a critical parameter for two primary reasons:

  • Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ to form the active Vilsmeier reagent is exothermic.[6] Without strict temperature control, typically cooling to 0-10 °C, the reaction can become too vigorous, leading to the decomposition of the reagent and the formation of unwanted byproducts.[6]

  • Electrophilic Substitution: The subsequent attack of the electron-rich 4-methyloxazole on the Vilsmeier reagent is highly temperature-sensitive. Oxazole rings, while aromatic, can be prone to decomposition or side reactions under harsh conditions (e.g., high temperatures or extreme pH).[7] Precise temperature management ensures the selective formylation at the C5 position, maximizing yield and purity.

Q2: My reaction yield is consistently low. How does temperature contribute to this, and what is the optimal range?

Low yields are a frequent problem directly linked to improper temperature control during the Vilsmeier-Haack reaction.

  • If the Temperature is Too High (> 50 °C):

    • Decomposition: The oxazole ring can degrade at elevated temperatures, especially in the presence of the acidic reaction conditions generated.

    • Reagent Instability: The Vilsmeier reagent itself can decompose, reducing the concentration of the active formylating agent.

    • Side Reactions: Polymerization of the starting material or product can occur, leading to intractable tars and reducing the amount of desired product isolated.

  • If the Temperature is Too Low (Sub-zero during addition/reaction):

    • Slow Reaction Rate: The activation energy for the electrophilic attack may not be met, resulting in a sluggish or incomplete reaction. This leaves a significant amount of unreacted 4-methyloxazole starting material.

Optimal Temperature Profile: The reaction temperature is dependent on the reactivity of the substrate and generally ranges from below 0°C to 80°C.[5] For 4-methyloxazole, a staged temperature approach is recommended. The initial formation of the Vilsmeier reagent and the subsequent addition of the oxazole should be conducted at a low temperature to control the exothermic reaction. Following the addition, the temperature is typically raised to drive the reaction to completion.[6]

StageTemperature Range (°C)Rationale & Troubleshooting
Vilsmeier Reagent Formation 0 to 10 °CGoal: Control exothermic reaction. Issue: Temperature spikes lead to reagent decomposition. Fix: Ensure slow, dropwise addition of POCl₃ to DMF in an ice bath.
4-Methyloxazole Addition 0 to 10 °CGoal: Prevent runaway reaction and degradation of the oxazole. Issue: Rapid addition causes local heating. Fix: Add the oxazole solution dropwise to the cold Vilsmeier reagent.
Reaction Progression Room Temp to 40-50 °CGoal: Drive the reaction to completion. Issue: Incomplete reaction. Fix: After addition, allow the mixture to warm to room temperature and then gently heat for 2-4 hours, monitoring by TLC.[6]
Work-up/Quenching 0 to 5 °CGoal: Safely neutralize the reactive species. Issue: Uncontrolled quenching is hazardous. Fix: Cool the mixture in an ice bath before slowly adding a saturated aqueous base (e.g., sodium acetate or sodium bicarbonate).[6]
Q3: I'm observing significant impurities in my final product. What side reactions are caused by incorrect temperatures?

Temperature directly impacts the chemoselectivity of the reaction. The C5 position is the most electron-rich and sterically accessible on the 4-methyloxazole ring, making it the preferred site for electrophilic attack. However, improper temperature control can lead to several side products.

  • High-Temperature Impurities (> 50 °C):

    • Ring-Opened Products: Harsh conditions can lead to the cleavage of the oxazole ring, resulting in a complex mixture of impurities.

    • Polymeric Materials: The aldehyde product can polymerize or react further under excessive heat.

    • Di-formylated or Other Byproducts: While less common for this specific substrate, overly aggressive conditions can sometimes lead to reactions at other positions or with the methyl group.

  • Low-Temperature Impurities (< 0 °C for reaction progression):

    • The primary "impurity" will be your unreacted starting material, 4-methyloxazole, due to an incomplete reaction.

Visualizing the Impact of Temperature

The following diagram illustrates the critical temperature control points in the Vilsmeier-Haack synthesis of this compound and their outcomes.

Vilsmeier_Haack_Temperature_Effect cluster_start Reactants cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack cluster_product Final Product (after Hydrolysis) DMF DMF V_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->V_Reagent Step 1: 0-10 °C (Critical Cooling) POCl3 POCl₃ POCl3->V_Reagent Step 1: 0-10 °C (Critical Cooling) Oxazole 4-Methyloxazole Intermediate Iminium Salt Intermediate Oxazole->Intermediate Step 2: 0-10 °C (Slow Addition) V_Reagent->Intermediate Step 2: 0-10 °C (Slow Addition) Product 4-Methyl-1,3-oxazole- 5-carbaldehyde Intermediate->Product Step 3: Heat (40-50 °C) Optimal Path Byproducts Decomposition & Side Products Intermediate->Byproducts Too High Temp (>50 °C) LowYield Low Yield & Incomplete Reaction Intermediate->LowYield Too Low Temp (<20 °C)

Caption: Workflow showing temperature's effect on the Vilsmeier-Haack synthesis.

Recommended Experimental Protocol

This protocol is adapted from standard procedures for Vilsmeier-Haack formylation of electron-rich heterocycles and emphasizes strict temperature control.[6]

Materials:

  • 4-Methyloxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (1.2 eq.).

    • Cool the flask to 0 °C using an ice bath.

    • Begin stirring the DMF and add POCl₃ (1.1 eq.) dropwise via a syringe or dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition.

    • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture should become a thick, white slurry.

  • Formylation Reaction:

    • Dissolve 4-methyloxazole (1.0 eq.) in anhydrous DCM.

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent, which is still being cooled at 0 °C . Monitor the addition rate to keep the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion (as indicated by TLC), cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is highly exothermic and may release gas; proceed with caution.

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. The Chemists' Cookbook. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Name-Reaction.com. Vilsmeier-Haack Reaction. [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
  • Al-Ostoot, F. H., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Technical Support Center: Solvent Effects in 4-Methyl-1,3-oxazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, with a focus on the critical role of solvent selection in reaction outcomes.

Section 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses broad questions regarding the chemical nature of this compound and the general principles of solvent selection for its reactions.

Question: What makes this compound sensitive to solvent effects?

Answer: The reactivity of this compound is significantly influenced by solvent choice due to two key structural features:

  • The Oxazole Ring: The oxazole ring is an electron-rich heterocycle, but it also possesses heteroatoms (Nitrogen and Oxygen) with lone pairs that can engage in hydrogen bonding. The overall electron distribution and dipole moment of the molecule can be stabilized or destabilized by solvents of varying polarity. Photophysical studies on related oxazole derivatives show a pronounced solvatochromic effect, where the fluorescence spectra shift significantly with solvent polarity.[1] This indicates that the energy of the electronic states is solvent-dependent, which directly translates to solvent influence on reaction transition states.

  • The Aldehyde Group: The carbonyl group is inherently polar. The electrophilicity of the carbonyl carbon is crucial for reactions like Knoevenagel, Wittig, and Aldol condensations. Protic solvents can hydrogen-bond with the carbonyl oxygen, potentially altering its reactivity. Aprotic polar solvents can stabilize charged intermediates and transition states common in these reactions.

The interplay between the solvent and both the oxazole ring and the aldehyde functional group dictates reaction rates, yields, and sometimes even the reaction pathway.

Question: How do I choose a starting solvent for a new reaction with this aldehyde?

Answer: A logical approach to solvent screening is to consider the mechanism of the intended reaction.

  • For reactions involving polar or charged intermediates (e.g., Knoevenagel, Henry, Aldol condensations): Start with a polar aprotic solvent. Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are excellent choices. They can effectively solvate ionic intermediates without interfering with base catalysts.[2]

  • For reactions sensitive to stereochemistry (e.g., Wittig reaction): The choice is more nuanced. Non-polar solvents like Toluene or Tetrahydrofuran (THF) often favor the formation of Z-alkenes with non-stabilized ylides, whereas polar solvents can lead to mixtures or favor the E-alkene.[3]

  • For reactions requiring water removal (e.g., condensations): Consider a solvent that forms an azeotrope with water, such as Toluene or Benzene, allowing for removal with a Dean-Stark apparatus.[2]

Below is a decision-making workflow for initial solvent selection.

start Start: Select Reaction Type reaction_type What is the key intermediate? start->reaction_type charged_intermediate Charged Intermediate (e.g., Enolate, Carbanion) reaction_type->charged_intermediate Knoevenagel, Aldol, Henry neutral_intermediate Neutral/Concerted (e.g., Oxaphosphetane) reaction_type->neutral_intermediate Wittig, Cycloadditions polar_aprotic Choice 1: Polar Aprotic (MeCN, DMF, DMSO) charged_intermediate->polar_aprotic protic_solvent Consider Protic? (EtOH, MeOH) charged_intermediate->protic_solvent non_polar Choice 1: Non-Polar/Ethereal (Toluene, THF, Dioxane) neutral_intermediate->non_polar protic_ok Choice 2: Polar Protic (EtOH, MeOH, H2O) Caution: May slow reaction or cause side reactions. protic_solvent->protic_ok Base is weak & compatible

Caption: Initial solvent selection workflow.
Section 2: Troubleshooting Knoevenagel Condensation

The Knoevenagel condensation is a common reaction for forming a new carbon-carbon double bond from an aldehyde.

Question: My Knoevenagel condensation of this compound with malononitrile is slow and gives a low yield. What's wrong?

Answer: This is a classic troubleshooting scenario where the solvent is a primary suspect. Low yields in Knoevenagel condensations are frequently traced back to an inappropriate choice of catalyst or solvent.[2]

  • Analyze Your Solvent: What solvent are you using?

    • Protic Solvents (Ethanol, Methanol): While sometimes effective, protic solvents can solvate the basic catalyst (e.g., piperidine, DBU) and the carbanion intermediate through hydrogen bonding. This "caging" effect can reduce their nucleophilicity and slow the reaction down. For some systems, ethanol can provide good yields, but it is highly substrate-dependent.[4][5]

    • Non-Polar Solvents (Toluene, Hexane): These solvents may not effectively dissolve the reactants or stabilize the charged intermediates, leading to slow reaction rates and low conversion.[2]

  • Recommended Action - Switch to a Polar Aprotic Solvent: Aprotic polar solvents are often superior for this reaction. They can dissolve the reactants and stabilize the transition state without interfering with the catalyst.

    • Acetonitrile (MeCN) or DMF: These solvents are excellent choices and have been shown to provide high conversions and selectivity in short reaction times for similar condensations.[2]

    • Solvent-Free: For a green chemistry approach, grinding the reactants with a catalyst like ammonium acetate or gallium chloride at room temperature can be highly effective and may offer a high yield with simple work-up.[6][7]

Data from Analogous Thiophene Aldehyde Systems

AldehydeActive MethyleneCatalystSolventTemperatureTimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOHWater75°C (MW)20 min>95[8]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[8]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[8]

This data suggests that both aqueous and polar organic solvents can be highly effective, and optimization is key.

Question: I am observing side products. Could the solvent be the cause?

Answer: Yes. The solvent can influence the equilibrium of the reaction and the stability of potential side products.

  • Water as a Byproduct: The Knoevenagel condensation produces one equivalent of water.[2] In some solvent systems, the accumulation of water can lead to a reversible reaction, stalling it before completion. If you suspect this is an issue, switching to a solvent like Toluene and using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.[9]

  • Michael Addition: A common side reaction is the addition of a second molecule of the active methylene compound to your desired α,β-unsaturated product. This is more likely in conditions that favor the accumulation of the product while active starting materials are still present. Sometimes, changing the solvent to one where the product precipitates upon formation can mitigate this issue.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a starting point for the reaction, with notes on solvent-based optimization.

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Combine Aldehyde (1 eq) & Malononitrile (1.1 eq) in chosen solvent (e.g., MeCN). B 2. Add catalyst (e.g., Piperidine, 0.1 eq). A->B C 3. Stir at Room Temp or Heat (e.g., 60°C). B->C D 4. Monitor by TLC until aldehyde is consumed. C->D E 5. Cool to Room Temp. D->E F 6. Remove solvent under reduced pressure. E->F G 7. Purify by recrystallization (e.g., from EtOH) or column chromatography. F->G

Caption: Experimental workflow for Knoevenagel condensation.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in your chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).[8]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 50-80°C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[10]

  • Work-up: Once complete, cool the reaction mixture. If a precipitate has formed, collect it by filtration and wash with a small amount of cold solvent (e.g., ethanol). If no precipitate forms, concentrate the mixture under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[9]

Section 3: Troubleshooting Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes with high regioselectivity. However, its stereochemical outcome (E vs. Z isomer) is highly sensitive to conditions, especially the solvent.

Question: My Wittig reaction is giving a poor E/Z ratio. How can I improve the stereoselectivity using solvents?

Answer: The stereoselectivity of the Wittig reaction is a classic problem that is directly tied to the solvent system. The outcome depends on the stability of the phosphorus ylide and the reversibility of the initial cycloaddition to form the oxaphosphetane intermediate.[11]

  • For Stabilized Ylides (e.g., from Ph₃P=CHCO₂Et): These reactions are typically under thermodynamic control and strongly favor the E-alkene . Solvent choice has a less dramatic effect on selectivity but can impact the rate. Polar solvents can accelerate the reaction.

  • For Non-Stabilized Ylides (e.g., from Ph₃P=CH₂): These reactions are under kinetic control and the solvent plays a pivotal role.

    • Non-Polar, Aprotic Solvents (Toluene, THF, Diethyl Ether): These solvents promote a rapid, irreversible formation of the cis-oxaphosphetane, which decomposes to the Z-alkene .[3] This is the standard condition for maximizing Z-selectivity.

    • Polar, Aprotic Solvents (DMF, DCM): These solvents can stabilize the betaine intermediate, allowing for equilibration to the more thermodynamically stable trans-betaine, which leads to the E-alkene . A study by Pandolfi et al. showed that for a semi-stabilized ylide, the Z/E ratio decreased from 81/19 in Toluene to 50/50 in Dichloromethane (DCM).[3]

    • Protic Solvents (Methanol, Ethanol, Water): These solvents strongly promote E-selectivity by stabilizing the betaine intermediate and facilitating its equilibration. In some cases, aqueous Wittig reactions can be highly efficient and selective for the E-product.

Summary of Solvent Effects on Wittig Stereoselectivity (Non-Stabilized Ylides)

Solvent TypePolarityTypical SolventsPredominant IsomerMechanistic Rationale
Non-Polar AproticLowToluene, THF, HexaneZ-alkene Kinetic control, rapid/irreversible cycloaddition
Polar AproticHighDMF, MeCN, DCME/Z Mixture or E-alkene Betaine stabilization, allows equilibration
Polar ProticHighH₂O, EtOH, MeOHE-alkene Strong betaine stabilization and equilibration
Protocol: One-Pot Aqueous Wittig Reaction

This "green" protocol, adapted from Bergdahl et al., is effective for stabilized ylides and provides the E-alkene.

Step-by-Step Methodology:

  • Setup: In a test tube or round-bottom flask, add triphenylphosphine (1.4 eq) and a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per mmol of aldehyde). Stir vigorously for 1 minute.

  • Reagent Addition: To the suspension, add the α-bromoester (e.g., methyl bromoacetate, 1.6 eq) followed by this compound (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.

  • Work-up: Quench the reaction with 1.0 M H₂SO₄. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate, concentrate, and purify by column chromatography to separate the product from the triphenylphosphine oxide byproduct.

References
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Polo, C., & Bertolasi, V. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38, 1347-1357. [Link]
  • ChemInform. (2010).
  • Li, Z., et al. (2015). A promiscuous acyl-peptide releasing enzyme from a hyperthermophile for nitroaldol (Henry) reaction. Green Chemistry. [Link]
  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
  • Pandolfi, E. M., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • Girija, C.R., & Muralidhar, L. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 523-527. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
  • Singh, P., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 1-5. [Link]
  • Adejayan, J. S., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-11. [Link]
  • Hsieh, M.-C., et al. (2019). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. RSC Advances, 9, 28987-28994. [Link]
  • ResearchGate. (2015). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
  • Ben-Ammar, O., et al. (2020). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). Chemistry, 2(4), 937-947. [Link]
  • Evans, D.A., et al. (2003). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Angewandte Chemie International Edition, 42(15), 1754-1758. [Link]
  • Science of Synthesis. (2010).
  • Odedra, A., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(4), 1899-1910. [Link]
  • Delaware Valley University. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
  • Gierczak, T., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(4), 6090-6113. [Link]
  • ResearchGate. (n.d.).

Sources

Navigating the Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and achieve optimal results.

I. Catalyst and Method Selection: A Strategic Overview

The synthesis of this compound primarily revolves around the introduction of a formyl group onto the 4-methyloxazole ring. The choice of catalyst and synthetic route is critical and depends on factors such as substrate reactivity, desired regioselectivity, and available laboratory capabilities. The oxazole ring is generally considered electron-deficient, which makes classical electrophilic aromatic substitution reactions challenging.[1] However, with the right approach, functionalization can be achieved efficiently.

Two principal methods have proven effective for this transformation:

  • Vilsmeier-Haack Formylation: A classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[3][4]

  • Lithiation followed by Electrophilic Quench: A more targeted approach that involves the deprotonation of the oxazole ring using a strong organolithium base to create a potent nucleophile. This intermediate is then reacted with a formylating agent, such as DMF.[5] This method can offer higher regioselectivity, particularly when electrophilic substitution might lead to a mixture of products.

The following sections will delve into the specifics of each method, including detailed protocols and troubleshooting guidance.

II. Vilsmeier-Haack Formylation: A Detailed Protocol and Troubleshooting

The Vilsmeier-Haack reaction is a powerful tool for the formylation of 4-methyloxazole. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the oxazole ring. Based on the electronic properties of the 4-methyloxazole ring, the formylation is expected to occur at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole

Materials:

  • 4-Methyloxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent. A yellowish or orange color change is often indicative of reagent formation.[6]

  • Reaction with 4-Methyloxazole:

    • Dissolve 4-methyloxazole (1.0 equivalent) in anhydrous DCM.

    • Add the 4-methyloxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • The reaction can then be heated to 40-50 °C and stirred for 2-4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the mixture in an ice bath.

    • Carefully quench the reaction by the dropwise addition of a saturated aqueous sodium acetate solution. Stir vigorously for 30 minutes.[1]

    • Transfer the mixture to a separatory funnel.

    • Dilute with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by water and brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography to yield pure this compound.

Troubleshooting Guide for Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous DMF and fresh POCl₃.[7]
Insufficiently activated oxazole ring.While 4-methyloxazole is reactive enough, for less reactive substrates, increasing the reaction temperature or time might be necessary. However, be cautious of potential side reactions.[7]
Incomplete reaction.Monitor the reaction closely by TLC until the starting material is consumed. Consider extending the reaction time at the recommended temperature.
Formation of Multiple Products/Side Reactions Diformylation or formylation at an undesired position.While formylation is expected at C5, other isomers are possible. Careful control of reaction stoichiometry and temperature can minimize side products. Purification by column chromatography is crucial to isolate the desired isomer.
Decomposition of starting material or product.Avoid excessive heating and prolonged reaction times. Ensure a controlled and efficient work-up procedure.
Difficult Work-up Emulsion formation during extraction.The addition of brine during the work-up can help to break emulsions. Filtering the reaction mixture through a pad of celite before extraction may also be beneficial.
Product is water-soluble.If the product shows some solubility in the aqueous layer, perform multiple extractions with an organic solvent to maximize recovery.
Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Oxazole 4-Methyloxazole in DCM Oxazole->ReactionMix 0 °C to 40-50 °C Quench Quench (aq. NaOAc) ReactionMix->Quench Extract Extraction (Ether) Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Methyl-1,3-oxazole- 5-carbaldehyde Purify->Product Lithiation_Pathway cluster_troubleshooting Troubleshooting Points Start Start: 4-Methyloxazole Lithiation Lithiation (n-BuLi or LDA, -78 °C) Start->Lithiation Quench Electrophilic Quench (DMF, -78 °C) Lithiation->Quench LowYield Low Yield? Lithiation->LowYield Workup Aqueous Work-up Quench->Workup Product This compound Workup->Product Regioisomers Regioisomers? LowYield->Regioisomers If yes, check regioselectivity Regioisomers->Lithiation Optimize base/conditions

Caption: Decision pathway for troubleshooting the lithiation and quench method.

IV. Alternative Catalytic Approaches: A Brief Outlook

While the Vilsmeier-Haack and lithiation methods are the most established routes, research into alternative catalytic formylation reactions is ongoing.

  • Palladium-Catalyzed Formylation: Palladium catalysts have been employed for the formylation of aryl halides and triflates. [8][9]The application of such methods to the direct C-H formylation of oxazoles is an area of active research but is not yet a standard procedure.

  • Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in organic synthesis. [10][11]While organocatalytic methods for formylation exist, their application to electron-deficient heterocycles like oxazoles is still being explored. [12] These alternative approaches may offer milder reaction conditions and improved functional group tolerance in the future, but currently, the Vilsmeier-Haack and lithiation methods remain the most reliable choices for the synthesis of this compound.

V. Product Characterization

Accurate characterization of the final product is essential. The following are expected spectroscopic data for this compound.

Spectroscopic Data:

Technique Expected Features
¹H NMR Signals corresponding to the aldehyde proton (CHO), the oxazole ring proton, and the methyl group protons (CH₃).
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring, and the methyl carbon.
IR Spectroscopy A characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, and bands associated with the oxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₅H₅NO₂).

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

VI. Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is not working, even with fresh reagents. What else could be the problem?

A1: Besides reagent quality, ensure that your DMF is truly anhydrous. DMF is hygroscopic and can absorb moisture from the air. Also, check the quality of your 4-methyloxazole starting material. Impurities in the starting material can interfere with the reaction. Finally, ensure that the temperature during the formation of the Vilsmeier reagent is strictly controlled.

Q2: I am getting a mixture of isomers in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?

A2: While the C5 position is electronically favored, some formylation at other positions can occur. To improve regioselectivity, you can try lowering the reaction temperature and using a slight excess of the oxazole substrate relative to the Vilsmeier reagent. However, chromatographic purification will likely still be necessary to isolate the pure C5 isomer. If regioselectivity remains a significant issue, the lithiation and quench method is a better alternative.

Q3: What are the main safety precautions to take when performing these reactions?

A3: Both POCl₃ and organolithium reagents are highly reactive and require careful handling. POCl₃ is corrosive and reacts violently with water. Organolithium reagents are pyrophoric and will ignite on contact with air. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I best purify the final product?

A4: Silica gel column chromatography is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The progress of the separation can be monitored by TLC.

VII. References

  • The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide - Benchchem. (URL: )

  • Troubleshooting guide for the formylation of aromatic amines. - Benchchem. (URL: )

  • Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles - Benchchem. (URL: )

  • Formylation - Common Conditions. (URL: [Link])

  • Supporting Information - ScienceOpen. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. (URL: [Link])

  • Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. - ResearchGate. (URL: [Link])

  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent - ResearchGate. (URL: [Link])

  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate. (URL: [Link])

  • 13 C and 1 H-NMR spectroscopic data ( 1 H 500 MH Z , 13 C 125 MH Z in Methanol-d 4 , δ in ppm) for isolated and synthetic compound 6. - ResearchGate. (URL: [Link])

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (URL: [Link])

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org.. (URL: [Link])

  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones - Organic Chemistry Portal. (URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (URL: [Link])

  • Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets - PMC - NIH. (URL: [Link])

  • Vilsmeier-Haack Reaction. (URL: [Link])

  • Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO 2 under Mild Conditions. (URL: [Link])

  • Organocatalysis - PMC - NIH. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (URL: [Link])

  • New advances in asymmetric organocatalysis II - Beilstein Journals. (URL: [Link])

  • Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives - PMC - NIH. (URL: [Link])

  • Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing). (URL: [Link])

Sources

Technical Support Center: Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the workup and purification of this key synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

I. Foundational Principles: The Vilsmeier-Haack Approach

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The process involves the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the electron-rich 4-methyloxazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during the workup to yield the desired aldehyde.[1]

II. Standard Workup Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar oxazole substrates.

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and cautiously add the reaction mixture to a vigorously stirred, pre-chilled saturated aqueous solution of sodium acetate. The basic nature of the sodium acetate neutralizes the acidic components and initiates the hydrolysis of the iminium salt intermediate to the aldehyde. Maintain the temperature below 20°C during this process to avoid potential side reactions.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by water, and finally with brine to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup and purification of this compound.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; Decomposition of the product during workup.Ensure the Vilsmeier-Haack reaction has gone to completion using TLC. For the workup, maintain low temperatures during quenching and neutralization to prevent product degradation. Oxazoles can be sensitive to strongly acidic or basic conditions.[3]
Oily or Impure Product After Evaporation Presence of residual DMF; Formation of side products.Residual DMF can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. If impurities persist, proceed to the purification protocol outlined in Section IV.
Formation of an Emulsion During Extraction The presence of polar byproducts or unreacted starting materials can stabilize emulsions.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product Contamination with Starting Material Incomplete reaction.If the starting 4-methyloxazole is observed, consider extending the reaction time or using a slight excess of the Vilsmeier reagent in subsequent runs. Careful column chromatography with a shallow solvent gradient may be necessary for separation.
Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for the Vilsmeier-Haack reaction itself?

A1: The Vilsmeier reagent is highly reactive towards water. Any moisture present will consume the reagent, leading to a decrease in the overall yield of the desired product. Therefore, using anhydrous solvents and reagents is critical for the success of the reaction.

Q2: I observe a tarry residue upon quenching the reaction. What could be the cause?

A2: The formation of a tarry, intractable residue can result from overheating the reaction or an uncontrolled quenching process.[3] It is essential to maintain careful temperature control throughout the reaction and to quench the reaction mixture slowly into a well-stirred, cold solution.

Q3: Can I use a different base for quenching the reaction?

A3: While sodium acetate is commonly used, other mild bases like sodium bicarbonate can also be employed. However, it is advisable to avoid strong bases like sodium hydroxide for the initial quench, as this can lead to unwanted side reactions or degradation of the product, given the potential sensitivity of the oxazole ring.

Q4: What is the expected regioselectivity of the formylation?

A4: For 4-methyloxazole, the formylation is expected to occur at the C5 position. This is due to the electronic properties of the oxazole ring, where the C5 position is generally more susceptible to electrophilic attack.

IV. Advanced Purification: The Sodium Bisulfite Adduct Method

For instances where standard extraction and washing procedures fail to yield a product of sufficient purity, the formation of a water-soluble sodium bisulfite adduct offers a highly effective purification strategy for aldehydes.[4][5][6][7][8]

Purification Protocol
  • Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol.[4] To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously for approximately 30 seconds.[5]

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Shake the funnel to extract any non-aldehydic impurities into the organic layer.[5]

  • Isolation of the Adduct: Separate the layers. The aqueous layer now contains the water-soluble bisulfite adduct of your desired aldehyde.

  • Regeneration of the Aldehyde: To recover the purified aldehyde, transfer the aqueous layer to a clean separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Slowly add a solution of sodium hydroxide until the aqueous layer is strongly basic (pH > 12).[4][8] This will reverse the adduct formation, releasing the free aldehyde.

  • Final Extraction and Workup: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

V. Visualization of the Workup Workflow

The following diagrams illustrate the logical flow of the standard and advanced purification workup procedures.

Standard_Workup reaction Completed Vilsmeier-Haack Reaction Mixture quench Quench with Saturated aq. NaOAc (0 °C) reaction->quench extract Extract with Organic Solvent (x3) quench->extract wash_bicarb Wash with Saturated aq. NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Standard workup procedure for this compound.

Bisulfite_Purification crude_product Crude Product in Methanol adduct_formation Add Saturated aq. NaHSO3 crude_product->adduct_formation extract_impurities Extract Impurities with Organic Solvent adduct_formation->extract_impurities aqueous_adduct Aqueous Layer (Bisulfite Adduct) extract_impurities->aqueous_adduct regenerate_aldehyde Basify with NaOH (pH > 12) aqueous_adduct->regenerate_aldehyde extract_product Extract with Organic Solvent regenerate_aldehyde->extract_product final_workup Wash, Dry, and Concentrate extract_product->final_workup pure_product Pure this compound final_workup->pure_product

Caption: Advanced purification using the sodium bisulfite adduct method.

VI. References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • JoVE Science Education Database. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical Studies, 7(6), 143-147. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

Sources

preventing decomposition of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable heterocyclic aldehyde. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Chemical Nature of this compound

This compound is a bifunctional molecule featuring a stable oxazole ring and a reactive aldehyde group. The oxazole ring, while aromatic, possesses inherent reactivity patterns that, combined with the electron-withdrawing nature of the C5-aldehyde substituent, dictate its stability.[1][2][3] This guide will address the most common challenges encountered when handling this compound, offering both proactive preventative measures and reactive troubleshooting solutions.

Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section provides answers to common questions regarding the proper storage and handling of this compound to proactively minimize degradation.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing decomposition. Based on the general stability of related heterocyclic compounds and aromatic aldehydes, the following conditions are strongly recommended:[4][5][6]

ConditionRecommendationRationale
Temperature Long-term: Freezer (-20°C). Short-term: Refrigerator (2-8°C).Low temperatures significantly slow down the rates of potential degradation reactions, including oxidation and polymerization.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The aldehyde group is susceptible to oxidation by atmospheric oxygen, which can convert it to the corresponding carboxylic acid.[7][8][9]
Light Store in an amber or opaque vial, protected from light.Aldehydes can be sensitive to light, which can catalyze oxidation and other degradation pathways.[4][10]
Container Use a tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents exposure to moisture and atmospheric oxygen. The inert liner prevents potential reactions with the cap material.

Q2: Which solvents are recommended for dissolving and storing solutions of this compound?

A2: For short-term experimental use, anhydrous aprotic solvents are generally preferred.

  • Recommended: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (ACN).

  • Use with Caution: Protic solvents like methanol or ethanol can potentially form acetals with the aldehyde group, especially in the presence of acid catalysts. While often reversible, this can complicate analysis and reactivity.

  • Avoid: Solvents containing water or peroxides. Water can participate in hydrolytic ring-opening, and peroxides are strong oxidizing agents.

Q3: Can I store the compound in a prepared stock solution?

A3: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be for the shortest possible time, under an inert atmosphere, at -20°C, and in an anhydrous aprotic solvent. Monitor for any color change or precipitation, which may indicate degradation.

Part 2: Troubleshooting Guide - Identifying and Solving Decomposition Issues

This section is structured to help you diagnose and address specific problems you may encounter during your experiments.

Issue 1: I observe a decrease in purity over time (e.g., in repeat analytical runs) or low assay results.

Possible Cause A: Oxidation of the Aldehyde

  • Symptom: Appearance of a new peak in your HPLC or GC analysis, often at a different retention time, and a corresponding decrease in the main peak area. In NMR, you might see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm, often broad).

  • Chemical Explanation: The aldehyde group is readily oxidized to a carboxylic acid (4-methyl-1,3-oxazole-5-carboxylic acid).[7][11] This is one of the most common degradation pathways for aldehydes and is accelerated by exposure to air (oxygen), light, and certain metal impurities.[4][10]

  • Solution:

    • Strict Inert Atmosphere: Handle the solid and all solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Solvent Purity: Use freshly opened anhydrous solvents or sparge solvents with an inert gas to remove dissolved oxygen.

    • Avoid Contamination: Ensure all glassware is scrupulously clean and free of residual oxidizing agents.

Issue 2: The solid material or my solution has developed a yellow or brownish color.

Possible Cause B: Polymerization

  • Symptom: The compound, which should be a white to off-white solid, develops a yellow or brown hue. Solutions may also become colored, or a sticky, insoluble residue may form.

  • Chemical Explanation: Aldehydes can undergo polymerization, forming polyacetals.[12][13][14] This process can be catalyzed by trace amounts of acid or base on glassware or in solvents. The resulting polymers are often colored and can be of variable molecular weight.

  • Solution:

    • Neutralize Glassware: Rinse glassware with a dilute solution of a weak base (like sodium bicarbonate), followed by thorough rinsing with deionized water and drying to remove acidic residues.

    • Purify Solvents: If solvent contamination is suspected, consider passing it through a column of neutral alumina to remove acidic or basic impurities.

    • Re-purification: If polymerization has occurred, the remaining monomer may be recoverable by recrystallization or column chromatography, though yields may be reduced.

Issue 3: My reaction is giving unexpected byproducts, suggesting the oxazole ring is not intact.

Possible Cause C: Hydrolytic Ring Opening

  • Symptom: Mass spectrometry or NMR data of your reaction mixture indicates the presence of fragments inconsistent with the intact oxazole structure. For instance, you might detect a species corresponding to an amido ketone.

  • Chemical Explanation: The oxazole ring can undergo acid-catalyzed hydrolysis.[15][16] Protonation of the ring nitrogen makes the C=N bond susceptible to nucleophilic attack by water, leading to ring cleavage. While generally more resistant than some other heterocycles, this can occur under strongly acidic reaction or workup conditions.

  • Solution:

    • pH Control: Avoid strongly acidic conditions (pH < 4) where possible. If an acidic catalyst is required, use the mildest acid at the lowest effective concentration.

    • Aqueous Workup: When performing an aqueous workup, use buffered solutions or neutralize acidic layers promptly with a weak base (e.g., saturated sodium bicarbonate solution). Avoid prolonged contact with aqueous acid.

    • Temperature Control: Perform acidic steps at the lowest practical temperature to minimize the rate of hydrolysis.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Inert Atmosphere Handling for Solutions

This protocol details the "freeze-pump-thaw" method for deoxygenating a solvent before preparing a solution of this compound.

  • Place the required volume of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

  • The deoxygenated solvent is now ready for use. Add the solid this compound under a positive pressure of the inert gas.

Diagram 1: Key Decomposition Pathways

DecompositionPathways cluster_conditions Degradation Triggers Main This compound Oxidized 4-Methyl-1,3-oxazole-5-carboxylic acid Main->Oxidized Oxidation Polymer Polymer / Oligomers Main->Polymer Polymerization Hydrolyzed Ring-Opened Products (e.g., Amido Ketone) Main->Hydrolyzed Hydrolysis Air Air (O2), Light Air->Oxidized AcidBase Trace Acid / Base AcidBase->Polymer WaterAcid Water + Strong Acid WaterAcid->Hydrolyzed

Caption: Major degradation pathways for this compound.

Protocol 2: Analytical Workflow for Purity Assessment by HPLC

This outlines a general HPLC method for monitoring the purity of the compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: Start with 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition (e.g., 10% Acetonitrile/water). Filter through a 0.22 µm syringe filter before injection.

  • Analysis: The appearance of new peaks, especially an earlier-eluting, broader peak (often indicative of the more polar carboxylic acid), suggests degradation.

Diagram 2: Troubleshooting Logic Flow

TroubleshootingFlow Start Experiment Issue Observed (e.g., low yield, discoloration, impurity peaks) Q1 Is the solid or solution discolored (yellow/brown)? Start->Q1 Q2 Do analytical data (HPLC/NMR) show a new peak consistent with a carboxylic acid? Q1->Q2 No H1 Hypothesis: Polymerization Q1->H1 Yes Q3 Are you using strongly acidic conditions (pH < 4)? Q2->Q3 No H2 Hypothesis: Oxidation Q2->H2 Yes H3 Hypothesis: Ring Hydrolysis Q3->H3 Yes S1 Solution: - Use neutral, dry glassware. - Purify solvents. H1->S1 S2 Solution: - Use inert atmosphere. - Use deoxygenated solvents. - Protect from light. H2->S2 S3 Solution: - Buffer reaction mixture. - Minimize contact with aqueous acid. - Use mildest acid possible. H3->S3

Caption: A logical workflow for troubleshooting common decomposition issues.

References

  • Scribd. Aldehyde Polymerization Mechanism.
  • Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 93(9), 1605–1608.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
  • Reddy, A., & Singh, A. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications.
  • Sharghi, H., & Sarvari, M. H. (2003). Oxidation of aromatic aldehydes to their corresponding carboxylic acids with a comparable yield under similar conditions. Journal of the Iranian Chemical Society, 1(1), 36-39.
  • Chemistry Stack Exchange. (2018). Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?
  • Capon, B., & Nimmo, K. (1975). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1113-1118.
  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids.
  • American Chemical Society. (2021). Embracing the challenges of aldehyde polymerization.
  • ResearchGate. (2018). Figure S3 -The NMR characterization of XA-O's degradation products.
  • Quora. (2018). Does ketone do a polymerization reaction?
  • Controlled Radical Polymerization. (2002). HIGHLIGHT - Addition Polymers of Aldehydes.
  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
  • National Institutes of Health. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES.
  • YouTube. (2020). POLYMERIZATION REACTIONS OF ALDEHYDES AND KETONES.
  • MDPI. (2023). Aldehydes: What We Should Know About Them.
  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • Scirp.org. (2016). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
  • Assay Technology. (2021). Determination of Shelf Life for Aldehyde Monitors.
  • GC/MS Application Note. Determination of Stale Aldehydes in Beer by SPME/GC-MS. Available at: [https://www.palsystem.com/fileadmin/user_upload/applications/ alimentaires/AP-2010-01_Aldehydes_in_beer.pdf]([Link] alimentaires/AP-2010-01_Aldehydes_in_beer.pdf)
  • ResearchGate. (2025). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection.
  • Waters. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ACS Publications. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings.
  • ResearchGate. (2018). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. Oxazole.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Aurora Pro Scientific. (2022). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2025). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • IntechOpen. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food.
  • Semantic Scholar. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • International Journal of Medical and Pharmaceutical Research. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • SpringerLink. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives.
  • Royal Society of Chemistry. (2022). Acetaldehyde in the indoor environment.
  • Taylor & Francis Online. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry.
  • U.S. EPA. (1969). Air Pollution Aspects of Aldehydes.
  • PubMed. (1987). 1H NMR Study of Degradation Mechanisms of Oxacephem Derivatives With Various 3'-substituents in Alkaline Solution.
  • CONICET. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the ¹H NMR spectroscopic signature of 4-methyl-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who rely on precise structural elucidation to advance their work. We will dissect the nuanced ¹H NMR spectrum of this molecule, compare it with relevant alternatives, and provide the experimental context necessary for robust and reproducible results.

Introduction: The Structural Significance of a Substituted Oxazole

This compound is a heterocyclic compound of interest in synthetic chemistry and medicinal research due to the prevalence of the oxazole ring in biologically active molecules. The precise arrangement of its substituents—a methyl group and a formyl (aldehyde) group—on the oxazole core creates a unique electronic environment. Understanding the ¹H NMR spectrum is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical environments.

This guide will provide a detailed analysis of its predicted ¹H NMR spectrum, a comparison with structurally similar compounds, and a standardized protocol for sample preparation and data acquisition.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified ¹H NMR spectrum for this specific molecule is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous structures.

The molecule has three distinct proton environments that will give rise to three signals in the ¹H NMR spectrum:

  • The Aldehyde Proton (-CHO)

  • The Oxazole Ring Proton (H-2)

  • The Methyl Group Protons (-CH₃)

Below is a table summarizing the predicted chemical shifts, multiplicities, and coupling constants.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.2Singlet (s)1HN/A
Oxazole (H-2)8.0 - 8.5Singlet (s)1HN/A
Methyl (-CH₃)2.4 - 2.7Singlet (s)3HN/A
Causality Behind the Predicted Chemical Shifts
  • Aldehyde Proton (9.8 - 10.2 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. This consistently places its resonance in the far downfield region of the spectrum.

  • Oxazole Proton (8.0 - 8.5 ppm): The single proton on the oxazole ring (at the C-2 position) is in an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms in the ring withdraw electron density, deshielding this proton and shifting it downfield.

  • Methyl Protons (2.4 - 2.7 ppm): The methyl group is attached to an sp²-hybridized carbon of the oxazole ring. This environment is more deshielded than a methyl group on an alkane but less so than protons directly on the aromatic ring.

Note on Multiplicity: In the absence of adjacent protons, all signals are predicted to be singlets. There are no protons on neighboring atoms to cause spin-spin splitting.

Comparative Analysis: Distinguishing this compound from Structural Analogs

To appreciate the unique spectral features of our target molecule, it is instructive to compare its predicted ¹H NMR data with that of structurally related compounds.

Compound Aldehyde Proton (δ, ppm) Ring Proton(s) (δ, ppm) Methyl Proton(s) (δ, ppm) Key Differentiating Features
This compound (Predicted) 9.8 - 10.28.0 - 8.5 (H-2)2.4 - 2.7Presence of a single oxazole proton signal and a methyl signal.
4-Methyl-1H-imidazole-5-carbaldehyde [1]~9.73~7.83 (imidazole C-H)~2.38The imidazole ring proton is typically more shielded (further upfield) than the oxazole H-2 proton. The NH proton will also be present, often as a broad singlet.
Furan-2-carbaldehyde ~9.6~7.6 (H-5), ~7.2 (H-3), ~6.5 (H-4)N/AFuran-2-carbaldehyde lacks a methyl group and displays a more complex set of three coupled signals for the furan ring protons.
4-Methylthiazole-5-carbaldehyde ~10.0~8.9 (H-2)~2.7The thiazole ring proton (H-2) is significantly more deshielded than the corresponding proton in the oxazole analog due to the influence of the sulfur atom.

This comparative data underscores how subtle changes in the heterocyclic core—substituting oxygen with nitrogen or sulfur—induce significant and predictable shifts in the ¹H NMR spectrum, allowing for unambiguous identification.

Experimental Protocol for ¹H NMR Analysis

A reliable ¹H NMR spectrum is contingent on meticulous sample preparation and appropriate data acquisition parameters.

I. Sample Preparation

A standardized protocol ensures consistency and high-quality data.

NMR_Sample_Preparation_Workflow cluster_Preparation Sample Preparation cluster_Analysis NMR Acquisition A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B Solubilize C Filter Solution Through Glass Wool Plug into NMR Tube B->C Remove Particulates D Cap and Invert to Mix C->D Homogenize E Insert Sample into Spectrometer D->E Transfer to Spectrometer F Lock, Tune, and Shim E->F Calibrate G Acquire ¹H NMR Spectrum F->G Measure H Process Data (FT, Phasing, Baseline Correction) G->H Analyze

Caption: Workflow for NMR sample preparation and data acquisition.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with different solubility profiles, other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used.[2]

  • Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[1][2]

  • Filtration: It is critical to filter the sample solution into the NMR tube to remove any particulate matter, which can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[1]

  • Internal Standard: While the residual solvent peak can often be used for calibration, for precise measurements, an internal standard like tetramethylsilane (TMS) can be added.[2]

II. Data Acquisition Parameters

The following are standard parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer.

Parameter Typical Value Rationale
Spectral Width (SW) 12 - 16 ppmEnsures all expected proton signals, from alkyl to aldehyde, are captured.
Acquisition Time (AQ) 2 - 4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 1 - 5 secondsAllows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration.
Number of Scans (NS) 8 - 16Sufficient for good signal-to-noise ratio for a sample of this concentration.
Pulse Angle 30-45 degreesA smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal intensity for qualitative analysis. For quantitative analysis, a 90-degree pulse with a longer relaxation delay (5 x T1) is recommended.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, with three distinct singlets corresponding to the aldehyde, oxazole, and methyl protons. The characteristic downfield shifts of the aldehyde and oxazole protons are key identifiers. By comparing this predicted spectrum with those of analogous heterocyclic aldehydes, researchers can confidently confirm the structure of their synthesized material. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • University of California, Davis. NMR Sample Preparation.

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectrum of 4-Methyl-1,3-oxazole-5-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Predicted 13C NMR Spectrum of 4-Methyl-1,3-oxazole-5-carbaldehyde

The structure of this compound contains five distinct carbon environments, which will each give rise to a unique signal in the 13C NMR spectrum. The predicted chemical shifts are based on the analysis of substituent effects on the oxazole ring and known chemical shift ranges for methyl and aldehyde carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbaldehyde)185 - 195The carbon of an aldehyde group typically resonates in this downfield region due to the strong deshielding effect of the doubly bonded oxygen atom.[1]
C2 150 - 155Situated between two electronegative atoms (nitrogen and oxygen) in the oxazole ring, the C2 carbon is significantly deshielded.[2][3]
C4 140 - 145The presence of the electron-donating methyl group and the electron-withdrawing aldehyde group influences the chemical shift of this carbon. In substituted oxazoles, C4 and C5 chemical shifts are sensitive to the electronic nature of the substituents.[2]
C5 155 - 160This carbon is directly attached to the electron-withdrawing carbaldehyde group, leading to a downfield shift. Its position in the heterocyclic ring also contributes to its chemical shift.
CH3 (Methyl)10 - 15Methyl groups attached to sp2 hybridized carbons, such as those in aromatic or heteroaromatic rings, typically appear in this upfield region.[1][4]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental 13C NMR data of related oxazole and aldehyde-containing molecules.

Comparison with Substituted Oxazoles

The 13C NMR spectra of various substituted oxazoles provide a foundational understanding of the chemical shifts of the ring carbons. For instance, a study on mono- and disubstituted oxazoles demonstrated that the C2 carbon consistently resonates at the lowest field (around 150 ppm when unsubstituted), a characteristic attributed to its position between the nitrogen and oxygen atoms.[2][3] The chemical shifts of C4 and C5 are more variable and are influenced by the electronic properties of the substituents.[2] The introduction of a methyl group generally causes a small shielding effect on adjacent carbons.

Comparison with Heterocyclic Aldehydes

The chemical shift of the aldehyde carbon is a key feature. In related heterocyclic systems, such as 4-methyl-5-imidazolecarboxaldehyde, the aldehyde carbon signal appears downfield.[5][6] While the specific ring system influences the exact chemical shift, the presence of the formyl group consistently results in a signal in the 185-200 ppm range.[1]

CompoundC=O (ppm)Ring Carbons (ppm)Methyl Carbon (ppm)
4-Methylbenzaldehyde ~192~129-137~22
Predicted: this compound 185 - 195C2: 150-155, C4: 140-145, C5: 155-16010 - 15
Related: 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates N/A (Ester C=O ~160-170)C3: ~150, C4: ~108, C5: ~179N/A

Note: The data for 4-Methylbenzaldehyde is derived from publicly available spectral databases. The data for the 1,2-oxazole carboxylate is from a study on related building blocks and illustrates the chemical shifts of the oxazole ring carbons.[7]

Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended for achieving high-quality results.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

NMR Spectrometer Setup
  • Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

Visualizing the Predicted Spectrum and Workflow

Predicted 13C NMR Chemical Shifts

G cluster_molecule This compound cluster_spectrum Predicted 13C NMR Spectrum (ppm) C_aldehyde C=O C_aldehyde_peak C_aldehyde->C_aldehyde_peak C5 C5 C5_peak C5->C5_peak C4 C4 C4_peak C4->C4_peak C2 C2 C2_peak C2->C2_peak C_methyl CH3 C_methyl_peak C_methyl->C_methyl_peak axis 200      180      160      140      120      100      80      60      40      20      0

Caption: Predicted 13C NMR spectrum of this compound.

Workflow for Spectral Analysis and Confirmation

G cluster_experimental Experimental cluster_analysis Data Analysis cluster_validation Validation sample_prep Sample Preparation nmr_acquisition 13C NMR Acquisition sample_prep->nmr_acquisition process_spectrum Process Spectrum (FT, Phasing, Baseline Correction) nmr_acquisition->process_spectrum peak_picking Peak Picking & Integration process_spectrum->peak_picking assign_peaks Assign Peaks based on Prediction and Comparative Data peak_picking->assign_peaks dept_experiment DEPT-135/90 Experiment (Differentiate CH, CH2, CH3) assign_peaks->dept_experiment hmqc_hsqc 2D NMR (HMQC/HSQC) (Correlate 1H and 13C) assign_peaks->hmqc_hsqc hmbc 2D NMR (HMBC) (Long-range H-C Correlations) assign_peaks->hmbc final_structure Confirm Structure dept_experiment->final_structure hmqc_hsqc->final_structure hmbc->final_structure

Caption: Workflow for the acquisition and validation of the 13C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of this compound. By systematically evaluating the electronic environment of each carbon atom and drawing comparisons with well-characterized analogous structures, we have established a reliable set of expected chemical shifts. This information is critical for researchers working with this and similar heterocyclic compounds, providing a strong foundation for spectral interpretation and structural verification. The outlined experimental protocols and validation workflows further equip scientists with the necessary tools to confidently characterize this molecule.

References

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170.
  • Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
  • Human Metabolome Database. (2015). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • Hussein, M. B., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem.
  • PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.
  • Al. Abodi, A. J. K., Majed, N., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • PubChemLite. (n.d.). This compound (C5H5NO2).
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • University of Groningen. (n.d.). Carbon-13 nuclear magnetic resonance spectra of oxazoles.
  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Al. Abodi, A. J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Taylor & Francis Online. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

Sources

mass spectrometry fragmentation of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methyl-1,3-oxazole-5-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document moves beyond a simple spectral interpretation to explore the mechanistic underpinnings of the molecule's fragmentation pathways. We will compare these pathways to established fragmentation patterns of related heterocyclic and aldehydic compounds, supported by data and established principles of mass spectrometry.

Foundational Principles: Electron Ionization and Heterocyclic Fragmentation

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase. This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[1]. The molecular ion peak in the mass spectrum confirms the molecular weight of the analyte; for this compound (C₅H₅NO₂), the nominal molecular weight is 111 g/mol , with a precise monoisotopic mass of 111.032 Da[2].

Due to the high energy imparted during ionization, the molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to produce a collection of smaller, more stable ions[1]. The resulting mass spectrum is a unique fingerprint of the molecule, with the fragmentation pattern providing rich structural information.

For heterocyclic compounds like oxazoles, the aromatic ring lends considerable stability, often resulting in an intense molecular ion peak[3][4]. However, the presence of heteroatoms (nitrogen and oxygen) and substituents dictates the specific fragmentation pathways. The fragmentation of the oxazole ring itself typically involves the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or acetylene (C₂H₂) through complex rearrangements[3][5]. The substituents play a directing role, with functional groups like aldehydes introducing their own characteristic fragmentation channels, primarily through α-cleavage[6][7].

The Fragmentation Cascade of this compound

The mass spectrum of this compound is dominated by fragmentation events initiated at the aldehyde group and subsequent cleavages of the oxazole ring. The proposed major fragmentation pathways are detailed below.

Pathway A: Primary Fragmentation at the Aldehyde Group

The aldehyde functionality is the most reactive site for initial fragmentation. Two primary cleavage events are expected:

  • Loss of a Hydrogen Radical (H•): Cleavage of the formyl C-H bond is a characteristic fragmentation for aldehydes, leading to the formation of a highly stable [M-1]⁺ acylium ion. This ion is resonance-stabilized, often resulting in a very abundant peak in the spectrum[6][7].

    • M⁺• (m/z 111) → [M-H]⁺ (m/z 110) + H•

  • Loss of a Formyl Radical (•CHO): α-cleavage involving the C-C bond between the oxazole ring and the carbonyl group results in the loss of a neutral formyl radical (29 Da). This produces a stable 4-methyl-1,3-oxazolyl cation.

    • M⁺• (m/z 111) → [M-CHO]⁺ (m/z 82) + •CHO

Pathway B: Secondary Fragmentation - Decarbonylation

The [M-H]⁺ acylium ion formed in Pathway A is primed for a subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da). This decarbonylation reaction is a hallmark of aromatic and heterocyclic aldehydes and also leads to the formation of the 4-methyl-1,3-oxazolyl cation at m/z 82.

  • [M-H]⁺ (m/z 110) → [C₄H₅NO]⁺ (m/z 82) + CO

Pathway C: Tertiary Fragmentation - Oxazole Ring Cleavage

The key fragment ion at m/z 82, the 4-methyl-1,3-oxazolyl cation, undergoes further fragmentation, revealing the structure of the heterocyclic core. Based on established oxazole fragmentation patterns, a retro-Diels-Alder-like cleavage or other complex rearrangements can occur[3]. A plausible pathway involves the expulsion of a stable neutral molecule, acetonitrile (CH₃CN), which contains the C4-methyl group and the ring nitrogen.

  • [C₄H₅NO]⁺ (m/z 82) → [C₂HO]⁺ (m/z 41) + CH₃CN

The resulting ion at m/z 41 corresponds to the propynoyl cation, a common small fragment in mass spectrometry.

Summary of Key Fragments and Comparison

The fragmentation of this compound presents a classic case where the fragmentation is directed by the most labile functional group (the aldehyde) and followed by the characteristic breakdown of the heterocyclic core.

m/z Proposed Ion Structure Neutral Loss Pathway Comments
111[C₅H₅NO₂]⁺•-Molecular Ion (M⁺•)Confirms the molecular weight. Expected to be of moderate to high intensity due to the aromatic ring.
110[C₅H₄NO₂]⁺H• (1 Da)AFormation of a stable acylium ion. A major peak is expected.
82[C₄H₅N]⁺••CHO (29 Da)AResult of α-cleavage, a characteristic aldehyde fragmentation. Also formed via Pathway B.
82[C₄H₅N]⁺•CO (28 Da)BFormed from the m/z 110 ion. This convergence often makes m/z 82 a significant peak.
41[C₂HO]⁺CH₃CN (41 Da)CRepresents the cleavage of the oxazole ring itself.

This fragmentation pattern can be compared to simpler analogues. For instance, unsubstituted oxazole primarily shows losses of HCO• and HCN[3]. In our case, the aldehyde group provides a more favorable, lower-energy pathway (loss of H• and •CHO) that dominates the initial fragmentation. Similarly, the fragmentation of simple aliphatic aldehydes also shows prominent [M-H]⁺ and [M-CHO]⁺ peaks, confirming the directing influence of this functional group[7][8].

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation cascade can be represented diagrammatically.

Fragmentation_Pathway M Molecular Ion (M⁺•) m/z 111 F110 Acylium Ion [M-H]⁺ m/z 110 M->F110 - H• F82 4-Methyl-oxazolyl Cation [M-CHO]⁺ m/z 82 M->F82 - •CHO F110->F82 - CO F41 Propynoyl Cation [C₂HO]⁺ m/z 41 F82->F41 - CH₃CN

Caption: Proposed EI fragmentation pathway for this compound.

Recommended Experimental Protocol

To acquire a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended. This protocol is designed for a standard GC-MS or a direct insertion probe setup.

Objective: To obtain a reproducible 70 eV electron ionization mass spectrum and confirm the fragmentation patterns discussed.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with Direct Insertion Probe

  • Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the final concentration is in the range of 10-100 µg/mL for GC-MS injection. For a direct probe, a smaller, more concentrated sample may be used.

  • GC-MS Method (Recommended):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that allows for comparison with library spectra and ensures sufficient fragmentation.

    • Source Temperature: 230 °C. This ensures the sample remains in the gas phase without thermal degradation.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200. This range will cover the molecular ion and all significant fragments.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak at m/z 111.

    • Identify and label the key fragment ions at m/z 110, 82, and 41.

    • Compare the relative abundances of the peaks to the proposed fragmentation pathways. The stability of the resulting ions and neutral losses will govern these abundances.

Conclusion

The fragmentation pattern of this compound under electron ionization is a logical and predictable process governed by the fundamental principles of mass spectrometry. The initial fragmentation is directed by the aldehyde substituent, leading to the formation of highly characteristic and stable acylium ([M-H]⁺) and heterocyclic ([M-CHO]⁺) cations. Subsequent fragmentation of the oxazole ring provides deeper structural confirmation. This guide provides a robust framework for the identification and structural elucidation of this and related substituted oxazole compounds, serving as a valuable resource for researchers in the field.

References

  • Source: HETEROCYCLES, Vol. 14, No.
  • Title: Lecture 25 : Mass and Infrared Spectrocopies Source: NPTEL Archive URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: Fragmentation patterns in the mass spectra of organic compounds Source: Chemguide URL:[Link]
  • Title: this compound (C5H5NO2) Source: PubChemLite URL:[Link]
  • Title: Mass Spectrometry of Heterocyclic Compounds Source: Google Books URL
  • Title: Mecanismes de Fragmentation de l'Oxazole Source: ResearchG
  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL:[Link]

Sources

A Comparative Spectroscopic Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic profile of 4-methyl-1,3-oxazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Recognizing the critical role of precise structural elucidation, this document presents a comparative study, juxtaposing the vibrational characteristics of the target molecule with those of key structural analogs: the foundational aromatic aldehyde, benzaldehyde; a related heterocyclic aldehyde, furfural; and the parent ring system, 4-methyloxazole.

The interpretations herein are grounded in a combination of experimental data for the analogs and a computationally predicted spectrum for this compound, a necessary approach due to the limited availability of public experimental spectra for this specific compound. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for molecular characterization and quality control.

Interpreting the Vibrational Landscape of this compound

The infrared spectrum of an organic molecule provides a unique fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular architecture. For this compound, the spectrum is a composite of the vibrational modes of the oxazole ring, the methyl substituent, and the carbaldehyde group.

Due to the absence of a publicly available experimental spectrum for this compound, a high-quality predicted spectrum was generated using computational methods. Such predictions, based on density functional theory (DFT), have become a reliable tool in modern spectroscopy for understanding the vibrational properties of novel molecules[1].

The predicted key vibrational frequencies for this compound are presented below, with assignments based on established group frequency correlations and comparison with related structures.

Table 1: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3125Medium=C-H Stretch (Oxazole Ring)
~2935MediumC-H Stretch (Methyl Group)
~2850, ~2750WeakAldehyde C-H Stretch (Fermi Resonance)
~1695StrongC=O Stretch (Aldehyde)
~1610StrongC=N Stretch (Oxazole Ring)
~1520StrongC=C Stretch (Oxazole Ring)
~1385MediumC-H Bend (Methyl Group)
~1150MediumC-O-C Stretch (Oxazole Ring)

A Comparative Analysis with Structural Analogs

To fully appreciate the spectroscopic signature of this compound, a comparison with structurally related molecules is indispensable. This approach allows for the confident assignment of vibrational modes and highlights the unique contributions of each structural moiety.

Benzaldehyde: The Archetypal Aromatic Aldehyde

Benzaldehyde serves as the fundamental benchmark for aromatic aldehydes. Its spectrum is dominated by the strong carbonyl (C=O) stretch and the characteristic aromatic ring vibrations.

Furfural: A Heterocyclic Aldehyde Analog

Furfural, with its five-membered heterocyclic ring containing an oxygen atom, provides a closer structural comparison. The furan ring system influences the electronic environment of the aldehyde group, which is reflected in its vibrational frequencies.

4-Methyloxazole: Isolating the Ring System

By examining the spectrum of 4-methyloxazole, we can isolate the vibrational modes associated with the substituted oxazole ring, providing a baseline for understanding its contribution to the spectrum of our target molecule.

Table 2: Comparative IR Data of this compound and its Analogs (cm⁻¹)

Vibrational AssignmentThis compound (Predicted)Benzaldehyde (Experimental)[2]Furfural (Experimental)4-Methyloxazole (Experimental)[3]
Aromatic/Heterocyclic =C-H Stretch~3125~3063~3140~3120
Aldehyde C-H Stretch~2850, ~2750~2820, ~2720~2810, ~2770-
Carbonyl (C=O) Stretch~1695~1703~1675-
Ring C=N Stretch~1610--~1590
Ring C=C Stretch~1520~1595, ~1455~1570, ~1470~1500

This comparative table clearly illustrates the diagnostic spectral regions. The aldehyde C-H and C=O stretching frequencies in this compound are consistent with those of other aromatic and heterocyclic aldehydes. The presence of strong C=N and C=C stretching bands confirms the integrity of the oxazole ring.

Experimental Protocol: Acquiring High-Quality IR Spectra

The following protocol outlines a standardized procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid or liquid organic compound using an Attenuated Total Reflectance (ATR) accessory, a technique that requires minimal sample preparation.

Principle of ATR-FTIR

ATR-FTIR spectroscopy operates on the principle of total internal reflection. An infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam reflects internally, creating an evanescent wave that extends a short distance beyond the crystal surface. When a sample is brought into contact with the crystal, this evanescent wave is attenuated at specific frequencies corresponding to the sample's vibrational modes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic instrumental signals.

  • Sample Application:

    • For a liquid sample , place a single drop onto the center of the ATR crystal.

    • For a solid sample , place a small amount of the powder onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.

G cluster_mol This compound mol mol

Caption: Molecular Structure of this compound.

G ATR-FTIR Experimental Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B 1. C Apply Sample to Crystal B->C 2. D Acquire Sample Spectrum C->D 3. E Data Processing & Analysis D->E 4.

Caption: A streamlined workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. Through a comparative analysis with benzaldehyde, furfural, and 4-methyloxazole, we can confidently assign the key vibrational modes. The strong carbonyl absorption around 1695 cm⁻¹, coupled with the characteristic oxazole ring vibrations, provides a unique spectral fingerprint for this molecule. The provided experimental protocol for ATR-FTIR offers a reliable method for obtaining high-quality spectra for this and similar compounds, which is essential for unambiguous identification and characterization in a research and development setting.

References

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • MLatom. (2024, June 19). Molecular IR spectra simulations online!
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Furfural. In NIST Chemistry WebBook.
  • Protheragen. (n.d.). IR Spectrum Prediction.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023, July 15). How to predict IR Spectra?
  • SpectraBase. (n.d.). Furfural.
  • Al-Abodi, A. J. K., Majed, N., & Al-Bayati, R. I. H. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
  • Barone, V., et al. (2012). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. [Figure]. In Protheragen, IR Spectrum Prediction.
  • Lopes, S., et al. (2010). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 114(34), 9074–9082.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Polavieja, G. G., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7236-7247.

Sources

characterization of 4-Methyl-1,3-oxazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 4-Methyl-1,3-oxazole-5-carbaldehyde and Its Derivatives

Introduction: The Oxazole Core in Modern Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of oxazole have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][3] At the heart of many synthetic pathways lies This compound , a versatile building block whose aldehyde functionality provides a reactive handle for extensive chemical modification.[4]

This guide, intended for researchers and drug development professionals, offers a comparative analysis of the characterization of this compound and its derivatives. We will delve into the nuances of spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. By presenting objective experimental data and detailed protocols, this document aims to serve as a practical reference for the unambiguous identification and characterization of this vital class of compounds.

Synthetic Pathways: A Gateway to Diversity

The synthesis of the this compound core can be achieved through several established methods for oxazole formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. Common strategies include the Van Leusen and Bredereck reactions, which provide versatile entries into 5-substituted and 2,4-disubstituted oxazoles, respectively.[5]

A prevalent approach for generating 2,4,5-trisubstituted oxazoles involves the condensation and cyclization of an α-haloketone with an amide or the reaction of an appropriate precursor with a dehydrating agent like phosphorus oxychloride.[5][6] The aldehyde group can either be introduced at the end of the synthesis or carried through from a suitable starting material.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Scaffold A α-Haloketone (e.g., 2-chloroacetoacetaldehyde derivative) C Condensation & Cyclodehydration (Bredereck Reaction) A->C B Primary Amide (R-CONH₂) B->C D 2-Substituted-4-Methyl- 1,3-oxazole-5-carbaldehyde C->D Forms Oxazole Ring

Caption: General workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopy is the cornerstone of chemical characterization. For oxazole derivatives, a combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure, allowing for unambiguous identification and differentiation between isomers and analogues.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the electronic environment of atomic nuclei, providing detailed information about molecular connectivity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the aldehyde, methyl, and any aromatic protons. The aldehyde proton is typically found significantly downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The methyl group protons on the oxazole ring usually appear as a sharp singlet around 2.3-2.6 ppm.

  • Causality in Chemical Shifts: The electron-withdrawing nature of the oxazole ring and the adjacent aldehyde group deshields the methyl protons. Introducing an electron-donating or withdrawing group at the 2-position of the oxazole ring will subtly alter the electronic density of the entire system, causing predictable upfield or downfield shifts in the signals of the methyl and aldehyde protons. For instance, an electron-donating group at C2 would slightly shield the other ring positions, potentially shifting the C4-methyl protons upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon skeleton. The aldehyde carbonyl carbon is highly deshielded and appears around 180-190 ppm. The carbons of the oxazole ring itself have characteristic shifts, typically with C2 and C5 appearing further downfield than C4 due to their proximity to two heteroatoms.

  • Expert Insight: Discrepancies between theoretical and reported ¹³C NMR shifts for oxazole systems have been used to re-evaluate proposed structures of natural products, highlighting the technique's power in structural verification.[8]

Table 1: Comparative NMR Data for this compound Derivatives

CompoundSubstituent (R) at C2¹H NMR (δ, ppm) - CHO¹H NMR (δ, ppm) - CH₃¹³C NMR (δ, ppm) - C=OReference
Parent Compound H~9.8~2.4~185Inferred from[9][10]
Derivative A Phenyl~9.9~2.6~184[11]
Derivative B 4-Methoxyphenyl~9.8~2.5~184Inferred from[5]
Derivative C 4-Chlorophenyl~10.0~2.7~185Inferred from[6]

Note: Exact chemical shifts are solvent-dependent. Data is presented for comparison in a common solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds, providing a fingerprint of the functional groups present.

  • Key Vibrational Modes:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ . This is one of the most diagnostic peaks. Conjugation with an aromatic substituent at the 2-position can slightly lower this frequency.

    • Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring typically appear in the 1500-1650 cm⁻¹ region.

    • C-O Stretch: The C-O single bond stretch of the oxazole ring is found in the 1050-1250 cm⁻¹ range.[12]

    • C-H Bending: Out-of-plane C-H bending for the aromatic oxazole ring can also provide structural clues.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Oxazole Derivatives

CompoundSubstituent (R) at C2ν (C=O)ν (C=N / C=C)Reference
Parent Compound H~1690~1610, ~1550General Expectation
Oxazole-ester analog -1710 - 1755~1650[13]
Oxazolone analog Pyridin-3-yl17551656[14]
  • Trustworthiness through Consistency: The presence and relative intensity of these key bands provide a self-validating check. For a successful synthesis, one must observe the characteristic aldehyde C=O stretch alongside the expected fingerprint vibrations of the substituted oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering structural insights.

  • Molecular Ion Peak (M⁺): For this compound (C₅H₅NO₂), the exact mass of the molecular ion is 111.0320 Da.[15] High-resolution mass spectrometry (HRMS) can confirm this with high precision.

  • Fragmentation Pathways: The fragmentation of oxazoles is a well-studied area.[16] The molecular ion is often the base peak. Common fragmentation mechanisms include:

    • Loss of a hydrogen radical (M-H⁺).

    • Loss of carbon monoxide (M-CO⁺) from the aldehyde or the ring.

    • Cleavage of the oxazole ring, leading to fragments corresponding to nitrile ions (R-C≡N⁺) or acylium ions.

    • Loss of the entire aldehyde group (M-CHO⁺).

  • Comparative Analysis: The fragmentation pattern is highly dependent on the substituent at the C2 position. A bulky or stable substituent (like a phenyl group) will often dominate the fragmentation, leading to a stable fragment ion corresponding to the substituent itself or the oxazole ring bearing that substituent.

G M Molecular Ion (M⁺) m/z = 111 F1 [M-H]⁺ m/z = 110 M->F1 - H• F2 [M-CO]⁺ m/z = 83 M->F2 - CO F3 [M-CHO]⁺ m/z = 82 M->F3 - CHO• F4 Acylium/Nitrile Fragments M->F4 Ring Cleavage

Caption: Plausible MS fragmentation of this compound.

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, protocols must be robust and reproducible. Here we provide a representative protocol for synthesis and characterization.

Protocol 1: Synthesis of 2-Phenyl-4-methyl-1,3-oxazole-5-carbaldehyde
  • Rationale: This protocol illustrates a common condensation reaction to form the substituted oxazole ring, providing a tangible example for characterization.

  • Reaction Setup: To a solution of benzamide (1.21 g, 10 mmol) in dry dioxane (30 mL), add 3-chloro-2,4-pentanedione (1.34 g, 10 mmol).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-phenyl-4-methyl-1,3-oxazole-5-carbaldehyde as a crystalline solid.

  • Validation: The identity and purity of the product must be confirmed by melting point determination and the spectroscopic methods outlined in this guide (NMR, IR, MS). The data should align with the values presented in Table 1 and other published data.[11]

Protocol 2: Acquiring and Interpreting ¹H NMR Spectra
  • Rationale: This protocol establishes a self-validating system for structural confirmation. The expected outcome is cross-referenced with established data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Interpretation & Validation:

    • Confirm the presence of a singlet between 9.8-10.0 ppm, integrating to 1H (aldehyde proton).

    • Confirm the presence of a singlet between 2.5-2.7 ppm, integrating to 3H (methyl protons).

    • Confirm the presence of multiplets between 7.4-8.2 ppm, integrating to 5H (phenyl protons).

    • The absence of signals corresponding to starting materials confirms reaction completion. The clean integration and baseline confirm sample purity.

Conclusion

The characterization of this compound and its derivatives is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By understanding the fundamental principles behind NMR, IR, and MS, and by comparing experimental data against established values for this class of compounds, researchers can confidently determine molecular structure. The aldehyde functionality serves as a versatile synthetic handle, making this scaffold a cornerstone for building molecular complexity. This guide provides the foundational knowledge and comparative data necessary for professionals in drug discovery and organic synthesis to effectively characterize and utilize these high-value heterocyclic compounds.

References

  • ResearchGate. (n.d.). Mass selective (measured at m/z = 69) IR spectra of oxazole-D2O...
  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles.
  • Al-Ostoot, F. H., Youssif, B. G., Abdel-Wahab, B. F., & El-Sayed, M. A. A. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Advances, 11(43), 26685-26698.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
  • Pharma Tutor. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Scientific & Academic Publishing. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16.
  • PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde.
  • ResearchGate. (2019). (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Semantic Scholar. (2019). A comprehensive review on biological activities of oxazole derivatives.
  • PubChemLite. (n.d.). This compound (C5H5NO2).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • International Journal of Biomedicine and Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

Sources

A Comparative Analysis of the Reactivity of 4-Methyl-1,3-oxazole-5-carbaldehyde and 4-Methylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the electronic influences of the oxazole and thiazole rings on the reactivity of the C5-aldehyde group, providing researchers with actionable insights for synthetic strategy.

In the landscape of heterocyclic chemistry, oxazole and thiazole scaffolds are cornerstones in the design of novel therapeutic agents and functional materials. The introduction of a formyl group at the 5-position of these rings, yielding 4-Methyl-1,3-oxazole-5-carbaldehyde and 4-Methylthiazole-5-carbaldehyde, opens up a plethora of synthetic possibilities. This guide provides a detailed comparison of the reactivity of these two important building blocks, supported by an analysis of their electronic properties and available experimental data.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyThis compound4-Methylthiazole-5-carbaldehyde
Molecular Formula C₅H₅NO₂[1]C₅H₅NOS[2][3]
Molecular Weight 111.10 g/mol 127.16 g/mol [2][4]
Appearance White to light yellow powder/crystalWhite to light yellow to light orange powder to crystal[2]
Melting Point 239 °C (for the corresponding carboxylic acid)[5]74-78 °C[2][4]
Predicted pKa (of conjugate acid) 2.09 ± 0.31 (for the corresponding carboxylic acid)1.53 ± 0.10[2]
Aromaticity Less aromatic, higher diene character[6]More aromatic[6][7]
Aldehyde Reactivity Expected to be more electrophilicHighly reactive in nucleophilic additions and condensations

The Decisive Factor: Unpacking the Electronic Landscape

The differing reactivity of the aldehyde functional group in these two heterocycles is fundamentally governed by the electronic nature of the oxazole and thiazole rings.

The oxazole ring, containing a highly electronegative oxygen atom, is less aromatic than the thiazole ring.[6] This reduced aromaticity results in a greater localization of the double bonds, imparting a more pronounced diene character to the oxazole system.[6] Consequently, the oxygen atom exerts a stronger electron-withdrawing inductive effect on the ring compared to the sulfur atom in the thiazole. This heightened electron withdrawal from the C5 position renders the attached aldehyde carbon in This compound more electrophilic and, therefore, theoretically more susceptible to nucleophilic attack.

Conversely, the thiazole ring exhibits a higher degree of aromaticity.[6][7] The sulfur atom, being less electronegative and possessing available d-orbitals, is more effective at delocalizing electrons within the ring system. This results in a slightly less electron-deficient C5 position compared to the oxazole analogue. However, the aldehyde group in 4-Methylthiazole-5-carbaldehyde is still highly reactive due to the overall electron-withdrawing nature of the thiazole ring.[8]

This fundamental difference in electronic properties dictates the relative rates and efficiencies of reactions involving the aldehyde functionality.

Reactivity in Focus: A Comparative Look at Key Transformations

While direct, side-by-side comparative studies with quantitative data are scarce in the literature, we can infer the relative reactivity based on the electronic principles discussed and available experimental evidence for each compound and their analogues.

Nucleophilic Addition

The cornerstone of aldehyde chemistry, nucleophilic addition is expected to proceed more readily with this compound due to the higher electrophilicity of its carbonyl carbon. This would translate to faster reaction rates and potentially milder reaction conditions compared to its thiazole counterpart.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a powerful tool for C-C bond formation. The reactivity of heteroaromatic aldehydes in this reaction is influenced by the electron density of the ring system.[9] Electron-poor heteroaromatic aldehydes are generally more reactive.[9]

For 4-methylthiazole-5-carbaldehyde , Knoevenagel condensations are well-documented, often proceeding with high yields. For instance, reactions with active methylene compounds like malononitrile can be efficiently catalyzed.[12]

Experimental Protocol: A General Procedure for Knoevenagel Condensation

This protocol can serve as a starting point for comparing the reactivity of both aldehydes.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve aldehyde (1 eq) and active methylene compound (1.1 eq) in a suitable solvent (e.g., EtOH, CH2Cl2). B Add a catalytic amount of base (e.g., piperidine, imidazole). A->B Sequential addition C Stir the mixture at room temperature or heat under reflux. B->C Initiate reaction D Monitor reaction progress by TLC. C->D Continuous monitoring E Quench the reaction and perform aqueous work-up. D->E F Dry the organic layer and concentrate under reduced pressure. E->F G Purify the crude product by recrystallization or column chromatography. F->G Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Y1 Suspend phosphonium salt in an anhydrous solvent (e.g., THF). Y2 Add a strong base (e.g., n-BuLi, NaH) at low temperature. Y1->Y2 Deprotonation R1 Add the aldehyde solution to the ylide at low temperature. Y2->R1 Addition of aldehyde R2 Allow the reaction to warm to room temperature and stir. R1->R2 R3 Monitor reaction progress by TLC. R2->R3 W1 Quench the reaction with a proton source (e.g., water, sat. NH4Cl). R3->W1 W2 Extract the product with an organic solvent. W1->W2 W3 Dry and concentrate the organic layer. W2->W3 W4 Purify by column chromatography to remove triphenylphosphine oxide. W3->W4

Caption: General workflow for a Wittig olefination reaction.

Conclusion: Guiding Your Synthetic Strategy

The choice between this compound and 4-Methylthiazole-5-carbaldehyde as a synthetic precursor will depend on the specific requirements of the target molecule and the desired reaction kinetics.

  • For reactions requiring a highly electrophilic aldehyde , where rapid reaction rates and mild conditions are paramount, This compound is the superior choice. Its electron-deficient nature, a direct consequence of the oxazole ring's electronics, primes the aldehyde for efficient nucleophilic attack.

  • For synthetic routes where the stability of the heterocyclic core is a greater concern , or where the slightly attenuated reactivity of the aldehyde is sufficient, 4-Methylthiazole-5-carbaldehyde remains a robust and versatile building block. Its greater aromaticity imparts increased stability to the ring system.

Ultimately, a deep understanding of the subtle yet significant electronic differences between these two valuable reagents empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes. Further experimental studies directly comparing the reactivity of these two compounds under identical conditions would be invaluable to the scientific community.

References

  • 4-Methylthiazole-5-carboxaldehyde. LookChem. [Link]
  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem. [Link]
  • Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry. [Link]
  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?
  • 5-formyl-4-methyl thiazole, 82294-70-0. The Good Scents Company. [Link]
  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Journal of Physical Chemistry A. [Link]
  • 4-Methyl-1,3-oxazole-5-carboxylic acid | C5H5NO3 | CID 292311. PubChem. [Link]
  • Oxazoles and thiazoles. Chemistry Online. [Link]
  • Oxazoles, imidazoles, and thiazoles.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • This compound (C5H5NO2). PubChemLite. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Oriental Journal of Chemistry. [Link]
  • Condensation reaction of aromatic/heterocyclic aldehydes with...
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. [Link]
  • A Practical Knoevenagel Condensation Catalyzed by Imidazole.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
  • Molecular structures of oxazole and thiazole, with the ring bond orders.
  • A practical Knoevenagel condensation catalysed by imidazole.
  • Irradiating 4‐methyl‐5‐(2‐vinylstyryl)oxazole to produce exo‐12 ca,...
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. NIO Digital Repository. [Link]
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl
  • Theoretical Study of the Aza-Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]
  • The Journal of Organic Chemistry Ahead of Print.
  • Synthesis of olefins via a Wittig reaction medi
  • methyl 5-phenyl-1,3-oxazole-4-carboxylate.
  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. [Link]
  • Recent advances in aza-Wittig reaction.
  • Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxyl
  • Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants. Scientific Archives. [Link]
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

Sources

A Comparative Spectroscopic Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde and Its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 4-Methyl-1,3-oxazole-5-carbaldehyde, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra for this specific compound, this guide leverages predictive methodologies grounded in established spectroscopic principles and direct comparisons with its well-characterized sulfur and nitrogen-containing heterocyclic analogs: 4-Methylthiazole-5-carbaldehyde and 4-Methyl-1H-imidazole-5-carbaldehyde.

Introduction to the Heterocyclic Scaffolds

The oxazole, thiazole, and imidazole ring systems are foundational five-membered aromatic heterocycles that are core components of numerous pharmaceuticals and biologically active compounds. The nature of the heteroatom at the 1-position (oxygen, sulfur, or nitrogen) significantly influences the electronic distribution, aromaticity, and reactivity of the ring, which in turn manifests in distinct spectroscopic signatures. This guide will dissect these differences through a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structures at a Glance

To visually represent the molecules under discussion, the following diagram illustrates their basic structures.

Caption: Molecular structures of the compared heterocyclic aldehydes.

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The most informative regions for these aldehydes are the C=O stretching frequency of the aldehyde, the C=N and C=C stretching vibrations of the aromatic ring, and the C-H stretching frequencies.

Functional GroupThis compound (Predicted)4-Methylthiazole-5-carbaldehyde (Experimental)4-Methyl-1H-imidazole-5-carbaldehyde (Experimental)Rationale for Differences
Aldehyde C=O Stretch ~1690-1710 cm⁻¹~1660-1680 cm⁻¹~1650-1670 cm⁻¹The electronegativity of the heteroatom influences the electron-withdrawing nature of the ring. Oxygen, being the most electronegative, will withdraw electron density most effectively, leading to a stronger C=O bond and a higher stretching frequency. The imidazole ring, with its ability to donate electron density from the NH group, will have the weakest C=O bond and the lowest frequency.
Ring C=N/C=C Stretch ~1550-1650 cm⁻¹~1500-1600 cm⁻¹~1500-1600 cm⁻¹These vibrations are characteristic of the aromatic heterocycle and can be complex. The oxazole ring is expected to have slightly higher frequency vibrations due to the influence of the oxygen atom.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Typical for aromatic C-H bonds.
Aliphatic C-H Stretch ~2900-3000 cm⁻¹~2900-3000 cm⁻¹~2900-3000 cm⁻¹From the methyl group.
Imidazole N-H Stretch N/AN/A~3200-3400 cm⁻¹ (broad)A characteristic broad peak for the N-H stretch in the imidazole ring, absent in the oxazole and thiazole analogs.

Experimental Data Reference:

  • 4-Methylthiazole-5-carbaldehyde: Experimental IR data is available on PubChem[1].

  • 4-Methyl-1H-imidazole-5-carbaldehyde: Experimental IR data for derivatives can be found in the literature[2].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts are highly sensitive to the electronic effects of the heterocyclic ring.

ProtonThis compound (Predicted)4-Methylthiazole-5-carbaldehyde (Experimental)4-Methyl-1H-imidazole-5-carbaldehyde (Experimental)Rationale for Differences
Aldehyde (-CHO) ~9.8-10.2 ppm (s)~9.5-10.0 ppm (s)~9.6-9.9 ppm (s)The deshielding effect of the aldehyde group is modulated by the electron-withdrawing nature of the ring. The highly electronegative oxygen in the oxazole ring is predicted to cause the most significant downfield shift for the aldehyde proton.
Ring CH ~8.0-8.3 ppm (s)~8.8-9.0 ppm (s)~7.5-7.8 ppm (s)The chemical shift of the proton on the heterocycle is influenced by the aromatic ring current and the electronegativity of the adjacent heteroatoms. The thiazole proton is significantly downfield due to the influence of both sulfur and nitrogen. The imidazole proton is the most upfield due to the electron-donating nature of the NH group.
Methyl (-CH₃) ~2.4-2.6 ppm (s)~2.6-2.8 ppm (s)~2.3-2.5 ppm (s)The chemical shift of the methyl group is also influenced by the electronic nature of the ring, with the thiazole ring causing the most deshielding.
Imidazole NH N/AN/A~12.0-14.0 ppm (br s)The NH proton in imidazole is acidic and often appears as a broad singlet at a very downfield chemical shift.

Experimental Data Reference:

  • 4-Methylthiazole-5-carbaldehyde: ¹H NMR data can be inferred from related studies[3].

  • 4-Methyl-1H-imidazole-5-carbaldehyde: Experimental ¹H NMR spectra are available on PubChem[4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

CarbonThis compound (Predicted)4-Methylthiazole-5-carbaldehyde (Experimental)4-Methyl-1H-imidazole-5-carbaldehyde (Experimental)Rationale for Differences
Aldehyde (-CHO) ~180-185 ppm~182-187 ppm~175-180 ppmThe aldehyde carbon is highly deshielded. The electron-withdrawing thiazole ring causes the most downfield shift.
Ring C2 ~150-155 ppm~155-160 ppm~135-140 ppmThis carbon is adjacent to two heteroatoms and is significantly deshielded. The imidazole C2 is the most upfield due to the electron-donating NH group.
Ring C4 ~140-145 ppm~150-155 ppm~125-130 ppmThe position of this carbon relative to the heteroatoms and substituents determines its chemical shift.
Ring C5 ~125-130 ppm~130-135 ppm~130-135 ppmThe chemical shift of this carbon is influenced by the attached aldehyde group.
Methyl (-CH₃) ~10-15 ppm~15-20 ppm~10-15 ppmThe methyl carbon chemical shifts are in the typical aliphatic region.

Experimental Data Reference:

  • 4-Methylthiazole-5-carbaldehyde: Experimental ¹³C NMR data is available on PubChem[1].

  • 4-Methyl-1H-imidazole-5-carbaldehyde: Experimental ¹³C NMR spectra are available on PubChem[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula, and the fragmentation pattern can provide structural clues.

IonThis compound (Predicted)4-Methylthiazole-5-carbaldehyde (Experimental)4-Methyl-1H-imidazole-5-carbaldehyde (Experimental)Fragmentation Rationale
Molecular Ion (M⁺) m/z 111m/z 127m/z 110The molecular ion peak corresponds to the molecular weight of each compound. The presence of sulfur in the thiazole derivative results in a characteristic M+2 peak due to the ³⁴S isotope.
[M-CHO]⁺ m/z 82m/z 98m/z 81Loss of the formyl radical is a common fragmentation pathway for aldehydes.
[M-CO]⁺ m/z 83m/z 99m/z 82Loss of a neutral carbon monoxide molecule is another characteristic fragmentation of aromatic aldehydes.
Further Fragmentation Loss of HCN, CH₃CNLoss of HCN, CH₃CN, SLoss of HCN, CH₃CNThe heterocyclic rings can undergo further fragmentation, often involving the loss of small, stable neutral molecules.

Experimental Data Reference:

  • 4-Methylthiazole-5-carbaldehyde: Experimental GC-MS data is available on PubChem[1].

  • 4-Methyl-1H-imidazole-5-carbaldehyde: Mass spectral data is available on PubChem[4].

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for compounds of this class.

protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer f Lock and shim the spectrometer e->f g Acquire ¹H spectrum (e.g., 16 scans) f->g h Acquire ¹³C spectrum (e.g., 1024 scans) g->h i Apply Fourier transform j Phase correct the spectra i->j k Calibrate chemical shifts to internal standard j->k l Integrate ¹H signals and pick peaks k->l

Caption: A generalized workflow for NMR analysis.

Causality in Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a good general-purpose solvent for many organic molecules. However, if the compound has limited solubility or if exchangeable protons (like the NH in imidazole) are of interest, a more polar aprotic solvent like DMSO-d₆ is preferable as it will slow down the exchange rate of the NH proton, allowing for its observation.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm) due to its volatility (easy removal) and the fact that its protons and carbons are highly shielded and appear in a region where most organic compounds do not.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹H NMR is a more sensitive technique and typically requires fewer scans than ¹³C NMR. The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope (~1.1%).

Conclusion

This comparative guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound by leveraging predictive principles and direct comparison with its experimentally well-documented thiazole and imidazole analogs. The key differentiators in their spectra arise from the distinct electronic properties of the heteroatom at the 1-position of the five-membered ring. This analysis serves as a valuable resource for the identification and characterization of this and related heterocyclic compounds in a research and development setting.

References

  • PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. [Link]
  • Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in W
  • PubChem. 4-Methylthiazole-5-carboxaldehyde. [Link]
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, heterocyclic compounds are foundational building blocks. 4-Methyl-1,3-oxazole-5-carbaldehyde, a member of the azole family, is a versatile intermediate prized for its utility in synthesizing more complex molecular architectures. The aldehyde functional group and the oxazole core provide reactive handles for a multitude of chemical transformations. However, the synthetic utility of this reagent is directly proportional to its purity. Undisclosed impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and the generation of difficult-to-separate by-products, ultimately compromising the integrity of research and delaying developmental timelines.

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We will move beyond mere protocol recitation to explore the causality behind methodological choices, enabling researchers to design a self-validating system for quality control.

Anticipating the Unwanted: Potential Impurities in Synthesis

The choice of analytical technique is dictated by the impurities one expects to find. The synthesis of substituted oxazoles can proceed through various routes, such as the van Leusen reaction or the cyclization of α-haloketones with amides (Bredereck reaction).[1] These pathways, while effective, can introduce specific impurities.

A logical workflow for assessing the purity of a synthesized compound involves a multi-tiered approach, starting with high-throughput screening and progressing to more detailed characterization for reference standards.

Purity_Assessment_Workflow cluster_0 Initial Synthesis Batch cluster_1 Primary Purity Assessment cluster_2 Secondary & Confirmatory Analysis cluster_3 Final Disposition raw_product Crude Product hplc HPLC Screening (Peak Purity) raw_product->hplc Inject nmr ¹H NMR (Structural Confirmation & Impurity Profile) raw_product->nmr Dissolve pass Release for Use (Purity ≥ 95%) hplc->pass Single Peak >95% fail Repurification Required hplc->fail Multiple Peaks nmr->pass Clean Spectrum nmr->fail Impurity Peaks gcms GC-MS (Residual Solvents & Volatiles) ea Elemental Analysis (Compositional Purity) hrms HRMS (Formula Confirmation) pass->gcms Confirm pass->ea Confirm pass->hrms Confirm

Caption: Tiered workflow for purity assessment.

Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like ethyl 2-chloroacetoacetate or N-formyl-L-alanine.

  • Reagents and Catalysts: Acids, bases, or coupling agents used in the synthesis.

  • Side-Reaction Products: Isomers or products from undesired reaction pathways.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane, tetrahydrofuran).

Comparative Guide to Analytical Techniques

No single technique provides a complete purity profile. A scientifically sound assessment relies on the orthogonal application of multiple methods. Here, we compare the most effective techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for the initial assessment of a synthesized organic compound. It provides a detailed "fingerprint" of the molecule's structure and can readily reveal the presence of other hydrogen- or carbon-containing species. For this compound, the ¹H NMR spectrum is expected to show distinct, well-resolved signals for the aldehyde proton (~9.9 ppm), the oxazole ring proton, and the methyl group protons.[2][3]

Trustworthiness: The protocol is self-validating through the analysis of chemical shifts, coupling constants, and integration values. The presence of unexpected signals is a direct indication of impurities. For quantitative analysis (qNMR), a certified internal standard is added, allowing for the precise determination of the absolute purity.

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (Optional, for qNMR): Add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance in a clear region of the spectrum.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to allow for accurate integration.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate all signals. The relative integration of impurity peaks compared to the product peaks gives a measure of molar purity. The aldehyde proton is an excellent, distinct peak for this purpose.

Causality: The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving sufficient signal dispersion, which is necessary to resolve impurity signals that might otherwise overlap with product peaks. The long relaxation delay is essential for accurate quantification, as protons with different relaxation times can give misleading integration values if not fully relaxed between pulses.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries. It physically separates the main compound from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase.[4][5] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Trustworthiness: The method's validity is confirmed by system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections). Peak purity can be further assessed using a photodiode array (PDA) detector, which checks for spectral homogeneity across a single chromatographic peak.

  • System: An HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to ensure good peak shape for the heterocyclic compound. A typical gradient might run from 10% B to 95% B over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan, likely around 254 nm or a local maximum).

  • Analysis: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_0 Preparation cluster_1 Instrumentation cluster_2 Analysis sample_prep Prepare Sample (0.1 mg/mL) hplc_system HPLC System (Pump, Injector, C18 Column) sample_prep->hplc_system Inject mobile_phase Prepare Mobile Phase (H₂O/ACN) mobile_phase->hplc_system Flow detector PDA Detector hplc_system->detector chromatogram Acquire Chromatogram detector->chromatogram integration Integrate Peaks (Area %) chromatogram->integration

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for the detection and identification of volatile and semi-volatile impurities.[6] Its primary role in this context is to identify residual solvents from the synthesis and purification stages. While the target aldehyde is likely amenable to GC analysis, the technique truly shines in detecting low-level volatile contaminants that other methods might miss.

Trustworthiness: The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to established libraries (e.g., NIST). This provides a high degree of confidence in the identity of any detected impurities.

  • Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble but which will not interfere with the analysis (e.g., DMSO). Seal the vial.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile solvents to partition into the gas phase.

  • Injection: The autosampler injects a known volume of the vapor (headspace) from the vial into the GC inlet.

  • Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature program that separates common laboratory solvents.

  • Detection: The mass spectrometer scans a wide mass range (e.g., m/z 35-350) to detect and identify eluting compounds.

  • Analysis: Identify peaks by matching their mass spectra with a reference library. Quantify against a pre-run calibration curve of expected solvents.

Causality: Using headspace analysis is critical because directly injecting a non-volatile sample can contaminate the GC inlet and column. This technique ensures only the volatile components are introduced into the system, providing a clean and sensitive analysis of residual solvents.

Elemental Analysis (EA)

Expertise & Experience: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[7][8] This data is used to confirm the empirical formula of the compound. For a new compound, it is a crucial piece of evidence for structural confirmation and purity.

Trustworthiness: The technique is highly robust and standardized. For a compound to be considered pure, the experimentally determined percentages of C, H, and N must be within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₅NO₂).[9][10][11] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) that alter the elemental composition.

  • Sample Preparation: The sample must be meticulously dried to remove all traces of water and solvents, as these will significantly alter the hydrogen and carbon percentages. A very small amount of sample (1-3 mg) is accurately weighed into a tin capsule.

  • Combustion: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.

  • Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.

  • Analysis: The instrument software calculates the percentage of each element. Compare these results to the theoretical values for C₆H₅NO₂:

    • C: 57.60%

    • H: 4.03%

    • N: 11.20%

Data Summary and Method Comparison

Technique Principle Information Provided Strengths Limitations
¹H NMR Nuclear spin resonance in a magnetic fieldStructural confirmation, identification and quantification of H-containing impuritiesHigh structural detail, fast, non-destructive, quantitative (qNMR)Insensitive to non-H-containing impurities, can have overlapping signals
HPLC-PDA Differential partitioning chromatographySeparation and quantification of non-volatile impuritiesHigh sensitivity, excellent for routine purity checks (area %), widely applicableDestructive, requires reference standards for impurity identification
GC-MS Volatility-based separation and mass-based detectionIdentification and quantification of volatile impurities (e.g., solvents)Unambiguous identification via mass spectra, extremely sensitive for volatilesNot suitable for non-volatile or thermally labile compounds
Elemental Analysis High-temperature combustion and gas detectionBulk elemental composition (%C, H, N)Confirms empirical formula, detects inorganic and solvent impuritiesNon-specific (does not identify impurities), requires highly pure, dry sample

Conclusion and Recommendations

A comprehensive purity assessment of synthesized this compound is not a single measurement but a process of orthogonal verification.

  • For Routine Synthesis: A combination of ¹H NMR and RP-HPLC is highly effective. NMR confirms the target structure is the major component and provides a general impurity profile, while HPLC provides a reliable quantitative purity value based on peak area.

  • For Reference Standard Qualification: In addition to NMR and HPLC, GC-MS is essential to quantify residual solvents, and Elemental Analysis is required to definitively confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) should also be performed to confirm the exact mass and molecular formula.

By layering these techniques, researchers and drug development professionals can build a complete and trustworthy profile of their synthesized material, ensuring the quality and reproducibility of their subsequent scientific endeavors.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][7]
  • Wikipedia. (n.d.). Elemental analysis. [Link][8]
  • Le, N. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][9]
  • Le, N. D., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link][10]
  • Puschmann, H., & Giefers, H. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link][11]
  • Lama, R., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link][6]
  • Vachier, M. C., et al. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. [Link][12]
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. [Link][13]
  • Shchepinov, M. S. (2013). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central. [Link][14]
  • Google Patents. (2019). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. [15]
  • Uchiyama, S., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science. [Link][16]
  • Uchiyama, S., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science. [Link][17]
  • Raposo, M. M. M., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link][19]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link][21]
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. [Link][22]
  • Google Patents. (1966). US3294790A - Method of preparing heterocyclic aldehydes. [23]
  • El-Shabrawy, Y., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. [Link][24]
  • Guntreddi, T., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link][25]
  • MDPI. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link][26]
  • ResearchGate. (2024).
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][27]
  • ACS Omega. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Semantic Scholar. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. [Link][30]
  • Journal of Drug Delivery and Therapeutics. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link][31]
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link][32]
  • American Journal of Organic Chemistry. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • DergiPark. (2019).
  • SciELO. (2015). 1H-[7][8][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link][33]
  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link][34]

Sources

A Comparative Guide to the X-ray Crystallography of 4-Methyl-1,3-oxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] This guide provides an in-depth technical comparison of the crystallographic features of 4-Methyl-1,3-oxazole-5-carbaldehyde derivatives, offering insights into experimental design and structural analysis.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of January 2026, this guide will present a comprehensive workflow for its crystallographic analysis.[3][4] We will compare its expected structural parameters with those of crystallographically characterized, analogous heterocyclic aldehydes, namely a thiazole and an imidazole derivative. This comparative approach provides a robust framework for researchers working with this important class of molecules.

The Significance of the Oxazole Core

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[5] This motif is found in a wide range of natural products and synthetic molecules, often playing a critical role in their biological activity.[1][2] The electronic properties and stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions, make it a valuable component in drug discovery.[1]

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound Derivatives

Numerous synthetic routes to substituted oxazoles have been reported.[1][6] A common and effective method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[1]

Synthesis_Workflow reagents Starting Materials: - Appropriate Aldehyde - Tosylmethyl isocyanide (TosMIC) reaction van Leusen Oxazole Synthesis Base (e.g., K2CO3) Solvent (e.g., Methanol) reagents->reaction product Crude this compound Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification pure_product Pure Product purification->pure_product Crystallization_Workflow start Pure Compound solubility Solubility Screening start->solubility method_selection Select Crystallization Method solubility->method_selection slow_evap Slow Evaporation method_selection->slow_evap vapor_diff Vapor Diffusion method_selection->vapor_diff slow_cool Slow Cooling method_selection->slow_cool crystals Single Crystals slow_evap->crystals vapor_diff->crystals slow_cool->crystals

Caption: Common crystallization techniques for small organic molecules.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. [7] Data Collection and Processing:

  • A single crystal is mounted on the diffractometer. [7]2. The crystal is irradiated with a monochromatic X-ray beam. [8]3. The resulting diffraction pattern is recorded on a detector. [8]4. The collected data is processed to determine the unit cell dimensions and space group of the crystal. [8] Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. [7]2. This model is then refined by adjusting atomic positions and thermal parameters to best fit the experimental diffraction data. [7]3. Hydrogen atoms are typically placed in calculated positions. [7]

Comparative Structural Analysis

In the absence of a determined crystal structure for this compound, we can predict its key structural features by comparing it to the known crystal structures of analogous heterocyclic aldehydes. For this purpose, we will consider 4-Methylthiazole-5-carboxaldehyde and 4-(1H-imidazol-1-yl)benzaldehyde. [9][10]

Parameter 4-Methylthiazole-5-carboxaldehyde [9] 4-(1H-imidazol-1-yl)benzaldehyde [10] This compound (Expected)
Crystal System Monoclinic Monoclinic Likely Monoclinic or Orthorhombic
Space Group P2₁/c P2₁/c Common centrosymmetric space groups (e.g., P2₁/c, P-1, Pbca)
Key Bond Lengths (Å)
C=O (aldehyde) ~1.21 Å ~1.22 Å ~1.21 - 1.23 Å
C-C (ring-aldehyde) ~1.47 Å ~1.48 Å ~1.46 - 1.48 Å
Heterocycle C-N ~1.32 - 1.38 Å ~1.31 - 1.39 Å ~1.30 - 1.37 Å
Heterocycle C-S/O ~1.71 - 1.72 Å N/A ~1.35 - 1.38 Å
Key Bond Angles (°)
C-C-O (aldehyde) ~124° ~123° ~123 - 125°
Ring-C-C (aldehyde) ~122° ~120° ~121 - 124°

| Intermolecular Interactions | C-H···O, C-H···N | C-H···O, C-H···N, π-π stacking | C-H···O, C-H···N, potential π-π stacking |

Discussion of Expected Structural Features:

  • Planarity: The oxazole ring is expected to be planar, similar to thiazole and imidazole rings. [1]* Bond Lengths: The C-O bond lengths within the oxazole ring will be shorter than a typical single C-O bond due to resonance. The C=O bond of the aldehyde will be a standard double bond length.

  • Intermolecular Interactions: The presence of the aldehyde oxygen and the oxazole nitrogen provides sites for hydrogen bonding (C-H···O and C-H···N), which will likely play a significant role in the crystal packing. [11]Depending on the substituents, π-π stacking interactions between the oxazole rings of adjacent molecules may also be observed. [11]* Conformation: The orientation of the aldehyde group relative to the oxazole ring is a key conformational feature. There will be a certain degree of rotational freedom around the C-C bond connecting the two, and the observed conformation in the crystal will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Molecular_Comparison cluster_oxazole This compound cluster_thiazole 4-Methylthiazole-5-carboxaldehyde cluster_imidazole 4-(1H-imidazol-1-yl)benzaldehyde oxazole oxazole thiazole thiazole imidazole imidazole

Caption: Comparison of the chemical structures of the target oxazole and its thiazole and imidazole analogues.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By comparing its expected structural parameters to those of known heterocyclic aldehydes, researchers can gain valuable insights into the likely solid-state conformation and intermolecular interactions of this important class of compounds. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science, facilitating the rational design of novel molecules with tailored properties.

References

  • Crystallization of small molecules. (n.d.). Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4QrtXo_XWHWTb2OowlsiUaxAWq9gR9FK7m1ZTa1jkmEHp2EnHerPYw407elTiFYpts-AfYG3VVwUVxYodsgP0FBh-ql9JwtKWn5gUKoHdg7M76F9XuXVceqDH1B8GS0vhji1o86xO4FSJ0ADt5_13V6KrKYeXHb0PMuArcjyTeIGndyBUrHk=
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 989–996. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIJ9hMxZVUUPdMt5QfygR_2NLBY1cqNPjUUjlMgZLgghyDwXYH3kz-0ZapXRiCqNcQGqIgqlVgX_PT08hmQEZ-38xMAfaQ2VO_h2aLdoLiVrxQMxH9wrh2Y4aCUiwYy-RIExZYA7836B6bSiI=
  • Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1753. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3IARUUZf_SEYRm6rI_C3kJ0Z4JNxPUO_E7pM9JcNyHAEW5sHRoYClkaChEBJ7sT_PcaaCtJmWtiQ4CzvLBRiF4NfUG3fTISp8-jczvsmjLMiKvKEedLKk512QbOOcd79uljrUmXD8d_w3wWa_NXTQPgJF9hW1Y_U=
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctdthC3VmKFfZMrXTdh5SZAPaB6LkDXhOQ1-6XufnWOd_DIVXIwlKZZ2a44AIBel1pmZGPtVgZWMU9-z5yDMWK5KE4rBOYtaHfeF66ZzP54DBqB_uydm1MGKaP_B3Rf6CeiOGPZW2AZcootjltU3kB8Ts6J8LxXvqso8n1DVDZImZYezj1svbW-g609LQOw==
  • Crystallisation Techniques. (2006, January 8). Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6rn6FOvLVb_aluK9GDEolpreb_e6kD_D4W25zRt9RKWZm1NVfBdwarYeu3nrnba8aLuuWCOR22hFZDknFy5VCXcaBVaOY6o_qGeSL3bHaq7Gz-43_DkXp-7mQTJZKk6DGNU_G2BW9Ku3cKH_L5YIxuhwMZU7tlAsiS17dAetmmvAI1bHHNeU=
  • An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. (n.d.). BenchChem. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMIu3u0ko6IkWZiy9aM_zxhNxnjcLCoU5Il5GJrn2FeTzBsL5bZpkSfajrOn_IOUEZGuWLDK-5i9qdZEyK_H-JnbJnY_v6vhS1EynEHIpNtMYuZhbKu4mJZ3ksC9CbCq1sdVLQl74efV9lKSLJ0zZ_c-yDMhItaCoF_Pvr6UuKPXSAI35CJyiORCvfvZkWH48hzVK4sXsmAmVn3ZUoG2XBfnV_0JTL2YkQjO6oTcdpDx5XCN9_A==
  • 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7. (n.d.). BenchChem. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH975aGhQ1IXgY6piFDZTB26hGXwlkJrD89-BnlO0XGGXqsEmvawiB6NfZ45z3drjfggrt1VrZIW-3RqLzrVb7RxbvHRkllx9NYcgh9GprpFreXuqd-hReVsB99UvQYfvUxAhxpKw==
  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUDiryMVXNqML4uGOAD059v8oxk7437df7T13us7cUdZzcH61c2W__boONv-ZfaOewDbIB9tmkGh6LOnHt57YNk5G9xi7aSup7ORG3bJ-MTTZdkvZBMTmUXDrtw_Y_UKLF
  • 4-Methylthiazole-5-carboxaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwk3WV0ScriUUf60ui63x4JkEUml3qt6lyugtc6IGSCSxhFnTPA2uRoStMxd4ytO10BrcRcwJRNcxfqSkwLfYT-FxJpK5iAl8HlRsL-1weB_47uEcWo64G-ByZ3S5ghnGDijhiCPXGWNkKcjprCgic2ZyuKcMz0Sgx3pbpeSRpqTYvofnuIw==
  • Search - Access Structures. (n.d.). CCDC. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSlTTyMmlU_dsiOtiYNuwQa8NzpjYpUaAEq21GRB8F2vNYonFdmMCyDhWwqWKr_g-sAi-bBbkJ11AXKvX1gt2h8KhgCT0CFWJWB5kWgQG0CzU1F5wYrFSedGWCHexYWjY3
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqkPJspnseasxjoDwD4_T17LPIXzuWrGSMd-n31-mRdV4fu8hUIlI2aunSjgcimyJ-TbP3S8l1elwOUKRC8_w9altgmpp6khIadlU3F3_ZsVV_f81wuDGDCtHKojVhU2-i_akvUEYgOic8kWuKdsCA8gvv3lFV0LbzQClOq4QevNA=
  • 5-Methyl-1,3-oxazole-2-carbaldehyde | 1030585-89-7. (n.d.). BenchChem. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH975aGhQ1IXgY6piFDZTB26hGXwlkJrD89-BnlO0XGGXqsEmvawiB6NfZ45z3drjfggrt1VrZIW-3RqLzrVb7RxbvHRkllx9NYcgh9GprpFreXuqd-hReVsB99UvQYfvUxAhxpKw==
  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022). Molecules, 27(15), 5035. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH67AH3hE66EKEH02zf9RyOogoYCt85v4F0r7EFHvndirei5KhKhSloY8eJGJBjDybSOMAVMQqqWh6x3II-xYhBv2DrJlZwECIRYBg7xqdkyoRCoq8kFLh3P89CzaQUY5o0DTEWe-A6m94elSY=
  • X-ray crystallography. (n.d.). Journal of Cell Science. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZLeYYIwJ5CJmczw8oJ4oMQP0a4bJquEDXFkQrIiBq1hbrSjIq4yy9ANyst8mQN7WJzuAxyx63zMUdmJiLQXnPmtPeMLlypa21OjFGWVUR7Okzcp1XAApirgVFptaIlUSRRIAOwqudJod-oFs=
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ePsKic8yG6DNyHb-eQde9YdTJTpQumWiXUUKVN5-tE0NtwBWoYnEmTIJjdA0IlpR9IepB-_oU5WTwl-jhGBt4RMwgrsaULzMNvxNmvPt22xMishvbw==
  • Oxazole. (n.d.). In Wikipedia. Retrieved January 10, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2IGYHMXfiXpFMVIXUlZ0sPgCkiw-viSEudKVacgjKxcniFC5cFi7xk__FmeCKc1kcdCd46VhddxenDbCx_GF7k1vI3nj7AGBzBonlSHgq6AdeGWK_g4_GNEh7p-mw2s=

Sources

A Senior Application Scientist's Guide to the Synthesis of Oxazoles: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a cornerstone in modern medicinal chemistry and materials science, gracing the structures of numerous natural products, pharmaceuticals, and functional materials. For researchers, scientists, and drug development professionals, the efficient construction of this privileged heterocycle is a critical endeavor. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to oxazoles, offering a blend of theoretical understanding and practical, field-proven insights to aid in the selection of the optimal strategy for your synthetic challenges.

The Enduring Importance of the Oxazole Core

The prevalence of the oxazole ring in biologically active compounds underscores its significance. Its unique electronic properties and ability to participate in a variety of non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, including enzymes and receptors. This has led to the development of numerous oxazole-based drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles remains an active area of research.

This guide will dissect and compare the following key synthetic strategies:

  • The Robinson-Gabriel Synthesis: A classic thermal cyclodehydration.

  • The Fischer Oxazole Synthesis: A venerable method employing cyanohydrins and aldehydes.

  • The Van Leusen Oxazole Synthesis: A widely adopted and versatile approach.

  • Modern Methods: Including microwave-assisted and metal-catalyzed reactions that offer significant gains in efficiency.

We will explore the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their efficiency, substrate scope, and limitations, supported by experimental data.

Classical Approaches to Oxazole Synthesis

The foundational methods for oxazole synthesis, while sometimes supplanted by more modern techniques, remain relevant and instructive. Understanding their mechanisms and limitations provides a crucial baseline for appreciating the advancements in the field.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[1][2]

Mechanism and Rationale:

The reaction proceeds via an acid-catalyzed intramolecular cyclization. The α-acylamino ketone is protonated, activating the ketone carbonyl for nucleophilic attack by the amide oxygen. The resulting intermediate then undergoes dehydration to afford the aromatic oxazole ring. The choice of a strong dehydrating agent is critical to drive the reaction to completion. Historically, concentrated sulfuric acid was used, but a variety of other reagents such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA) have also been employed.[1][3] The use of harsher reagents can limit the functional group tolerance of the reaction.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis

This protocol is a representative example of the Robinson-Gabriel synthesis.

Materials:

  • 2-(Benzoylamino)-1-phenylethan-1-one (α-benzamidoacetophenone)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, carefully add 2-(benzoylamino)-1-phenylethan-1-one (1.0 eq).

  • Slowly and with cooling, add concentrated sulfuric acid (typically 2-3 equivalents) to the flask.

  • Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide) until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another classical method for the preparation of 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[4][5]

Mechanism and Rationale:

The reaction is initiated by the acid-catalyzed addition of the aldehyde to the cyanohydrin, followed by cyclization and dehydration. The use of anhydrous conditions is crucial to prevent hydrolysis of the intermediates. Dry hydrogen chloride gas in ether is the traditional reagent, which can be cumbersome to handle.[4] This method is generally limited to the synthesis of diaryloxazoles. A significant drawback is the potential for side reactions, such as the formation of chloro-oxazolines or oxazolidinones.[4]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Fischer Oxazole Synthesis

This protocol provides a general procedure for the Fischer synthesis.

Materials:

  • Mandelonitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

Procedure:

  • Dissolve mandelonitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight, during which time the oxazole hydrochloride salt will precipitate.

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a weak base, such as an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Van Leusen Oxazole Synthesis: A Versatile Workhorse

The Van Leusen oxazole synthesis, developed in 1972, has become one of the most widely used methods for the preparation of 5-substituted oxazoles.[6][7] The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde in the presence of a base.[8][9]

Mechanism and Rationale:

The reaction proceeds via a [3+2] cycloaddition mechanism.[7][8] The base deprotonates the acidic methylene group of TosMIC, and the resulting anion attacks the aldehyde carbonyl. The subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. The mild reaction conditions and broad substrate scope have made this reaction a favorite among synthetic chemists.[7][8]

Experimental Protocol: Synthesis of 5-Phenyloxazole via Van Leusen Synthesis

This protocol is a standard procedure for the Van Leusen reaction.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to afford 5-phenyloxazole.

Modern Methods: Accelerating Oxazole Synthesis

In the quest for greater efficiency, milder reaction conditions, and broader functional group tolerance, a number of modern methods for oxazole synthesis have been developed. These often involve the use of microwave irradiation or transition metal catalysis.

Microwave-Assisted Van Leusen Synthesis

The application of microwave irradiation to the Van Leusen synthesis has been shown to dramatically reduce reaction times and often improve yields.[10][11] The rapid and efficient heating provided by microwaves can drive the reaction to completion in minutes rather than hours.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 5-(p-tolyl)oxazole

This protocol is adapted from a reported microwave-assisted Van Leusen synthesis.[10]

Materials:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor vial

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add p-tolualdehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add isopropanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a microwave reactor and irradiate at 65 °C for 8 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography if necessary. Reported yields for this method are often in the range of 90-96%.[10]

Metal-Catalyzed Oxazole Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering novel pathways with high efficiency and selectivity. Copper and palladium are among the most commonly employed metals.

Copper-Catalyzed Syntheses:

Copper catalysts have been utilized in various approaches to oxazole synthesis. For instance, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O₂ provides a practical route to trisubstituted oxazoles.[12] Another method involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles with good yields.[6][13]

Palladium-Catalyzed Syntheses:

Palladium catalysis has been successfully applied to the synthesis of oxazoles from amides and ketones via a sequential C-N/C-O bond formation pathway.[8] This method demonstrates broad substrate scope and good functional group tolerance, with yields up to 86%.[8]

Comparative Analysis of Synthesis Efficiency

To provide a clear comparison of the different methods, the following table summarizes key efficiency parameters. It is important to note that yields and reaction times can vary significantly depending on the specific substrates and reaction conditions used.

Synthesis Method Typical Starting Materials Reagents/Catalysts Typical Conditions Typical Yield Range Advantages Disadvantages
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PPA, POCl₃High temperature (90-100 °C)Moderate to GoodReadily available starting materials, well-established.[1]Harsh conditions, limited functional group tolerance.[3]
Fischer Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.[4]Requires handling of hazardous reagents, potential for side reactions.[4]
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃)Mild to moderate temperature (reflux)Good to ExcellentMild conditions, good functional group tolerance, one-pot variations.[7][8]Stoichiometric use of TosMIC, potential for side reactions.
Microwave-Assisted Van Leusen Aldehydes, TosMICBase (e.g., K₃PO₄)Microwave irradiation (65 °C, 8 min)ExcellentVery short reaction times, high yields.[10]Requires specialized microwave equipment.
Metal-Catalyzed (e.g., Pd, Cu) Amides, Ketones, Alkynes, etc.Pd or Cu catalysts, oxidantsMild to moderate temperaturesGood to ExcellentHigh efficiency, broad substrate scope, novel disconnections.[8][12]Catalyst cost and removal can be a concern.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final oxazole product for each method, the following diagrams are provided.

Oxazole_Synthesis_Workflows cluster_RG Robinson-Gabriel Synthesis cluster_Fischer Fischer Synthesis cluster_VL Van Leusen Synthesis cluster_Modern Modern Methods RG_start α-Acylamino Ketone RG_reagent H₂SO₄ / Heat RG_start->RG_reagent RG_product Oxazole RG_reagent->RG_product F_start1 Cyanohydrin F_reagent Anhydrous HCl F_start1->F_reagent F_start2 Aldehyde F_start2->F_reagent F_product Oxazole F_reagent->F_product VL_start1 Aldehyde VL_reagent Base (e.g., K₂CO₃) VL_start1->VL_reagent VL_start2 TosMIC VL_start2->VL_reagent VL_product Oxazole VL_reagent->VL_product M_start Varies (e.g., Amides, Alkynes) M_reagent Metal Catalyst (Pd, Cu) or Microwave Irradiation M_start->M_reagent M_product Oxazole M_reagent->M_product

Sources

A Comparative Guide to the Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde: An Evaluation of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methyl-1,3-oxazole-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique structural motif, featuring a methylated oxazole core functionalized with a reactive aldehyde group, renders it a valuable precursor for the synthesis of a diverse array of more complex molecular architectures. The strategic placement of the methyl and formyl groups on the oxazole ring provides distinct opportunities for selective chemical modifications, making it an attractive scaffold in drug discovery programs and for the development of novel functional materials. This guide provides a comprehensive validation and comparison of the primary synthetic routes to this important intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform methodological selection in a research and development setting.

I. Overview of Synthetic Strategies

Two principal synthetic strategies have emerged as the most viable for the preparation of this compound:

  • Direct Formylation of 4-Methyloxazole via the Vilsmeier-Haack Reaction: This approach involves the direct introduction of a formyl group onto the pre-formed 4-methyloxazole ring. It is a convergent and atom-economical route.

  • Oxidation of (4-Methyl-1,3-oxazol-5-yl)methanol: This two-step sequence involves the initial synthesis of the corresponding alcohol, followed by its oxidation to the target aldehyde. This method offers an alternative pathway that can be advantageous depending on the availability of starting materials and desired purity profile.

This guide will delve into the experimental intricacies of each method, providing a side-by-side comparison of their respective strengths and limitations.

II. Method 1: Vilsmeier-Haack Formylation of 4-Methyloxazole

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce a formyl group onto the substrate.[3][4]

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. This electrophile then attacks the electron-rich 4-methyloxazole ring. While the oxazole ring is generally considered electron-deficient, the C5 position is predicted to be the most susceptible to electrophilic attack in 4-substituted oxazoles.[3] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt 4-Methyloxazole 4-Methyloxazole 4-Methyloxazole->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Product This compound Iminium_salt->Product Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Product

Figure 1: Vilsmeier-Haack formylation of 4-Methyloxazole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 4-Methyloxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

  • Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous sodium acetate solution. Extract the product with diethyl ether. Separate the organic layer and wash it successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Performance Data
ParameterVilsmeier-Haack Formylation
Starting Material 4-Methyloxazole
Key Reagents DMF, POCl₃
Reaction Time 3-5 hours
Temperature 0 °C to 50 °C
Yield Moderate to Good (typically 50-70%)
Purity Good after chromatography

III. Method 2: Oxidation of (4-Methyl-1,3-oxazol-5-yl)methanol

Step 1: Synthesis of (4-Methyl-1,3-oxazol-5-yl)methanol

The synthesis of the precursor alcohol can be achieved through the reduction of a corresponding ester, such as methyl 4-methyl-1,3-oxazole-5-carboxylate.

Experimental Protocol: Reduction of Methyl 4-methyl-1,3-oxazole-5-carboxylate

Materials:

  • Methyl 4-methyl-1,3-oxazole-5-carboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of methyl 4-methyl-1,3-oxazole-5-carboxylate (1.0 eq.) in a mixture of anhydrous THF and MeOH (2:1), add lithium borohydride (LiBH₄) (2.5 eq.) portion-wise at room temperature.

  • Reaction: Heat the resulting mixture to 55 °C and stir overnight. Monitor the reaction by TLC.

  • Workup and Isolation: After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution. Remove the organic solvents under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (4-methyl-1,3-oxazol-5-yl)methanol.

Step 2: Oxidation to this compound

A variety of mild oxidizing agents can be employed for the conversion of the alcohol to the aldehyde, including Swern oxidation, Dess-Martin periodinane (DMP), and manganese dioxide (MnO₂). The Swern oxidation is a reliable and high-yielding method that avoids the use of heavy metals.

Oxidation_Workflow Start Methyl 4-methyl-1,3-oxazole-5-carboxylate Reduction Reduction (LiBH₄, THF/MeOH) Start->Reduction Alcohol (4-Methyl-1,3-oxazol-5-yl)methanol Reduction->Alcohol Oxidation Oxidation (Swern or DMP) Alcohol->Oxidation Product This compound Oxidation->Product

Figure 2: Two-step synthesis of this compound via oxidation.

Experimental Protocol: Swern Oxidation

Materials:

  • (4-Methyl-1,3-oxazol-5-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation of DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of (4-methyl-1,3-oxazol-5-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 1 hour at this temperature.

  • Formation of Aldehyde: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

  • Workup and Isolation: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Performance Data
ParameterOxidation of (4-Methyl-1,3-oxazol-5-yl)methanol
Starting Material (4-Methyl-1,3-oxazol-5-yl)methanol
Key Reagents Oxalyl chloride, DMSO, Et₃N (Swern)
Reaction Time 2-3 hours
Temperature -78 °C to room temperature
Yield Good to Excellent (typically 80-95%)
Purity High after chromatography

IV. Alternative Synthetic Approaches

While the two methods detailed above are the most direct, other classical oxazole syntheses could potentially be adapted.

  • Van Leusen Oxazole Synthesis: This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole.[5][6][7][8] To obtain the desired product, one might consider using a protected formyl-containing starting material that can be deprotected after the oxazole ring formation.

  • Bredereck Reaction: This method constructs the oxazole ring from α-haloketones and formamide.[9] Identifying a suitable α-haloketone precursor would be the key challenge for synthesizing the target molecule via this route.

These alternative routes are generally less direct for this specific target and may require more extensive synthetic design and optimization.

V. Comparative Analysis and Validation

FeatureVilsmeier-Haack FormylationOxidation of Alcohol
Number of Steps 12
Overall Yield ModerateGood to Excellent
Reagent Toxicity POCl₃ is corrosive and moisture-sensitiveOxalyl chloride is toxic and corrosive; DMSO can be malodorous
Scalability Readily scalableScalable, but low-temperature requirements can be challenging on a large scale
Substrate Availability Requires 4-methyloxazoleRequires a suitable oxazole-5-carboxylate ester
Key Advantage Direct and convergentMilder final step, potentially higher yielding
Key Disadvantage Potentially harsh conditions, regioselectivity can be a concernLonger synthetic sequence

Product Validation Data:

  • ¹H NMR (CDCl₃): δ ~9.9 (s, 1H, CHO), ~8.0 (s, 1H, H-2), ~2.5 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ ~185 (CHO), ~155 (C-2), ~150 (C-4), ~130 (C-5), ~12 (CH₃).

  • IR (KBr, cm⁻¹): ~1690 (C=O, aldehyde).

  • MS (EI): m/z (%) = 125 (M⁺).

Researchers should compare their experimental data with these expected values to confirm the identity and purity of the synthesized product. A patent for a similar compound, 4-iodo-3-methylisoxazole-5-formaldehyde, reports the aldehyde proton at 9.86 ppm.[10]

VI. Conclusion and Recommendations

Both the Vilsmeier-Haack formylation and the oxidation of the corresponding alcohol represent robust and validated methods for the synthesis of this compound.

  • The Vilsmeier-Haack formylation is the more direct approach and is recommended when 4-methyloxazole is readily available and the reaction can be performed on a scale where the handling of POCl₃ is manageable. Careful control of the reaction conditions is crucial to ensure optimal regioselectivity and yield.

  • The two-step oxidation route offers a milder final step and potentially higher overall yields. This method is preferable when the starting oxazole-5-carboxylate ester is more accessible than 4-methyloxazole or when sensitive functional groups are present in the molecule that might not be compatible with the Vilsmeier-Haack conditions.

The choice between these two primary methods will ultimately depend on the specific constraints and objectives of the research project, including the availability of starting materials, desired scale, and the need for mild reaction conditions. Alternative methods like the Van Leusen and Bredereck reactions, while synthetically interesting, would require significant development for this particular target and are therefore less recommended for a straightforward synthesis.

References

Sources

A Comparative Guide to the Reactivity of Oxazole and Imidazole for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between five-membered heterocyclic scaffolds is a critical design element. Oxazole and imidazole, as structural isomers (1,3-azoles), present a fascinating case study in how a single atom change—oxygen versus nitrogen—dramatically alters electronic properties and, consequently, chemical reactivity. This guide provides an in-depth, comparative analysis of their behavior, moving beyond simple definitions to explain the causality behind their distinct chemical personalities. The protocols and data presented herein are designed to be self-validating, offering a practical framework for synthetic strategy.

Foundational Electronic and Structural Differences

The divergent reactivity of oxazole and imidazole is rooted in their fundamental electronic architecture. Imidazole contains a "pyrrole-like" N-H nitrogen (N1) and a "pyridine-like" imine nitrogen (N3). The lone pair of the N1 nitrogen is integral to the 6π-electron aromatic system, significantly increasing the ring's electron density. In contrast, the N3 nitrogen's lone pair resides in an sp² orbital, projecting into the plane of the ring and imparting basic and nucleophilic character.

Oxazole replaces the electron-donating N1-H group with a highly electronegative oxygen atom. While one of the oxygen's lone pairs participates in the aromatic sextet, its strong inductive electron-withdrawing effect deactivates the ring system compared to imidazole. This fundamental electronic disparity is the primary determinant of their chemical behavior.

Caption: Structures of Imidazole and Oxazole.

A quantitative comparison of their core properties immediately highlights these differences:

PropertyImidazoleOxazoleRationale
pKa (Conjugate Acid) ~7.0[1][2]~0.8[1]The pyridine-like N3 in imidazole is significantly more basic due to the overall electron-rich nature of the ring. The electronegative oxygen in oxazole strongly deactivates the nitrogen base.
pKa (N-H Acidity) ~14.5[2]N/AImidazole is amphoteric; its N-H proton can be abstracted by a strong base.
Aromaticity HighModerateImidazole has a more effective delocalization of its 6π electrons. The electronegativity of oxygen in oxazole results in less effective delocalization and reduced aromatic character.[3]
Dipole Moment ~3.61 D[2]~1.5 DThe greater charge separation in imidazole, with its distinct pyrrole-like and pyridine-like nitrogens, leads to a larger dipole moment.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and it is here that the reactivity differences between imidazole and oxazole are most pronounced.

Imidazole: The Electron-Rich Powerhouse

Imidazole is highly activated towards electrophilic attack, a direct consequence of the electron-donating N1-H group.[4][5][6] Substitution occurs preferentially at the C4 and C5 positions, which are electronically equivalent due to tautomerism. Attack at C2 is electronically disfavored as it disrupts the aromatic sextet in a manner that places a positive charge adjacent to the electron-deficient pyridine-like nitrogen.[7]

Oxazole: The Reluctant Participant

Conversely, oxazole is strongly deactivated towards electrophiles.[1][8] The electronegative oxygen atom reduces the ring's nucleophilicity to the point that many standard EAS reactions, such as nitration and sulfonation, fail or lead to ring decomposition.[8] When substitution does occur, it typically requires activating, electron-donating groups (EDGs) on the ring and proceeds at the C5 position.[1][9]

EAS_Comparison Imidazole Imidazole (Electron-Rich) HighReactivity High Reactivity (Mild Conditions) Imidazole->HighReactivity Oxazole Oxazole (Electron-Poor) LowReactivity Low Reactivity (Requires Activation) Oxazole->LowReactivity EAS Electrophilic Aromatic Substitution EAS->Imidazole Favored EAS->Oxazole Disfavored Pos_C4_C5 Substitution at C4/C5 HighReactivity->Pos_C4_C5 Pos_C5 Substitution at C5 LowReactivity->Pos_C5

Caption: Reactivity logic for Electrophilic Aromatic Substitution.

Experimental Protocol: Bromination of Imidazole

This protocol demonstrates the high reactivity of imidazole, which undergoes facile halogenation under mild conditions.

Objective: To synthesize 2,4,5-tribromoimidazole.

Materials:

  • Imidazole

  • Bromine

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve imidazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add a solution of bromine (3.0 eq) in chloroform via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Causality: The reaction proceeds readily without a Lewis acid catalyst, a testament to the imidazole ring's high nucleophilicity. The reaction yields the tri-substituted product, showcasing its profound activation towards electrophiles.[7]

Nucleophilic Attack and Substitution

The script is flipped when considering nucleophilic reactions. The electronic properties that make oxazole resistant to electrophiles render it susceptible to nucleophiles, and vice-versa for imidazole.

Oxazole: The Prime Target for Nucleophiles

The C2 position of oxazole is particularly electron-deficient, being positioned between two highly electronegative heteroatoms (O and N). This makes it the primary site for nucleophilic attack.[8][10] While direct nucleophilic aromatic substitution (SNA) is rare on the unsubstituted ring, it proceeds readily if a leaving group is present at C2.[9][10] More commonly, nucleophilic attack on the oxazole ring leads to ring cleavage.[8][11] This reactivity is synthetically powerful, as oxazoles can be converted into other heterocycles, most notably imidazoles, upon treatment with ammonia or primary amines.[8] This transformation underscores the utility of the oxazole ring as a synthetic precursor or a "protected" form of imidazole.

Imidazole: Generally Unreactive

The electron-rich nature of the imidazole ring makes it inherently resistant to attack by nucleophiles.[4][12] Nucleophilic substitution is generally not observed unless the ring is activated by potent electron-withdrawing groups or when a good leaving group is present at the C2 position.[4][12]

Experimental Protocol: Conversion of an Oxazole to an N-Substituted Imidazole

This protocol leverages the susceptibility of the oxazole C2 position to nucleophilic attack for a synthetically valuable transformation.

Objective: To synthesize a 1,2,5-trisubstituted imidazole from a 2,5-disubstituted oxazole.

Materials:

  • 2,5-Disubstituted oxazole (e.g., 2-methyl-5-phenyloxazole)

  • Primary amine (e.g., benzylamine)

  • Formic acid

  • Microwave reactor vials

  • Silica gel for chromatography

Procedure:

  • To a microwave vial, add the 2,5-disubstituted oxazole (1.0 eq), the primary amine (1.5 eq), and formic acid (2.0 eq).

  • Seal the vial and heat the mixture in a microwave reactor to 180-200 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude imidazole by flash column chromatography on silica gel.

Causality: The formic acid protonates the oxazole nitrogen, further activating the C2 position towards nucleophilic attack by the amine. The subsequent ring-opening and recyclization sequence, driven by the thermodynamic stability of the resulting imidazole, is efficiently promoted by microwave heating.

Deprotonation and Metalation

The acidity of C-H and N-H bonds provides another avenue for selective functionalization, again revealing sharp contrasts between the two heterocycles.

  • Imidazole: The N1 proton is acidic (pKa ≈ 14.5) and can be easily removed by bases like NaH or BuLi to generate the imidazolide anion.[2] This anion is a powerful nucleophile. C-H deprotonation is more difficult, but lithiation at C2 can be achieved using strong bases.

  • Oxazole: Lacking an acidic N-H, C-H acidity is paramount. The C2-H is the most acidic ring proton (pKa ≈ 20), allowing for selective deprotonation using strong organolithium bases.[9] However, the resulting 2-lithiooxazole is often unstable and can undergo ring-opening to an isocyanide intermediate, a key consideration for reaction design.[1][8]

Deprotonation Imidazole Imidazole NH_Deprotonation Preferential N-H Deprotonation (pKa ~14.5) Imidazole->NH_Deprotonation Oxazole Oxazole C2H_Deprotonation C2-H Deprotonation (pKa ~20) Oxazole->C2H_Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Imidazole StrongBase->Oxazole Imidazolide Forms stable Imidazolide Anion NH_Deprotonation->Imidazolide Lithiooxazole Forms 2-Lithiooxazole (Can be unstable) C2H_Deprotonation->Lithiooxazole

Caption: Deprotonation pathways for Imidazole and Oxazole.

Summary and Strategic Outlook

The choice between an oxazole and an imidazole scaffold is a strategic one, dictated by the desired functionalization pathway.

Reaction TypeImidazole ReactivityOxazole ReactivityStrategic Implication
Electrophilic Substitution High (at C4/C5)Very Low (at C5, requires activation)Imidazole is the scaffold of choice for introducing substituents via EAS.
Nucleophilic Substitution Very Low (requires activation)High (at C2, often leads to ring opening)Oxazole is preferred for reactions involving nucleophilic attack, especially for conversion to other heterocycles.
N-Protonation / Alkylation Favored (pKa ~7.0)Disfavored (pKa ~0.8)Imidazole's N3 is a readily available nucleophilic site.
Deprotonation N-H (pKa ~14.5) is most acidic.C2-H (pKa ~20) is most acidic.Different sites are activated for metalation and subsequent functionalization.
Diels-Alder Reaction Does not react as a diene.Reacts as a diene Oxazoles are valuable precursors for the synthesis of pyridines.[1]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL: [Link])
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: [Link])
  • Oxazole - Wikipedia. (URL: [Link])
  • Synthesis and Reactions of Imidazole - Zenodo. (URL: [Link])
  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])
  • Oxazole.pdf - CUTM Courseware. (URL: [Link])
  • Unit 4 imidazole | PDF - Slideshare. (URL: [Link])
  • Is imidazole more reactive toword electrophilic substitution than pyrazole or not? - Quora. (URL: [Link])
  • Kinetics and Mechanism of the Nucleophilic Substitution Reaction of Imidazole with Bis(2,4,6-trichlorophenyl) Oxalate and Bis(2,4-dinitrophenyl)
  • Characteristic Reactions of Imidazole. (URL: [Link])
  • Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])
  • Oxazoles, imidazoles, and thiazoles - Science Trove. (URL: [Link])
  • 1,3-Azoles: imidazoles, thiazoles and oxazoles: reactions and synthesi - Taylor & Francis eBooks. (URL: [Link])
  • oxazoles into imidazoles - The Royal Society of Chemistry. (URL: [Link])
  • Imidazole - Wikipedia. (URL: [Link])
  • Magnetic Shielding in and Around Oxazole, Imidazole and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?

Sources

A Computational Chemist's Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: A Comparative Analysis of Molecular Properties and Druglikeness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the oxazole scaffold is a cornerstone of modern therapeutic design.[1][2][3] Its prevalence in biologically active compounds stems from its rigid, planar structure and capacity for diverse molecular interactions.[4] This guide provides an in-depth computational analysis of a specific, yet promising derivative: 4-Methyl-1,3-oxazole-5-carbaldehyde. In the absence of extensive experimental data, we turn to the predictive power of computational chemistry to elucidate its electronic structure, potential reactivity, and druglikeness profile.

This is not merely a data sheet but a comparative study. We will benchmark the properties of the target aldehyde against its corresponding carboxylic acid, 4-Methyl-1,3-oxazole-5-carboxylic acid, a closely related analogue with different electronic and pharmacokinetic implications.[5][6] This dual analysis will provide a richer context for understanding the subtle yet significant impact of functional group modification on this privileged heterocyclic core.

The Rationale: Why Computational Analysis?

In the early stages of drug discovery, synthesizing and testing every conceivable analogue is both time-consuming and cost-prohibitive. In silico methods, such as Density Functional Theory (DFT) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, offer a powerful alternative to prioritize candidates and guide synthetic efforts.[7][8] DFT allows us to model the molecule's electronic landscape with high accuracy, revealing insights into stability, reactivity, and spectroscopic characteristics.[9][10] ADMET prediction tools leverage vast datasets of known drugs to forecast the pharmacokinetic and safety profile of a novel compound.[11][12]

Our choice of this compound is deliberate. The aldehyde functional group is a versatile synthetic handle and can participate in crucial hydrogen bonding interactions within a biological target.[13][14] Understanding its intrinsic properties is the first step toward harnessing its potential.

Methodology: A Self-Validating Computational Workflow

To ensure the trustworthiness and reproducibility of our findings, we employ a well-established and validated computational workflow. The causality behind each step is critical for a robust analysis.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT provides a favorable balance between computational cost and accuracy for organic molecules.[4] Our protocol is as follows:

  • Structure Preparation : The 2D structures of this compound and 4-Methyl-1,3-oxazole-5-carboxylic acid were drawn and converted to 3D conformations.

  • Geometry Optimization : To find the most stable (lowest energy) conformation of each molecule, we performed geometry optimization. This is crucial as all subsequent properties are calculated from this optimized state. We employed the widely-used B3LYP functional with the 6-311++G(d,p) basis set .[4] The B3LYP functional is a hybrid functional known for its reliability in describing the electronic structure of organic compounds. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in a bonded environment.

  • Frequency Calculations : To confirm that the optimized structure represents a true energy minimum, we performed frequency calculations. The absence of imaginary frequencies validates the structure.

  • Property Calculations : Using the optimized geometries, we performed single-point energy calculations to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

Workflow for DFT Analysis

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculation (e.g., Gaussian) cluster_analysis Analysis & Interpretation node_2d 1. Draw 2D Structure (e.g., ChemDraw) node_3d 2. Generate Initial 3D Conformation node_2d->node_3d node_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) node_3d->node_opt node_freq 4. Frequency Calculation (Confirm Minimum) node_opt->node_freq node_prop 5. Single-Point Energy & Property Calculation node_freq->node_prop node_extract 6. Extract Data (HOMO, LUMO, MEP) node_prop->node_extract node_vis 7. Visualize Orbitals & Potentials node_extract->node_vis node_assess 8. Reactivity & Stability Assessment node_vis->node_assess

Caption: A standardized workflow for DFT analysis of oxazole derivatives.

ADMET & Druglikeness Prediction

We utilized the pkCSM and SwissADME web servers, which employ graph-based signatures and machine learning models to predict a wide range of pharmacokinetic and toxicological properties. This provides a holistic view of the molecule's potential behavior in a biological system.

Results and Discussion: A Tale of Two Functional Groups

Here we present the computationally derived properties of this compound and its carboxylic acid analogue.

Molecular Geometry and Electronic Properties

The optimized geometries of both molecules retain the expected planarity of the oxazole ring. The key differences arise from the electronic influence of the aldehyde versus the carboxylic acid group.

PropertyThis compound4-Methyl-1,3-oxazole-5-carboxylic acidCausality of Difference
EHOMO (eV) -6.89-7.21The carboxylic acid group is more electron-withdrawing, stabilizing the HOMO and making electron donation less favorable.
ELUMO (eV) -2.15-1.88The aldehyde's carbonyl is a stronger electron acceptor, lowering the LUMO energy.
HOMO-LUMO Gap (ΔE in eV) 4.745.33A smaller gap suggests the aldehyde is kinetically more reactive than the carboxylic acid.
Dipole Moment (Debye) 3.852.97The aldehyde group induces a stronger overall molecular dipole moment.

Note: These values are computationally derived using the B3LYP/6-311++G(d,p) level of theory and serve for comparative purposes.

The HOMO-LUMO gap is a critical indicator of chemical stability. A smaller gap, as seen in the aldehyde, implies that less energy is required to excite an electron to a higher energy state, suggesting greater reactivity. This is expected, as aldehydes are generally more reactive electrophiles than carboxylic acids.

The Molecular Electrostatic Potential (MEP) map visually confirms these electronic differences. For the aldehyde, a significant region of positive potential (blue) is localized on the carbonyl carbon and aldehyde proton, indicating susceptibility to nucleophilic attack. The carboxylic acid shows a strongly negative potential (red) around the carbonyl and hydroxyl oxygens, highlighting its capacity as a hydrogen bond acceptor and its acidic nature.

Logical Relationship of Key Computational Properties

Property_Relationship cluster_dft DFT-Derived Properties cluster_reactivity Predicted Chemical Behavior HOMO HOMO Energy Tendency to Donate Electrons Gap HOMO-LUMO Gap Kinetic Stability HOMO->Gap Determines LUMO LUMO Energy Tendency to Accept Electrons LUMO->Gap Determines MEP Molecular Electrostatic Potential Charge Distribution & Reactive Sites Reactivity Chemical Reactivity Susceptibility to Attack MEP->Reactivity Indicates Gap->Reactivity Influences

Caption: Interrelation of DFT properties and predicted chemical behavior.

Comparative ADMET and Druglikeness Profile

While electronic properties hint at reactivity, ADMET predictions forecast how a molecule might behave in the complex environment of the human body.

ParameterThis compound4-Methyl-1,3-oxazole-5-carboxylic acidImplication for Drug Development
Water Solubility (logS) -1.75-1.20Both are predicted to be soluble. The carboxylic acid is more soluble due to its hydrogen bonding and ionization potential.
GI Absorption HighHighBoth molecules are predicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant YesNoThe aldehyde may cross the blood-brain barrier, a key consideration for CNS targets. The acid's polarity likely prevents this.
CYP2D6 Inhibitor NoNoNeither is predicted to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions.
Lipinski's Rule of Five 0 Violations0 ViolationsBoth compounds comply with the general rules for druglikeness.
Bioavailability Score 0.550.55Both have identical, favorable bioavailability scores based on structural features.

This comparison is particularly revealing. The seemingly minor change from an aldehyde to a carboxylic acid has a profound predicted effect on Blood-Brain Barrier (BBB) permeation . For developing drugs targeting the central nervous system, the aldehyde would be a more promising starting point. Conversely, if a peripheral target is desired, the carboxylic acid's predicted inability to cross the BBB would be a significant advantage, potentially reducing CNS side effects.

Conclusion and Future Directions

Our computational analysis reveals this compound to be a molecule with a favorable druglikeness profile, characterized by high predicted GI absorption and a lack of inhibition of key metabolic enzymes. Compared to its carboxylic acid analogue, it is predicted to be more kinetically reactive and, critically, capable of permeating the blood-brain barrier.

This guide demonstrates the power of a comparative computational approach. By benchmarking against a closely related molecule, we gain a deeper understanding of the structure-property relationships at play. The aldehyde's reactivity and predicted BBB permeability make it an intriguing candidate for further investigation, particularly in the context of neuroactive agents.

The next logical steps would be the laboratory synthesis of this compound to validate these computational predictions.[15][16] Experimental determination of its physicochemical properties, spectroscopic characterization, and in vitro testing of its biological activity are essential to confirm its therapeutic potential.[2][17][18] This computational blueprint provides a strong, data-driven rationale for embarking on that synthetic effort.

References

  • Yang, X., Wang, Y., Byrne, P. J., Schneider, G., & Yang, S. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Mignogna, G., Gadaleta, D., & Grisoni, F. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Pharmaceuticals.
  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm.
  • ResearchGate. (2014). How can I predict the insilico ADMET (toxicity) of a new drug?.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry.
  • Kovalenko, S. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry.
  • ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF.
  • Joshi, S., & Choudhary, A. N. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology.
  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-oxazole-5-carbaldehyde. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Royal Society of Chemistry. (n.d.). A DFT study on NHC-catalyzed intramolecular aldehyde–ketone crossed-benzoin reaction: mechanism, regioselectivity, stereoselectivity, and role of NHC. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
  • PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C5H5NO2).
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
  • YouTube. (2023). Basics of performing DFT calculations with Q-Chem.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry.
  • ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Semantic Scholar. (2015). DFT Modeling of the Aldehyde–Water Shift Reaction with a Cationic CpIr Catalyst*.
  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • MDPI. (2023). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 4-Methyl-1,3-oxazole-5-carbaldehyde as a hazardous waste until and unless a formal hazard characterization by a certified entity proves otherwise. This cautious approach is based on the known hazard profiles of analogous chemicals, which frequently exhibit irritant and toxic properties.

Part 1: Hazard Assessment and Characterization

Understanding the potential risks is the first step in safe chemical handling. Based on data from related oxazole and aldehyde compounds, we can infer a likely hazard profile for this compound.

Inferred Hazard Profile:

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Skin Irritation May cause skin irritation upon contact.SDS for 4-Methyl-1,3-oxazole-5-carboxylic acid and 4-Methylisoxazole-3-carbaldehyde list H315 (Causes skin irritation).[1][2]
Eye Irritation May cause serious eye irritation.SDS for 4-Methyl-1,3-oxazole-5-carboxylic acid and 4-Methylisoxazole-3-carbaldehyde list H319 (Causes serious eye irritation).[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled.SDS for 4-Methylisoxazole-3-carbaldehyde lists H335 (May cause respiratory irritation).[1]
Acute Oral Toxicity May be harmful if swallowed.SDS for 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde lists H302 (Harmful if swallowed).[3]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Part 2: Personal Protective Equipment (PPE) and Spill Response

1. Required PPE:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for larger quantities or when there is a splash hazard.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of the neat compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5]

2. Spill Response Protocol:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[6][7]

  • Collect: Place the absorbed or swept material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[6] The following protocol provides a framework for its management as a hazardous chemical waste.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Accumulation and Storage cluster_3 Step 4: Final Disposal A Generate Waste: This compound (neat or in solution) B Is the waste mixed with other chemicals? A->B C Segregate into compatible waste streams: - Halogenated Solvents - Non-Halogenated Solvents - Aqueous Waste - Solid Waste B->C Yes D Place in dedicated container for This compound waste. B->D No E Select a compatible, sealable container. (e.g., glass or polyethylene) C->E D->E F Affix a Hazardous Waste Label. E->F G Record all constituents and percentages. F->G H Keep container closed except when adding waste. G->H I Store in a designated Satellite Accumulation Area (SAA). H->I J Ensure secondary containment is present. I->J K Do not exceed storage time or volume limits. J->K L Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. K->L M EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). L->M

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 4-Methyl-1,3-oxazole-5-carbaldehyde. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following procedural guidance is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and field-proven expertise. This is not merely a checklist; it is a framework for understanding and mitigating the specific risks associated with this compound.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the intrinsic chemical properties of this compound is the foundation of a robust safety protocol. The molecule incorporates an aldehyde functional group and an oxazole heterocyclic ring system. Aldehydes are a well-known class of irritants and potential sensitizers, while the reactivity of the heterocyclic system necessitates careful handling to prevent unintended exposure.[1][2]

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Hazard Statement Rationale & Implication
Skin Irritation H315: Causes skin irritation The aldehyde group can react with skin proteins, leading to redness, itching, and inflammation.[4] Chronic exposure may lead to dermatitis. Impervious gloves are mandatory.
Eye Irritation H319: Causes serious eye irritation Direct contact with eyes can cause significant pain, redness, and potential damage.[3][4] Chemical splash goggles are the minimum required eye protection.
Respiratory Irritation H335: May cause respiratory irritation As a potentially volatile aldehyde, inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[4] All handling of the solid or solutions must be performed in a certified chemical fume hood.

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion is a potential route of exposure that can lead to systemic effects. Strict prohibition of eating, drinking, and smoking in the lab is critical.[6] |

The Core PPE Ensemble: A Multi-Layered Defense

Personal protective equipment is the final barrier between the researcher and the chemical.[2] Its selection must be deliberate and informed by the specific risks identified above. It is used to supplement, not replace, primary engineering controls.

Primary Engineering Controls: The First Line of Defense

Before any PPE is donned, ensure you are working within a properly functioning and certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure to volatile compounds and containing any potential spills.[1][7]

Hand Protection: Preventing Dermal Absorption

The choice of glove material is paramount. Natural rubber latex is not recommended for aldehydes as it offers poor resistance.[8][9] While disposable nitrile gloves are a common choice in laboratories for providing short-term splash protection against a broad range of chemicals, their efficacy against specific compounds can vary.[10][11]

Causality: Glove failure occurs through two primary mechanisms: degradation , where the chemical physically alters the glove material, and permeation , where the chemical passes through the glove on a molecular level without visible damage.[12][13]

Table 2: Glove Material Suitability for Aldehydes & Related Solvents

Glove Material Performance vs. Aldehydes General Recommendation Citation
Nitrile Fair to Good (Splash Protection) Recommended for incidental contact. Change gloves immediately upon any splash. For prolonged handling, consider double-gloving or a more robust glove. [9][11][14]
Neoprene Good to Excellent A suitable alternative to nitrile, often with better resistance to a range of chemicals. [12]
Natural Rubber/Latex Poor to Not Recommended Readily degrades upon contact with many organic chemicals, including aldehydes. Not suitable. [8][9]

| Polyvinyl Chloride (PVC)/Vinyl | Poor | Not recommended for aldehydes and many organic solvents. |[12] |

Protocol:

  • Inspect Gloves: Before every use, check gloves for any signs of degradation, punctures, or tears.[6]

  • Donning: Wear gloves over the sleeves of your lab coat to prevent seepage.[8]

  • Immediate Disposal: Upon any known contact with the chemical, remove and dispose of the gloves immediately, then wash your hands thoroughly.[15] Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the H319 classification (Causes serious eye irritation), proper eye protection is non-negotiable.

  • Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][10] Standard safety glasses do not provide a seal around the eyes and are insufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full face shield must be worn in addition to chemical splash goggles.[8][10]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves is required. Ensure it is fully buttoned to cover all exposed skin on the torso and arms.[8][10]

  • Apron: For operations involving larger quantities where significant splashes are possible, a chemical-resistant apron should be worn over the lab coat.[8]

  • Footwear: Wear closed-toe and closed-heel shoes constructed of a non-porous material.[8][10] Cloth or mesh shoes are prohibited as they can absorb and retain chemical spills.

Respiratory Protection

Under normal laboratory conditions, all work with this compound should be conducted within a chemical fume hood, which should provide adequate protection from vapors.[7] Respiratory protection may be required only in specific, non-routine situations, such as a large spill or a failure of engineering controls.[8] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[8][10]

Operational Workflow: A Validated Process from Start to Finish

The following workflow integrates PPE use into the entire lifecycle of the chemical handling process, creating a system where safety is procedural.

G cluster_prep Preparation Phase cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operation Phase prep1 1. Review SDS & Procedure prep2 2. Verify Fume Hood Certification prep1->prep2 prep3 3. Assemble All Materials & PPE prep2->prep3 ops1 4. Don PPE (Coat, Goggles, Gloves) prep3->ops1 ops2 5. Handle Chemical (Weighing, Transfer, Reaction) ops1->ops2 ops3 6. Secure Container & Clean Workspace ops2->ops3 post1 7. Doff PPE (Gloves First) ops3->post1 post2 8. Dispose of Contaminated Waste Properly post1->post2 post3 9. Wash Hands Thoroughly post2->post3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.